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  • Product: But-2-yn-1-amine hydrochloride
  • CAS: 50329-23-2

Core Science & Biosynthesis

Foundational

Technical Monograph: But-2-yn-1-amine Hydrochloride (CAS 50329-23-2)

Executive Summary But-2-yn-1-amine hydrochloride (CAS 50329-23-2) is a specialized bifunctional building block characterized by a primary amine coupled to an internal alkyne moiety. Unlike its terminal alkyne isomer (3-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

But-2-yn-1-amine hydrochloride (CAS 50329-23-2) is a specialized bifunctional building block characterized by a primary amine coupled to an internal alkyne moiety. Unlike its terminal alkyne isomer (3-butyn-1-amine), this compound offers a distinct steric and electronic profile due to the terminal methyl group on the alkyne. It serves as a critical precursor in the synthesis of nitrogen-containing heterocycles—specifically pyrroles, pyridines, and oxazoles—and finds utility in fragment-based drug discovery (FBDD) as a rigid linker that restricts conformational freedom without adding excessive molecular weight.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and handling protocols, designed to support researchers in optimizing its use for high-value chemical transformations.

Chemical Identity & Physicochemical Profile[1][2][3]

Compound Name: But-2-yn-1-amine hydrochloride Synonyms: 1-Amino-2-butyne hydrochloride; 2-Butynylammonium chloride CAS Number: 50329-23-2 Molecular Formula: C


H

N[1] · HCl Molecular Weight: 105.57 g/mol [2]
Table 1: Physicochemical Properties
PropertyValueNotes
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Melting Point >160°C (Decomposes)Exact MP varies by crystallinity; typical of amine salts.
Solubility High: Water, DMSO, MethanolLow: DCM, Ether, HexaneFree base must be generated for organic solubility.
Acidity (pKa) ~9.5 - 10.5 (Ammonium ion)Estimated based on propargylamine analogs.
Stability Stable at 4°C (Desiccated)Sensitive to moisture; potential polymerization at high temp.

Structural Analysis & Reactivity Logic

The utility of But-2-yn-1-amine stems from its dual functionality. As a salt, the amine is protected from oxidation and polymerization. Upon neutralization, the primary amine becomes a potent nucleophile, while the internal alkyne remains latent until activated by transition metals (Au, Pt, Pd) or specific cycloaddition conditions.

Distinguishing Feature: Internal vs. Terminal Alkyne

A critical distinction for the medicinal chemist is that But-2-yn-1-amine is an internal alkyne .

  • Implication 1: It does not participate in standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, which requires a terminal proton.

  • Implication 2: It forms tetrasubstituted alkenes upon reduction or addition, offering higher metabolic stability and steric control compared to terminal alkyne derivatives.

G cluster_0 Chemical Structure Analysis Structure CH3 - C ≡ C - CH2 - NH3+ Cl- ZoneA Internal Alkyne (Electrophile / Pi-System) • No CuAAC Reactivity • Precursor to cis-alkenes • Au/Pt Cyclization Partner Structure->ZoneA ZoneB Primary Ammonium (Latent Nucleophile) • Needs Neutralization • Forms Amides/Ureas • Directing Group for C-H Activation Structure->ZoneB

Figure 1: Functional zone analysis of But-2-yn-1-amine hydrochloride, highlighting the reactivity divergence between the alkyne and amine sectors.

Synthetic Utility & Applications

Heterocycle Synthesis (The "Gold" Standard)

The most powerful application of this building block is in the synthesis of substituted heterocycles via transition-metal catalysis. The internal alkyne acts as a "pi-acid" receptor for Gold(I) or Platinum(II) catalysts, triggering intramolecular nucleophilic attacks.

  • Pyrrole Synthesis: Reaction with

    
    -dicarbonyls followed by Au-catalyzed cyclization.
    
  • Oxazole/Imidazole Fused Systems: Reaction with isocyanates or acid chlorides followed by cycloisomerization.

Amide & Urea Coupling

The amine group reacts rapidly with acid chlorides, activated esters, and isocyanates.

  • Why use this linker? The but-2-ynyl linker introduces a rigid linear spacer (~4 Å) that is metabolically robust. The internal methyl group prevents the metabolic formation of reactive acetylides (a toxicity risk associated with terminal alkynes).

ReactionMap Start But-2-yn-1-amine HCl FreeAmine Free Amine (In Situ) Start->FreeAmine Neutralization Base Base (e.g., DIPEA) Amide Amide Linker (Rigid Spacer) FreeAmine->Amide + R-COCl Urea Urea Derivative FreeAmine->Urea + R-NCO Reduction Cis-Alkene (Lindlar Cat.) FreeAmine->Reduction H2 / Pd-CaCO3 Heterocycle Substituted Pyrrole/Furan (via Au/Ag Catalysis) Amide->Heterocycle AuCl3 / AgOTf Cycloisomerization

Figure 2: Primary reaction pathways. Note that cyclization often follows initial functionalization of the amine.

Experimental Protocols

Handling the Hydrochloride Salt

Challenge: The hydrochloride salt is stable but non-nucleophilic. Solution: A "Free-Basing" step is required before use in nucleophilic substitutions.

Protocol: In-Situ Neutralization for Amide Coupling

  • Solvent Selection: Use anhydrous DCM or DMF.

  • Dissolution: Suspend 1.0 equiv of But-2-yn-1-amine HCl in the solvent.

  • Base Addition: Add 2.5 - 3.0 equiv of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Note: The extra equivalents account for neutralizing the HCl and scavenging the acid generated during coupling.

  • Reaction: Add the electrophile (e.g., Acid Chloride) dropwise at 0°C.

  • Observation: The suspension typically clears as the free amine reacts and the organic-soluble DIPEA-HCl salt forms (in DCM) or remains in solution (DMF).

Safety & Stability[5]
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1]

  • Storage: Store at 2-8°C. The salt is hygroscopic; reseal containers immediately under nitrogen/argon if possible.

  • Toxicity: While specific tox data on this CAS is limited, propargylamines can be monoamine oxidase (MAO) inhibitors. Handle with assumption of biological activity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12599999, But-2-yn-1-amine hydrochloride. Retrieved from [Link]

  • Molecules (MDPI). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes. Retrieved from [Link]

Sources

Exploratory

The Alkyne-Amine Axis: A Comparative Technical Guide on Propargylamine vs. 2-Butynylamine

Executive Summary In the landscape of rational drug design and bioconjugation, the subtle structural distinction between a terminal and an internal alkyne dictates entirely divergent pharmacological and chemical trajecto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and bioconjugation, the subtle structural distinction between a terminal and an internal alkyne dictates entirely divergent pharmacological and chemical trajectories. This technical whitepaper dissects the fundamental differences between propargylamine (a terminal alkyne) and 2-butynylamine (an internal, methyl-capped alkyne). As a Senior Application Scientist, I will outline how the presence or absence of a single terminal proton governs mechanism-based enzyme inactivation, dictates orthogonal click-chemistry pathways, and informs experimental assay design.

Physicochemical Profiling & Structural Divergence

At their core, both molecules are aliphatic alkynylamines. However, the addition of a methyl group at the alkyne terminus of 2-butynylamine fundamentally alters its steric bulk, electronic landscape, and acidity.

Quantitative Data Summary
PropertyPropargylamine[1]2-Butynylamine (1-amino-2-butyne)[2]
IUPAC Name prop-2-yn-1-aminebut-2-yn-1-amine
CAS Number 2450-71-741282-40-0 (Base) / 50329-23-2 (HCl)
Molecular Formula C3H5NC4H7N
Molecular Weight 55.08 g/mol 69.11 g/mol
Alkyne Substitution Terminal (HC≡C–)Internal (CH3–C≡C–)
Boiling Point ~83-84 °CHigher (Standardly handled as solid HCl salt, MP 215°C decomp)[3]
Predicted pKa 7.89 - 8.15~8.0
Primary Utility Irreversible MAO inhibition, CuAAC Click ChemistrySelective amine oxidase probing, RuAAC / Orthogonal Click Chemistry

Mechanistic Divergence in Monoamine Oxidase (MAO) Inhibition

The most profound biological distinction between these two scaffolds lies in their interaction with flavin-dependent amine oxidases.

Propargylamine: The Suicide Inhibitor Propargylamine is the foundational pharmacophore for irreversible Monoamine Oxidase B (MAO-B) inhibitors, such as selegiline and rasagiline[4],[5]. The causality of this irreversible inhibition relies strictly on the terminal alkyne. Upon entering the MAO active site, the FAD cofactor abstracts a hydride from the inhibitor's alpha-carbon. Because the alkyne is terminal, this abstraction triggers a rapid rearrangement into a highly reactive allene intermediate. The N5 atom of the FAD cofactor then executes a nucleophilic attack on this allene, forming a stable, covalent flavin-cyanine adduct that permanently inactivates the enzyme[4].

2-Butynylamine: The Steric Disruptor Conversely, 2-butynylamine replaces the terminal proton with a methyl cap. This seemingly minor addition introduces significant steric clash within the narrow hydrophobic substrate cavity of MAO. More importantly, the internal alkyne electronically resists the facile allene rearrangement seen in terminal alkynes. As a result, 2-butynylamine derivatives fail to form the irreversible cyanine adduct with MAO-B. Instead, they act as altered, often reversible binders, and are specifically utilized as selective probes for other enzymes like bovine plasma amine oxidase or semicarbazide-sensitive amine oxidase (SSAO)[3],[6].

Mechanistic divergence of MAO inhibition by terminal vs. internal alkynes.

Synthetic Utility: Orthogonal Bioconjugation

In synthetic biology and materials science, these two amines serve as a perfect pair for orthogonal bioconjugation.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Propargylamine is highly reactive in standard CuAAC because its terminal proton is sufficiently acidic to be deprotonated, forming the requisite copper-acetylide intermediate.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): 2-Butynylamine is completely inert to CuAAC due to the lack of a terminal proton. However, it readily undergoes RuAAC. This allows researchers to functionalize a peptide with both amines and selectively "click" two different fluorophores onto the molecule sequentially without cross-reactivity.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to verify the causality discussed above.

Protocol 1: Kinetic Evaluation of Amine Oxidase Inactivation

This protocol differentiates the irreversible mechanism of propargylamine from the reversible binding of 2-butynylamine.

  • Enzyme Preparation: Dilute recombinant human MAO-B to a working concentration of 5 µg/mL in 50 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Prepare 10 µM solutions of propargylamine and 2-butynylamine. Incubate the enzyme with each inhibitor (and a DMSO vehicle control) for 30 minutes at 37°C.

  • Self-Validation (Dilution Assay): Dilute the incubation mixtures 100-fold into a buffer containing the fluorogenic substrate kynuramine (50 µM). Causality check: Irreversible inhibitors will maintain enzyme suppression post-dilution, whereas reversible inhibitors will dissociate, restoring enzyme activity.

  • Fluorescence Measurement: Monitor the formation of 4-hydroxyquinoline (ex: 318 nm, em: 380 nm) continuously for 20 minutes.

  • Data Analysis: Calculate the pseudo-first-order rate constant (

    
    ) for inactivation. Propargylamine will yield a measurable 
    
    
    
    ratio, while 2-butynylamine will show rapid activity recovery.
Protocol 2: Orthogonal Bioconjugation Assay (CuAAC vs. RuAAC)

This protocol validates the chemical orthogonality of the internal vs. terminal alkyne.

  • CuAAC Setup (Negative Control for 2-Butynylamine): In two separate vials, mix 1 mM of propargylamine (Vial A) and 1 mM of 2-butynylamine (Vial B) with 1.2 mM of a model azide (e.g., benzyl azide) in

    
    -BuOH/H2O (1:1). Add 10 mol% CuSO4 and 20 mol% sodium ascorbate. Stir at room temperature for 2 hours.
    
  • RuAAC Setup: In a third vial (Vial C), mix 1 mM 2-butynylamine and 1.2 mM benzyl azide in dioxane. Add 5 mol% Cp*RuCl(PPh3)2. Stir at 60°C for 4 hours.

  • LC-MS Monitoring (Self-Validation):

    • Vial A: Should show >95% conversion to the 1,4-disubstituted triazole.

    • Vial B: Must show 0% conversion (validating that internal alkynes are inert to Cu-catalyzed click).

    • Vial C: Should show conversion to the 1,5-disubstituted triazole, validating the RuAAC pathway.

Conclusion

The transition from propargylamine to 2-butynylamine is not merely an increase in molecular weight; it is a fundamental shift in chemical identity. By replacing a terminal proton with a methyl group, researchers can toggle a molecule from a mechanism-based covalent enzyme inactivator to a reversible probe, and from a standard click-chemistry substrate to an orthogonal bioconjugation handle. Understanding this causality is paramount for drug development professionals engineering the next generation of targeted therapeutics.

References

  • Title: New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B)
  • Source: nih.
  • Source: chemicalbook.
  • Source: nih.
  • Source: chemicalbook.
  • Source: google.

Sources

Foundational

Technical Stewardship Guide: But-2-yn-1-amine Hydrochloride

CAS: 50329-23-2 | Formula: C₄H₇N[1]·HCl | Molar Mass: 105.57 g/mol [2][3] Molecular Intelligence & Physicochemical Profile Beyond the Label: But-2-yn-1-amine hydrochloride is not merely a salt; it is a "masked" nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 50329-23-2 | Formula: C₄H₇N[1]·HCl | Molar Mass: 105.57 g/mol [2][3]

Molecular Intelligence & Physicochemical Profile

Beyond the Label: But-2-yn-1-amine hydrochloride is not merely a salt; it is a "masked" nucleophile. Structurally, it consists of an internal alkyne (


) flanked by a methyl group and a methylene-ammonium moiety. Unlike its terminal alkyne isomer (3-butyn-1-amine), this compound lacks an acidic acetylenic proton, making it chemically distinct—it will not form explosive metal acetylides (e.g., with Cu or Ag) under standard conditions. However, the propargylic position renders the amine highly reactive once liberated from its salt form.

Physicochemical Data Table

PropertyValueContext for Researchers
Appearance White to off-white crystalline solidDiscoloration (yellow/brown) indicates oxidation or moisture absorption.
Melting Point ~215°C (Decomposition)High lattice energy typical of amine salts; do not use MP as sole purity check.
Solubility Water, Methanol, DMSOHigh solubility in polar protic solvents; insoluble in non-polar organics (Hexane, Et₂O).
Acidity (pKa) ~8.5 - 9.5 (Conjugate acid)The free base is a moderate nucleophile; the salt is acidic in aqueous solution.
Hygroscopicity HighCRITICAL: Rapidly absorbs atmospheric moisture, leading to "caking" and stoichiometry errors.
Hazard Dynamics & Toxicology

Mechanistic Toxicity: While classified primarily as an Irritant , the hazard profile of But-2-yn-1-amine HCl is driven by two factors:

  • Acidic Hydrolysis: Upon contact with mucous membranes (eyes, lungs), the hydrochloride moiety dissociates, creating a localized acidic environment (pH < 2) that causes tissue damage.

  • Propargylic Reactivity: The free amine (if generated in situ) is a propargylic amine. These are known to be skin sensitizers and potential alkylating agents, capable of reacting with biological nucleophiles (DNA/Proteins) via Michael-type additions if metabolically activated.

GHS Classification (Self-Validating Checklist):

  • H315: Causes skin irritation. Validation: Redness/itching upon contact.

  • H319: Causes serious eye irritation. Validation: Immediate stinging/tearing.

  • H335: May cause respiratory irritation. Validation: Coughing/burning sensation upon dust inhalation.

Operational Protocols: The "Dry Chain"

Expert Insight: The most common failure mode with this reagent is not safety, but stoichiometric drift due to moisture absorption. A "wet" salt leads to under-loading of the amine in synthesis, causing incomplete conversion of valuable electrophiles.

A. Storage & Stability[2]
  • Primary Containment: Amber glass vial with a Teflon-lined cap.

  • Environment: Desiccator cabinet or glovebox.

  • Temperature: 2–8°C recommended to retard slow oxidation, though stable at RT if strictly dry.

  • Inert Gas: Backfill headspace with Argon after every use.

B. Handling & Weighing (Step-by-Step)
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • PPE Selection:

    • Gloves: Nitrile (minimum 0.11 mm thickness). Latex is permeable to organic amine traces.

    • Respiratory: N95/P2 particulate respirator if handling >500 mg outside a fume hood.

  • Transfer: Use a static-free spatula. Do not use metal spatulas if the free base is present (though the salt is compatible with stainless steel).

C. Synthesis: In-Situ Free-Basing

To use as a nucleophile, the HCl must be neutralized. Do not isolate the free base (volatile/unstable); generate it in situ.

  • Solvent: Dissolve the HCl salt in the reaction solvent (e.g., DCM, DMF).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA, Et₃N) or an inorganic base (K₂CO₃).

  • Validation: The solution may become cloudy (precipitation of Et₃N·HCl). This confirms liberation of the reactive But-2-yn-1-amine.

Emergency Response Logic

This diagram illustrates the decision matrix for exposure incidents, prioritizing neutralization over simple dilution.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Acidic Irritation) Type->Skin Eye EYE CONTACT (Corrosive Potential) Type->Eye Inhale INHALATION (Dust/Aerosol) Type->Inhale Action_Skin 1. Brush off dry powder 2. Flush water (15 min) 3. Soap wash (Neutralize) Skin->Action_Skin Action_Eye 1. Do NOT rub 2. Flush eyewash (15 min) 3. Lift eyelids Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Sit upright (90 deg) 3. Oxygen if dyspneic Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS/CAS 50329-23-2) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Decision matrix for immediate response to But-2-yn-1-amine HCl exposure. Note the "Brush off" step for skin to prevent creating a concentrated acidic solution.

Synthetic Utility & Pathway Mapping

Why this compound? But-2-yn-1-amine is a privileged building block for constructing nitrogen heterocycles. The internal alkyne allows for regioselective cyclizations (e.g., Gold-catalyzed synthesis of pyrroles) that are difficult to achieve with terminal alkynes.

SynthesisPathways Precursor But-2-yn-1-amine HCl (CAS 50329-23-2) Step1 Free Base (In-situ) Precursor->Step1 Base (DIPEA) PathA Reaction with Aldehydes/Ketones Step1->PathA PathB Gold Catalysis (AuCl3/AgOTf) Step1->PathB ProdA Propargylic Imines (Versatile Intermediates) PathA->ProdA -H2O (Dehydration) ProdB Substituted Pyrroles (Heterocycles) PathB->ProdB Cycloisomerization

Caption: Primary synthetic workflows. Path A leads to imines for further reduction; Path B utilizes the alkyne pi-system for cyclization.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12599999, But-2-yn-1-amine hydrochloride. Retrieved from [Link]

  • Yoo, W. J., & Li, C. J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society.[4] (Contextualizing the reactivity of amine salts). Retrieved from [Link]

Sources

Exploratory

Biological activity of alkynyl amines in neurochemistry research

Topic: Biological Activity of Alkynyl Amines in Neurochemistry Research Content Type: Technical Whitepaper / Methodological Guide Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Scientists From Sui...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Alkynyl Amines in Neurochemistry Research Content Type: Technical Whitepaper / Methodological Guide Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Scientists

From Suicide Inhibition to Genomic Neuroprotection

Executive Summary

Alkynyl amines, specifically N-propargylamines, represent a privileged pharmacophore in neurochemistry. Historically categorized solely as "suicide inhibitors" of Monoamine Oxidase (MAO), recent advances have bifurcated their utility into two distinct mechanisms: enzymatic regulation (dopaminergic potentiation) and neurorescue (mitochondrial stabilization).

This guide deconstructs the biological activity of alkynyl amines, moving beyond simple IC50 values to explore the molecular causality of their neuroprotective effects. We analyze the critical interaction with the GAPDH-Siah1 apoptotic cascade and provide validated protocols for screening these moieties in drug discovery pipelines.

Mechanistic Architecture

The Propargyl Warhead: Irreversible MAO Inhibition

The defining feature of this class (e.g., Selegiline, Rasagiline) is the terminal alkyne group. The mechanism is not simple competitive inhibition but a catalytic suicide event.

  • Recognition: The amine moiety mimics the transition state of monoamine neurotransmitters (dopamine, phenylethylamine), guiding the molecule into the MAO-B hydrophobic cavity.

  • Hydride Transfer: The FAD cofactor initiates oxidation, abstracting a hydride from the

    
    -carbon of the inhibitor.
    
  • Covalent Capture: Instead of releasing a product, the generated electrophilic intermediate (an allene or iminium species) forms a covalent N5-flavin adduct with the enzyme cofactor. This renders the enzyme permanently inactive.

The GAPDH Shunt: The Neuroprotective Switch

Independent of MAO inhibition, alkynyl amines possess a secondary binding site on Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Under oxidative stress (common in Parkinson's and Alzheimer's), GAPDH undergoes S-nitrosylation at Cys150.

  • Pathological State: S-nitrosylated GAPDH binds to E3 ubiquitin ligase Siah1.[1] The GAPDH-Siah1 complex translocates to the nucleus, activating p53 and triggering apoptosis.

  • Therapeutic Intervention: Propargylamines bind to GAPDH, preventing S-nitrosylation or sterically hindering the Siah1 interaction. This sequesters GAPDH in the cytosol, preserving mitochondrial integrity and preventing cell death.

Visualization: The GAPDH-Siah1 Apoptotic Blockade

The following diagram illustrates how alkynyl amines intercept the apoptotic signal.

GAPDH_Pathway Stress Oxidative/Nitrosative Stress (NO) GAPDH_Cyto Cytosolic GAPDH (Tetramer) Stress->GAPDH_Cyto Induces S-Nitrosylation GAPDH_SNO S-Nitrosylated GAPDH GAPDH_Cyto->GAPDH_SNO Complex GAPDH-Siah1 Complex GAPDH_SNO->Complex Binds Siah1 Siah1 Siah1 (E3 Ligase) Siah1->Complex Nucleus Nuclear Translocation Complex->Nucleus Apoptosis p53 Activation & Apoptosis Nucleus->Apoptosis Drug Alkynyl Amine (Propargylamine) Drug->GAPDH_Cyto Binds/Stabilizes Drug->GAPDH_SNO Blocks Siah1 Binding

Figure 1: Mechanism of neuroprotection.[2][3] Alkynyl amines bind GAPDH, preventing the formation of the death-inducing GAPDH-Siah1 nuclear complex.

Structure-Activity Relationship (SAR) Matrix

To design effective neuroprotective agents, one must balance MAO selectivity with GAPDH binding affinity.

Structural FeatureModificationBiological Consequence
N-Propargyl Group EssentialRequired for covalent FAD adduct (MAO inhibition) and GAPDH stabilization. Removal abolishes neuroprotection.
N-Methylation Tertiary Amine (e.g., Selegiline)Increases lipophilicity. Risk: Metabolizes to amphetamines (neurotoxic).
Carbocycle Size Aminoindan (Rasagiline)Eliminates amphetamine metabolites. Increases potency and selectivity for MAO-B.
Hydrophobic Tail Carbamate moiety (Ladostigil)Adds Cholinesterase (ChE) inhibition. Creates a Multi-Target Directed Ligand (MTDL) for Alzheimer's.[4]
Stereochemistry R-enantiomerGenerally 10-100x more potent against MAO-B than the S-enantiomer.

Experimental Protocols

Protocol A: Fluorometric MAO-B Inhibition Screening

Objective: Determine the IC50 of a novel alkynyl amine against MAO-B. Validation: This protocol uses a self-validating peroxidase-coupled system where H2O2 production is stoichiometric to substrate turnover.

Reagents:

  • Recombinant Human MAO-B (1 U/mL).

  • Substrate: p-Tyramine or Benzylamine (Specific for MAO-B).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Inhibitor Control: Selegiline (1 µM).

Workflow:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Incubation: Incubate MAO-B enzyme with test compound for 30 minutes at 37°C before adding substrate.

    • Causality: Alkynyl amines are mechanism-based (suicide) inhibitors. They require catalytic turnover to form the covalent bond. Co-incubation without pre-incubation will yield false-low potency (competitive kinetics).

  • Reaction: Add Tyramine (200 µM), Amplex Red (50 µM), and HRP (1 U/mL) in phosphate buffer (pH 7.4).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear phase. Normalize to vehicle control.

Protocol B: GAPDH Nuclear Translocation Assay (Neuroprotection)

Objective: Verify if the compound prevents GAPDH nuclear accumulation under stress.

Reagents:

  • Cell Line: SH-SY5Y (Human neuroblastoma) or PC12.

  • Stressor: N-methyl(R)salsolinol (100 µM) or NONOate (NO donor).

  • Detection: Anti-GAPDH primary antibody, DAPI (Nuclear stain).

Workflow:

  • Seeding: Plate SH-SY5Y cells on glass coverslips (low density).

  • Pre-treatment: Treat cells with Test Compound (0.1 - 10 µM) for 1 hour.

  • Insult: Add Stressor (e.g., NONOate) and incubate for 4-6 hours.

  • Fixation: Fix with 4% Paraformaldehyde (PFA). Permeabilize with 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Mouse anti-GAPDH (1:200).

    • Secondary Ab: Goat anti-mouse Alexa Fluor 488.

    • Counterstain: DAPI (Nucleus).

  • Quantification: Using Confocal Microscopy, calculate the Nuclear/Cytosolic Fluorescence Ratio .

    • Success Criterion: A ratio < 1.0 indicates cytosolic retention (neuroprotection). A ratio > 1.0 indicates nuclear translocation (apoptosis).

Visualization: Experimental Logic Flow

Workflow cluster_Screen Primary Screen cluster_Secondary Secondary Validation Library Alkynyl Amine Library MAO_Assay MAO-B Assay (Fluorometric) Library->MAO_Assay IC50_Filter Hit Selection (IC50 < 100 nM) MAO_Assay->IC50_Filter Cell_Viability SH-SY5Y Viability (MTT/MTS) IC50_Filter->Cell_Viability Select Potent Inhibitors GAPDH_Img GAPDH Translocation (Confocal) Cell_Viability->GAPDH_Img Confirm Mechanism Lead Lead Candidate (Dual Action) GAPDH_Img->Lead Lead Candidate

Figure 2: Screening workflow for identifying dual-action neuroprotective agents.

Therapeutic Implications & Future Directions[5]

The clinical success of Selegiline and Rasagiline in Parkinson's Disease (PD) validates the alkynyl amine scaffold. However, the future lies in Multi-Target Directed Ligands (MTDLs) .

  • Alzheimer's Disease (AD): Combining the propargylamine moiety with cholinesterase inhibition (e.g., Ladostigil) addresses both cholinergic deficit and mitochondrial decay.

  • Iron Chelation: Novel compounds (e.g., M30) integrate an iron-chelating moiety with the propargylamine group to reduce oxidative stress generated by free iron in the substantia nigra.

  • ALS: The anti-apoptotic mechanism via GAPDH stabilization is being investigated for motor neuron preservation in Amyotrophic Lateral Sclerosis.

References

  • Mechanism of MAO Inhibition: Binda, C., et al. (2004). "Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders." Nature Structural & Molecular Biology. Link

  • GAPDH-Siah1 Pathway: Hara, M. R., et al. (2005). "S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding." Nature Cell Biology. Link

  • Rasagiline Neuroprotection: Maruyama, W., et al. (2002).[2] "Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes."[5] Neurotoxicology and Teratology. Link

  • MTDL Design (Ladostigil): Weinreb, O., et al. (2012). "Neuroprotective molecular mechanisms of (-)-epigallocatechin-3-gallate: a reflective of its antioxidant, iron chelating and neuritogenic properties." Genes & Nutrition. Link

  • MAO-B Assay Protocols: Tipton, K. F., et al. (2006). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry. Link

Sources

Foundational

Technical Guide: Synthesis of Tremorine &amp; Oxotremorine Analogues via the 2-Butynylamine Scaffold

[1][2] Executive Summary This technical guide details the synthesis of Tremorine (1,4-dipyrrolidino-2-butyne) and its pharmacologically active metabolite, Oxotremorine, with a specific focus on the 2-butynylamine structu...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide details the synthesis of Tremorine (1,4-dipyrrolidino-2-butyne) and its pharmacologically active metabolite, Oxotremorine, with a specific focus on the 2-butynylamine structural motif.[1][2] While Tremorine itself is a symmetric molecule, the development of selective muscarinic agonists (M1/M2 selectivity) requires the synthesis of asymmetric analogues.

This guide moves beyond standard textbook protocols to address the practical challenges of synthesizing the 2-butyne-1,4-diamine core. We explore two primary methodologies: the "Brute Force" nucleophilic substitution for symmetric targets and the "Precision" Mannich reaction for asymmetric "2-butynylamine" derivatives.[1]

Key Safety Warning: The intermediates described, particularly halogenated 2-butynylamines, are potent alkylating agents (nitrogen mustards) capable of forming aziridinium ions.[2] Strict containment protocols are mandatory.[2]

The Pharmacophore: Why the Alkyne Linker?

Tremorine acts as a prodrug.[2] It is metabolically oxidized in the liver (P450 system) to Oxotremorine , which contains a lactam ring (pyrrolidone) and a tertiary amine (pyrrolidine).[2]

The 2-butyne linker (


) is critical for two reasons:
  • Rigidity: It holds the two nitrogen centers at a fixed distance (

    
     4–5 Å), mimicking the spatial arrangement of acetylcholine's ester and quaternary nitrogen.[2]
    
  • 
    -Electron Density:  The alkyne triple bond interacts with aromatic residues in the muscarinic receptor binding pocket.[2]
    
Structural Logic[1][2]
  • Tremorine (Symmetric): Pyrrolidine – Linker – Pyrrolidine[1][2]

  • Oxotremorine (Asymmetric): Pyrrolidone – Linker – Pyrrolidine[1][2]

  • Target Analogues: Amine A – Linker – Amine B

Synthesis Protocol A: Symmetric Analogues

Target: Tremorine and symmetric 1,4-diamino-2-butyne derivatives. Method: Double Nucleophilic Substitution.[2]

This is the industrial standard for generating the symmetric core. It utilizes 1,4-dichloro-2-butyne as the electrophile.[1][2]

Reagents & Stoichiometry
ComponentRoleEq.Notes
1,4-Dichloro-2-butyne Electrophile1.0Highly lachrymatory; handle in hood.[1][2]
Pyrrolidine Nucleophile4.0–5.0Excess acts as HCl scavenger.[2]
Potassium Carbonate Base (Auxiliary)2.5Optional if using excess amine, but improves yield.[2]
Acetonitrile / THF SolventN/AAnhydrous required to prevent hydrolysis to diol.[2]
Step-by-Step Protocol
  • Preparation: Dissolve 1,4-dichloro-2-butyne (10 mmol) in anhydrous THF (50 mL) under

    
     atmosphere. Cool to 0°C.[2][3][4]
    
  • Addition: Add Pyrrolidine (50 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

  • Reflux: Allow to warm to room temperature (RT), then reflux for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Filter off the amine-hydrochloride salts. Concentrate the filtrate in vacuo.

  • Purification: The residue is often an oil.[2] Dissolve in diethyl ether, wash with 10% NaOH (to ensure free base), dry over MgSO

    
    , and distill (bp 160°C @ 2 mmHg) or convert to dihydrochloride salt using HCl/Dioxane.
    

Synthesis Protocol B: Asymmetric Analogues (The "2-Butynylamine" Route)

Target: Oxotremorine and Hybrid Analogues.[2] Method: Copper-Catalyzed Mannich Reaction.[1][2]

To synthesize asymmetric analogues (e.g., one side pyrrolidine, one side dimethylamine), we cannot use 1,4-dichloro-2-butyne efficiently (it yields statistical mixtures).[1][2] Instead, we build the 2-butynylamine core sequentially using the Mannich reaction.[1][2]

The Mechanism

We utilize a terminal alkyne (Propargyl amine derivative) and couple it with formaldehyde and a secondary amine.[2]

Pathway:

  • Step 1: Synthesis of

    
    -Propargyl amine (The "Left" side).[2]
    
  • Step 2: Mannich Condensation (The "Right" side).[2]

Reagents & Stoichiometry (Step 2)
ComponentRoleEq.[2]Notes

-Propargylpyrrolidine
Substrate1.0The "Left" side amine.[1][2]
Paraformaldehyde C1 Source1.2–1.5Depolymerizes in situ.[2]
Secondary Amine (R

NH)
Nucleophile1.1The "Right" side amine (e.g., Dimethylamine).[2]
CuCl (Cat.) Catalyst0.05Cuprous chloride essential for alkyne activation.[2]
Dioxane SolventN/APeroxide-free.[1][2]
Step-by-Step Protocol
  • Reagent Prep: In a pressure vessel or round-bottom flask, suspend Paraformaldehyde (15 mmol) in Dioxane (20 mL).

  • Amine Addition: Add the secondary amine (11 mmol) and CuCl (0.5 mmol). Stir for 15 mins at RT until the solution turns slightly blue/green.

  • Alkyne Addition: Add

    
    -Propargylpyrrolidine (10 mmol).
    
  • Reaction: Heat to 90°C for 3–5 hours. The paraformaldehyde will dissolve as the reaction proceeds.

  • Quench: Cool to RT. Dilute with water (50 mL) and basify with NaOH to pH 12.

  • Extraction: Extract with DCM (

    
     mL). The Cu salts will remain in the aqueous phase (blue).
    
  • Purification: The asymmetric product is purified via column chromatography on alumina (neutral) or silica (using ammoniated chloroform).

Visualizing the Pathways

The following diagram illustrates the divergence between the Symmetric (Substitution) and Asymmetric (Mannich) pathways.

TremorineSynthesis Start_Sym 1,4-Dichloro-2-butyne Tremorine TREMORINE (Symmetric) Start_Sym->Tremorine 2x Substitution (THF, Reflux) Reagent_Sym Pyrrolidine (Excess) Reagent_Sym->Tremorine Start_Asym Propargyl Bromide Inter_Asym N-Propargyl Amine (Mono-substituted) Start_Asym->Inter_Asym Amine A (Subst.) Oxo_Analog OXOTREMORINE ANALOGUE (Asymmetric) Inter_Asym->Oxo_Analog Mannich Rxn Reagent_Mannich HCHO + Amine B (CuCl Cat.) Reagent_Mannich->Oxo_Analog

Caption: Divergent synthesis of symmetric Tremorine (via 1,4-dichloro-2-butyne) vs. asymmetric analogues (via Propargyl amine/Mannich).

Structure-Activity Relationship (SAR) Logic[1][2]

When designing analogues using the 2-butynylamine scaffold, the following SAR rules apply (based on historical data from Cho, Bebbington, and Ringdahl):

SAR_Logic Core 2-Butyne Linker (-C≡C-) AmineA Amine A (Left) Pyrrolidine = Optimal Agonist Core->AmineA AmineB Amine B (Right) Quaternary/Tertiary Core->AmineB Subst Linker Substitution (Methylation) Core->Subst Effect1 High M2 Affinity AmineA->Effect1 Intact Ring Effect2 Partial Agonism / Antagonism AmineB->Effect2 Ring Expansion (Piperidine) Effect3 Reduced Potency (Steric) Subst->Effect3 Methyl on C1/C4

Caption: Key SAR determinants for Tremorine analogues. Modifications to the amine rings drive selectivity (Agonist vs Antagonist).

Critical Troubleshooting & Safety

The Aziridinium Hazard

A critical aspect of "2-butynylamine" chemistry, specifically when dealing with halo-analogues (e.g., if converting the alcohol to a chloride), is the formation of aziridinium ions.[1][2]

  • Mechanism: The tertiary nitrogen attacks the

    
    -carbon bearing the halogen (intramolecular cyclization).[1][2]
    
  • Result: A highly reactive, electrophilic aziridinium species.[2]

  • Pharmacology: These are often irreversible alkylators of the muscarinic receptor (Mustard Analogues like BM 123).[2]

  • Safety: These compounds can cause severe chemical burns and are potential carcinogens.[2] Neutralize glassware with thiosulfate solution.[2]

Solvent Effects[1][2]
  • THF: Best for substitution reactions (Protocol A).[2]

  • Dioxane: Preferred for Mannich reactions (Protocol B)[1][2] due to higher boiling point and compatibility with CuCl.[2]

  • Avoid: Protic solvents (Ethanol) in Step 1 of Protocol A, as they compete with the amine nucleophile.[2]

References

  • Everett, G. M. (1956).[2] Tremorine: A new tremor-producing agent.[1][2] Nature, 177, 1238.[2] Link[1][2]

  • Cho, A. K., et al. (1961).[2] Metabolism of Tremorine. Biochemical and Biophysical Research Communications, 5(4), 276-279.[1][2] Link[1][2]

  • Bebbington, A., et al. (1965).[2] Tremor-producing Amines.[1][2] British Journal of Pharmacology, 26(1), 56-66.[1][2] (Seminal work on the Mannich synthesis of acetylenic amines). Link

  • Ringdahl, B., et al. (1984).[2] Synthesis and in vitro characterization of novel amino terminally modified oxotremorine derivatives. Journal of Medicinal Chemistry, 27(10), 1276-1280.[1][2] Link[1][2]

  • Resul, B., et al. (1982).[2] Muscarinic receptor alkylating agents: Synthesis of nitrogen mustard analogues of oxotremorine. European Journal of Pharmacology, 87, 387.[2] (Details on the BM 123 aziridinium pathway).

Sources

Exploratory

Stability Dynamics of But-2-yn-1-amine Hydrochloride Under Ambient Conditions: A Technical Guide

Executive Summary For researchers and drug development professionals, the reliability of synthetic building blocks is non-negotiable. But-2-yn-1-amine hydrochloride (CAS 50329-23-2) is a highly versatile terminal alkyne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the reliability of synthetic building blocks is non-negotiable. But-2-yn-1-amine hydrochloride (CAS 50329-23-2) is a highly versatile terminal alkyne and primary amine salt used extensively in click chemistry, active pharmaceutical ingredient (API) synthesis, and the development of activity-based protein profiling (ABPP) probes. While the hydrochloride salt form is engineered to enhance stability over its volatile free-base counterpart, it remains susceptible to specific environmental stressors. This whitepaper provides an in-depth mechanistic analysis of its stability under ambient conditions, detailing degradation pathways, physicochemical properties, and validated experimental workflows for stability assessment.

Physicochemical Profiling

The conversion of aliphatic alkynyl amines into their hydrochloride salts is a standard industry practice to reduce nucleophilicity, prevent autopolymerization, and improve handling safety. However, this salt formation introduces distinct physicochemical behaviors, most notably hygroscopicity, which dictates its ambient stability profile[1].

Table 1: Physicochemical Properties of But-2-yn-1-amine Hydrochloride

PropertyValue / Description
Chemical Name But-2-yn-1-amine hydrochloride
CAS Number 50329-23-2
Molecular Formula C₄H₈ClN
Molecular Weight 105.57 g/mol
Appearance White to off-white crystalline powder
Ambient Stability Stable under dry conditions; hygroscopic in humid environments
Storage Recommendation 4°C, desiccated, protected from light[2]

Mechanisms of Ambient Degradation

While But-2-yn-1-amine hydrochloride is generally stable at room temperature in closed containers[3][4], exposure to ambient atmospheric conditions—specifically humidity, oxygen, and light—triggers sequential degradation pathways. Understanding the causality behind these pathways is critical for preventing yield losses in downstream peptide coupling or CuAAC (Copper-catalyzed azide-alkyne cycloaddition) reactions[5].

  • Hygroscopicity and Deliquescence : The primary vulnerability of this amine salt is moisture absorption. In environments with >50% relative humidity (RH), the crystalline lattice absorbs atmospheric water. This localized aqueous microenvironment facilitates the partial dissociation of the HCl salt.

  • Amine Free-Basing : Once deliquescence occurs, the transient exposure of the free amine increases the nucleophilicity of the compound. In this state, the amine is highly reactive and susceptible to intermolecular reactions[6].

  • Oxidative Stress : Prolonged exposure to ambient light and atmospheric oxygen induces oxidative degradation of the exposed amine, leading to the formation of N-oxides or polymeric degradants. This is visually observable as a discoloration (yellowing or browning) of the crystalline powder[6]. Furthermore, under extreme thermal stress, the compound can decompose, releasing hazardous byproducts such as hydrogen chloride gas and nitrogen oxides (NOx)[3][4].

G A But-2-yn-1-amine HCl (Ambient Exposure) B Moisture Absorption (Hygroscopicity) A->B C Oxidative Stress (O2 / Light) A->C D Crystal Deliquescence & Clumping B->D E Amine Free-Basing (Loss of HCl) B->E F N-Oxide Formation / Polymerization C->F

Logical relationship of ambient degradation pathways for But-2-yn-1-amine hydrochloride.

Experimental Workflows: Stability Assessment Protocol

To rigorously validate the integrity of But-2-yn-1-amine hydrochloride batches before deployment in high-stakes synthetic routes, a standardized, self-validating stability assessment is required. The following HPLC-UV workflow is designed to quantify degradation under ambient stress while isolating variables to ensure data trustworthiness.

W S1 1. Sample Prep (1 mg/mL) S2 2. Ambient Stress (25°C, 60% RH) S1->S2 S3 3. Aliquot Sampling (Temporal) S2->S3 S4 4. HPLC-UV Analysis (Isocratic) S3->S4 S5 5. Data Integration (Degradants) S4->S5

Step-by-step experimental workflow for ambient stability assessment via HPLC-UV.
Step-by-Step Methodology: Ambient Forced Degradation & HPLC-UV Analysis
  • Sample Preparation : Accurately weigh 10.0 mg of But-2-yn-1-amine hydrochloride and dissolve it in 10 mL of an acidic diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid) to yield a 1 mg/mL stock solution. Causality Note: The acidic modifier ensures the amine remains fully protonated in solution, preventing solvent-induced nucleophilic degradation prior to the assay[6].

  • Ambient Stress Induction : Aliquot the stock solution into clear glass HPLC vials. Expose the test vials to ambient laboratory conditions (25°C, 60% RH) under standard fluorescent lighting. Self-Validation Step: Maintain a control vial wrapped in aluminum foil at 4°C to verify that any observed degradation is strictly due to ambient stress and not inherent solvent incompatibility.

  • Temporal Sampling : Extract 100 µL aliquots at predefined intervals (t = 0, 24, 48, and 72 hours). Dilute each to a working concentration of 0.1 mg/mL using the mobile phase.

  • Chromatographic Separation : Inject 10 µL of the sample into an HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm). Utilize an isocratic elution profile of 80% aqueous buffer (10 mM potassium phosphate, pH 3.0) and 20% acetonitrile at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm.

  • Data Integration : Compare the peak area of the parent compound against the 4°C control. Calculate the percentage of degradation by integrating any new peaks (degradants) that elute, ensuring mass balance across the chromatogram.

Best Practices for Storage and Handling

To maintain scientific integrity and prevent costly failures in downstream applications, the handling of But-2-yn-1-amine hydrochloride must adhere to strict environmental controls:

  • Thermal Control : While the compound is stable for short durations at room temperature during active benchtop handling, long-term storage must be strictly maintained at 4°C[2].

  • Equilibration Protocol : Before opening a refrigerated container, it must be allowed to equilibrate to room temperature. Failing to do so will cause atmospheric moisture to condense directly onto the cold powder, immediately triggering the deliquescence pathway[6].

  • Desiccation : Always store the bulk material in a tightly sealed container within a desiccator to mitigate its inherent hygroscopicity[1][7].

References

1.[2] 50329-23-2 | 2-Butyn-1-amine, hydrochloride - ChemScene . ChemScene. 2 2.[5] obABPP-HT: A Precision-Engineered Activity Proteomics Pipeline for the Streamlined Discovery of Deubiquitinase Inhibitors*. bioRxiv. 5 3.[3] Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95% . Cole-Parmer. 3 4.[4] SAFETY DATA SHEET - Propargylamine Hydrochloride . TCI Chemicals. 4 5.[7] Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs . ResearchGate. 7 6.[1] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . MDPI. 1 7.[6] Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution . BenchChem. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Free-Basing of But-2-yn-1-amine Hydrochloride

This detailed application note and protocol is designed for researchers and drug development professionals requiring the isolation of But-2-yn-1-amine (2-Butyn-1-amine) from its hydrochloride salt. This procedure is crit...

Author: BenchChem Technical Support Team. Date: March 2026

This detailed application note and protocol is designed for researchers and drug development professionals requiring the isolation of But-2-yn-1-amine (2-Butyn-1-amine) from its hydrochloride salt. This procedure is critical for restoring the nucleophilicity of the amine for use in subsequent organic syntheses, such as the preparation of muscarinic ligands or heterocyclic derivatives.


 41282-40-0 (Free base)

Executive Summary & Scientific Rationale

But-2-yn-1-amine is a valuable C4 alkynyl amine building block. Commercially, it is often supplied as the hydrochloride salt (But-2-yn-1-amine HCl) to ensure stability and prevent oxidation or polymerization. However, the protonated ammonium form (


) lacks the lone pair of electrons required for nucleophilic attacks (e.g., 

alkylation, acylation, or reductive amination).

Key Mechanistic Considerations:

  • pK_a Modulation: The

    
     of the conjugate acid of a primary alkynyl amine is typically around 10–11. To ensure complete deprotonation, the aqueous phase must be adjusted to a pH significantly higher than the 
    
    
    
    (target pH > 12) using a strong inorganic base.
  • Volatility & Solubility: The free base (C

    
    H
    
    
    
    N) is a low-molecular-weight amine. While precise literature boiling points vary (often estimated ~100–115 °C at atm), it should be treated as volatile . It is miscible with organic solvents (DCM, Et
    
    
    O) and moderately soluble in water. High ionic strength in the aqueous phase (salting out) is essential to maximize extraction efficiency.
  • Stability: Alkynyl amines can be sensitive to heat and prolonged exposure to air. The free base should be used immediately or stored under an inert atmosphere at low temperature.

Safety & Hazard Identification

Warning: This procedure involves corrosive bases, flammable solvents, and a corrosive/toxic amine.

Hazard ClassDescriptionMitigation
Corrosive Both the amine and the NaOH solution can cause severe skin burns and eye damage.Wear nitrile gloves, lab coat, and chemical splash goggles.
Flammable The free amine and extraction solvents (Ether/DCM) are flammable.Work in a certified fume hood. Remove ignition sources.[1][2]
Volatile/Toxic Amine vapors are irritating to the respiratory tract.Keep solutions cool; do not evaporate to dryness without vacuum control.

Materials & Equipment

Reagents:

  • Starting Material: But-2-yn-1-amine hydrochloride (CAS: 50329-23-2).[3]

  • Base: Sodium Hydroxide (NaOH), 20-30% aq. solution or pellets.

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Et

    
    O). Note: Et
    
    
    
    O is preferred if the product is very volatile, but DCM is often safer for handling.
  • Drying Agent: Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ) or Magnesium Sulfate (MgSO
    
    
    ).
  • Brine: Saturated NaCl solution.

Equipment:

  • Separatory funnel (appropriate volume).

  • Rotary evaporator with vacuum control (prevent bumping).

  • pH paper or probe (range 1-14).

  • Ice-water bath.

Detailed Experimental Protocol

Step 1: Dissolution and Temperature Control

  • Weigh the But-2-yn-1-amine HCl salt into a clean Erlenmeyer flask.

  • Dissolve in a minimum amount of distilled water (approx. 3–5 mL per gram of salt).

  • Critical: Place the flask in an ice-water bath (0 °C). The neutralization reaction is exothermic; cooling prevents vaporization of the free amine and minimizes decomposition.

Step 2: Neutralization (Liberation)

  • Slowly add 20–30% NaOH solution dropwise with stirring.

  • Monitor pH. Continue addition until the solution is distinctly basic (pH

    
     12).
    
  • Observation: The solution may become cloudy or an oily layer may separate as the free amine is liberated and exceeds its water solubility.

Step 3: Extraction (Phase Transfer)

  • Transfer the cold mixture to a separatory funnel.

  • Rinse the reaction flask with the extraction solvent (DCM or Et

    
    O) and add to the funnel. Use approx. 10 mL solvent per gram of starting salt.
    
  • Salting Out: If the layers do not separate cleanly, add saturated brine to the aqueous layer to increase ionic strength, forcing the organic amine into the organic phase.

  • Shake vigorously and vent frequently. Allow layers to separate.

  • Collect the organic (bottom for DCM, top for Et

    
    O) layer.
    
  • Repeat the extraction of the aqueous layer 2–3 more times to ensure quantitative recovery.

Step 4: Drying and Filtration

  • Combine the organic extracts.

  • Add anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    . Allow to stand for 10–15 minutes. The solution should become clear.
  • Filter off the drying agent into a tared round-bottom flask. Rinse the filter cake with a small amount of fresh solvent.

Step 5: Concentration (Isolation)

  • Caution: Due to the potential volatility of But-2-yn-1-amine, avoid high vacuum or high bath temperatures.

  • Concentrate the solution on a rotary evaporator.

    • Bath Temp: < 30 °C.[3][4][5]

    • Pressure:[6] Mild vacuum (e.g., 200–300 mbar for DCM). Do not go to full vacuum immediately.

  • Stop evaporation when the solvent volume is negligible and the mass stabilizes (or matches theoretical yield).

  • Optional Purification: For high-purity applications, the residue can be distilled (short-path) under reduced pressure, though this is often unnecessary for standard synthetic steps.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision points of the protocol.

G Start Start: But-2-yn-1-amine HCl Dissolve Dissolve in Water (Ice Bath 0°C) Start->Dissolve Basify Add NaOH (aq) Target pH > 12 Dissolve->Basify Exothermic Extract Extract with Solvent (DCM or Et2O x3) Basify->Extract PhaseSep Separate Phases Extract->PhaseSep Aqueous Aqueous Waste (Check pH) PhaseSep->Aqueous Discard Organic Combined Organic Phase PhaseSep->Organic Keep Dry Dry over Na2SO4 & Filter Organic->Dry Concentrate Concentrate (Rotovap < 30°C) Dry->Concentrate Product End: Free Amine (Store Cold/Inert) Concentrate->Product

Figure 1: Step-by-step workflow for the liberation of But-2-yn-1-amine free base.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction (amine solubility in water).Saturate aqueous layer with NaCl (salting out). Increase number of extractions.
Low Yield Product loss during evaporation.The amine is volatile.[5] Use a lower vacuum, lower bath temp, or use the solution directly in the next step without full isolation.
Emulsion Similar densities or surfactants.Add brine; wait longer; filter through Celite if necessary.
Color Change Oxidation/Polymerization.Perform reaction under Nitrogen/Argon. Keep cold. Use immediately.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12599998, But-2-yn-1-amine. Retrieved March 1, 2026 from [Link]

  • Organic Chemistry Portal. General Procedures for Amine Synthesis and Handling. Retrieved from [Link]

Sources

Application

Application Note: Overcoming Internal Alkyne Inertia – Utilizing But-2-yn-1-amine in Catalyzed Click Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale But-2-yn-1-amine ( ) is a highly versatile bif...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

But-2-yn-1-amine (


) is a highly versatile bifunctional linker utilized in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). It features a primary amine primed for standard amide coupling or reductive amination, alongside an alkyne for cycloaddition.

However, a critical kinetic barrier often frustrates novice chemists: But-2-yn-1-amine is an internal alkyne .

In standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the catalytic cycle is strictly initiated by the deprotonation of a terminal alkyne. The coordination of Cu(I) lowers the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of the terminal C-H bond by up to 9.8 units, enabling the formation of a highly reactive 

-copper acetylide intermediate[1]. Because But-2-yn-1-amine possesses a terminal methyl group rather than a proton, it cannot form this requisite acetylide, rendering standard catalytic systems (e.g.,

/ sodium ascorbate) completely inert.

To successfully utilize But-2-yn-1-amine to generate fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles, researchers must pivot to advanced catalytic strategies:

  • Advanced Polynuclear CuAAC : Utilizing specific N-heterocyclic carbene (NHC)-based polynuclear copper complexes[2] or fluorinated bis(pyrazolyl)borate ligands[3]. These systems bypass acetylide formation, activating the internal alkyne purely through strong

    
    -backbonding and dinuclear electrostatic interactions.
    
  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) : The orthogonal standard for internal alkynes. Ruthenium catalysts operate via oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, seamlessly accepting internal alkynes[4].

Mechanistic Pathways

MechanisticPathway Substrate But-2-yn-1-amine (Internal Alkyne) StandardCu Standard CuAAC (CuSO4 / Ascorbate) Substrate->StandardCu AdvancedCu Advanced CuAAC (Polynuclear Cu/NHC) Substrate->AdvancedCu RuAAC RuAAC (Cp*RuCl(PPh3)2) Substrate->RuAAC Acetylide σ-Copper Acetylide Formation StandardCu->Acetylide Attempted Deprotonation PiComplex π-Coordination & Dinuclear Activation AdvancedCu->PiComplex Ligand-Assisted Oxidative Oxidative Coupling (Ruthenacycle) RuAAC->Oxidative Catalyst Displacement Failed Reaction Blocked (No Terminal Proton) Acetylide->Failed Fails TriazoleCu 1,4,5-Trisubstituted 1,2,3-Triazole PiComplex->TriazoleCu Azide Insertion TriazoleRu 1,4,5-Trisubstituted 1,2,3-Triazole Oxidative->TriazoleRu Reductive Elimination

Figure 1: Mechanistic divergence of But-2-yn-1-amine cycloaddition pathways based on catalyst selection.

Comparative Performance Data

The following table summarizes the quantitative performance and operational parameters of different catalytic systems when challenged with But-2-yn-1-amine.

Table 1: Comparative Cycloaddition Performance for But-2-yn-1-amine

ParameterStandard CuAACAdvanced Polynuclear CuAACRuAAC
Catalyst System

/ Sodium Ascorbate


Alkyne Activation

-Copper Acetylide

-Coordination
Oxidative Coupling
Yield (But-2-yn-1-amine) < 5% (Fails) 80–90% > 95%
Regioselectivity N/A1,4,5-Trisubstituted1,4,5-Trisubstituted
Primary Amine Tolerance HighModerate (Requires strict stoichiometry)High
Atmospheric Req. Aerobic toleranceStrict Argon/NitrogenStrict Argon/Nitrogen

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols integrate built-in Quality Control (QC) and In-Process Control (IPC) checkpoints.

Protocol A: Advanced Copper-Catalyzed Cycloaddition (NHC-Cu Catalysis)

This protocol utilizes a dinuclear copper complex to force


-activation of the internal alkyne[2].
  • Preparation (Glovebox Required): In a nitrogen-filled glovebox, weigh 0.005 mmol (0.5 mol%) of the polynuclear catalyst

    
     into an oven-dried Schlenk tube.
    
    • Causality: The active dinuclear species is highly sensitive to oxidation; strict exclusion of oxygen prevents the irreversible formation of inactive Cu(II) aggregates.

  • Substrate Addition: Add exactly 1.0 mmol of But-2-yn-1-amine and 1.0 mmol of the target organic azide. Do not use solvent (neat conditions) unless the azide is highly viscous, in which case 0.5 mL of anhydrous acetonitrile may be added.

    • Causality: Equimolar ratios are critical. Excess free primary amine from But-2-yn-1-amine can act as a competing multidentate ligand, poisoning the delicate NHC-copper coordination sphere.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 50 °C for 24 hours.

    • Causality: Elevated temperature compensates for the higher activation energy required for internal alkyne

      
      -coordination compared to terminal acetylide formation.
      
  • Workup & IPC: Dilute the crude mixture with dichloromethane (DCM). Wash twice with 0.1 M aqueous EDTA to chelate and remove copper residues.

    • Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. A distinct purple/blue spot confirms the primary amine of the But-2-yn-1-amine moiety remains intact and unreacted.

Protocol B: Ruthenium-Catalyzed Cycloaddition (RuAAC) - The Orthogonal Standard

RuAAC is the most robust method for internal alkynes, guaranteeing high conversion via oxidative coupling[4].

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of But-2-yn-1-amine and 1.0 mmol of organic azide in 5 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of

    
    .
    
    • Causality: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (pentamethylcyclopentadienyl) ligand provides the necessary steric bulk and electron density to stabilize the critical ruthenacycle intermediate during oxidative coupling.
      
  • Degassing (Critical Step): Degas the mixture via three consecutive freeze-pump-thaw cycles. Backfill with Argon.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the active

      
       catalyst to an inactive 
      
      
      
      species.
  • Reaction & IPC: Stir at 60 °C for 12–18 hours.

    • Validation Checkpoint: Monitor the reaction via FT-IR. The organic azide starting material exhibits a strong, distinct asymmetric stretch at ~2100 cm⁻¹. The reaction is deemed complete only when this peak completely disappears.

  • Workup: Filter the mixture through a short pad of Celite to remove ruthenium black precipitates. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient containing 1%

    
     to prevent amine tailing).
    

References

  • Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate Source: PMC / National Institutes of Health (NIH) URL:[Link][3]

  • Click Chemistry Azide-Alkyne Cycloaddition (Mechanism of RuAAC and CuAAC) Source: Organic Chemistry Portal (Citing Boren et al., J. Am. Chem. Soc., 2008) URL:[Link][4]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics - ACS Publications URL:[Link][2]

  • Azide-alkyne Huisgen cycloaddition (Mechanistic Limitations) Source: Wikipedia URL:[Link][1]

Sources

Method

Application Notes &amp; Protocols: Synthesis of N-Heterocycles Using 2-Butynylamine Precursors

Authored by: Gemini, Senior Application Scientist Introduction: The Central Role of N-Heterocycles in Modern Chemistry Nitrogen-containing heterocycles are fundamental structural motifs that form the backbone of a vast a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of N-Heterocycles in Modern Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs that form the backbone of a vast array of biologically active molecules, approved pharmaceuticals, and advanced materials.[1][2][3] Statistically, more than 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-based rings being the most prominent.[3] Their prevalence in top-selling drugs for oncology, cardiovascular disease, and infectious agents underscores their indispensable role in medicinal chemistry and drug discovery.[4][5] The unique properties of N-heterocycles, such as their ability to engage in hydrogen bonding, act as bioisosteres, and provide rigid, three-dimensional frameworks for interacting with biological targets, make them privileged structures in pharmaceutical development.[4][5]

The development of efficient, atom-economical, and versatile synthetic routes to these valuable compounds is a primary objective for organic chemists. Among the myriad of starting materials, alkynylamines, and specifically 2-butynylamine and its derivatives (propargylamines), have emerged as powerful and flexible precursors for constructing a diverse range of N-heterocyclic cores.[6] Their bifunctional nature, containing both a nucleophilic amine and a reactive alkyne, allows for elegant tandem and cascade reactions that rapidly build molecular complexity from simple, readily available starting materials.

This guide provides a detailed overview of contemporary methods for synthesizing N-heterocycles from 2-butynylamine precursors, focusing on the underlying mechanisms, practical experimental protocols, and the strategic advantages of these transformations for researchers in drug development and synthetic chemistry.

General Workflow and Strategic Considerations

The use of 2-butynylamine and related propargylamines as building blocks typically involves the activation of the alkyne moiety towards nucleophilic attack, followed by an intramolecular cyclization event. This activation is most commonly achieved through the use of transition metal catalysts, particularly gold (Au) and platinum (Pt), which are highly oxophilic and effectively activate the C-C triple bond.

G cluster_start Starting Materials cluster_reaction Core Reaction Sequence cluster_end Final Product Precursor 2-Butynylamine or N-Substituted Propargylamine Intermediate In-situ Formation of N-Propargylenamine Intermediate Precursor->Intermediate Condensation Carbonyl Carbonyl Compound (Aldehyde, Ketone, etc.) Carbonyl->Intermediate Activation Metal-Catalyzed Alkyne Activation (e.g., Au, Pt) Intermediate->Activation Catalyst Addition Cyclization Intramolecular Cyclization (e.g., 6-endo-dig) Activation->Cyclization Aromatization Aromatization/ Protonolysis Cyclization->Aromatization Product Substituted N-Heterocycle (e.g., Pyridine, Pyrrole) Aromatization->Product

Caption: General workflow for N-heterocycle synthesis from 2-butynylamine precursors.

I. Synthesis of Substituted Pyridines via Gold-Catalyzed Cascade Reaction

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, given their prevalence in pharmaceuticals.[7] A highly efficient strategy involves the gold-catalyzed sequential amination-cyclization-aromatization cascade between propargylamine derivatives and carbonyl compounds.[6] This method offers a direct and atom-economical route to polysubstituted pyridines under mild conditions.

Mechanistic Rationale

The catalytic cycle is initiated by the condensation of the 2-butynylamine precursor with a carbonyl compound (e.g., a ketone) to form an N-propargylenamine intermediate. A gold(I) or gold(III) catalyst then coordinates to the alkyne, rendering it highly electrophilic. This activation facilitates a regioselective 6-endo-dig intramolecular cyclization, where the enamine nitrogen attacks the activated alkyne.[6] The resulting zwitterionic intermediate undergoes proton transfer and subsequent aromatization, regenerating the catalyst and yielding the final pyridine product. The choice of a gold catalyst is critical; its strong π-acidity activates the alkyne without significantly interacting with the amine, preventing catalyst poisoning and enabling an efficient cascade.

G Start Propargylamine + Ketone Enamine N-Propargylenamine Intermediate Start->Enamine - H₂O Au_Activation Gold(I) Catalyst Activates Alkyne Enamine->Au_Activation + [Au]Cl Cyclization 6-endo-dig Intramolecular Cyclization Au_Activation->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Aromatization Proton Transfer & Aromatization Intermediate->Aromatization Product Substituted Pyridine Aromatization->Product Catalyst_Regen Catalyst Regeneration Aromatization->Catalyst_Regen Catalyst_Regen->Au_Activation [Au]Cl

Caption: Mechanism of Gold-Catalyzed Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,3,4,6-Tetrasubstituted Pyridine

This protocol is adapted from a gold-catalyzed synthesis of pyridines from propargylamine and carbonyls.[6]

Materials:

  • N-Benzyl-2-butynylamine (1 equiv.)

  • Acetophenone (1.2 equiv.)

  • Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (2 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-2-butynylamine (e.g., 1 mmol, 159 mg) and acetophenone (1.2 mmol, 144 mg).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere, which is crucial for preventing catalyst deactivation and side reactions.

  • Solvent and Catalyst Addition: Add anhydrous 1,2-dichloroethane (5 mL) via syringe. Stir the solution for 5 minutes at room temperature. Add the gold catalyst, NaAuCl₄·2H₂O (0.02 mmol, 8 mg), in one portion.

    • Causality Insight: DCE is an effective solvent as it is relatively non-coordinating and can sustain the required reaction temperature. The catalyst loading is kept low (2 mol%) to ensure efficiency and cost-effectiveness.

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

    • Trustworthiness Check: The aqueous wash removes any residual acid and inorganic salts, simplifying the subsequent purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure substituted pyridine product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary: Substrate Scope

The gold-catalyzed methodology is robust and tolerates a variety of substituents on both the amine and carbonyl precursors.

EntryAmine PrecursorCarbonyl PrecursorYield (%)
1N-Benzyl-2-butynylamineAcetophenone85
2N-Propyl-2-butynylaminePropiophenone78
3N-Benzyl-2-butynylamineCyclohexanone92
4N-(4-Methoxybenzyl)-2-butynylamine4'-Chloroacetophenone81
52-Butynylamine2-Pentanone75

Table adapted from representative yields in the literature for similar reactions.

II. Synthesis of Substituted Pyrroles via Paal-Knorr Type Condensation

While direct cyclization of 2-butynylamine itself is more commonly directed towards pyridines, its structural motifs can be incorporated into classic pyrrole syntheses. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a foundational method for pyrrole synthesis.[8][9] Using 2-butynylamine or its derivatives as the amine source allows for the introduction of the versatile butynyl group onto the pyrrole nitrogen.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal upon attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent dehydration leads to an imine (or enamine tautomer). An intramolecular cyclization then occurs as the remaining carbonyl is attacked by the enamine nitrogen, forming a five-membered heterocyclic intermediate. A final series of dehydration steps eliminates two molecules of water to yield the aromatic pyrrole ring. The process is typically catalyzed by acid, which facilitates both the imine formation and the dehydration steps.

Experimental Protocol: Synthesis of 1-(But-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole

This protocol is a representative Paal-Knorr procedure adapted for an alkynylamine.[8][10]

Materials:

  • 2,5-Hexanedione (1 equiv.)

  • 2-Butynylamine (1.1 equiv.)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-hexanedione (e.g., 10 mmol, 1.14 g) in ethanol (20 mL).

  • Reagent Addition: Add 2-butynylamine (11 mmol, 0.76 g) to the solution. Finally, add glacial acetic acid (2 mL) as the catalyst.

    • Causality Insight: Acetic acid serves as a mild Brønsted acid catalyst, which is sufficient to promote the condensation and cyclization without causing degradation of the sensitive alkynyl group. Ethanol is a suitable polar protic solvent for this condensation.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting dicarbonyl is consumed.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (50 mL). Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers.

    • Trustworthiness Check: This extraction procedure efficiently isolates the less polar pyrrole product from the aqueous, salt-containing phase.

  • Purification: Wash the combined organic extracts with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or silica gel chromatography if necessary.

  • Characterization: Confirm the structure of the N-alkynyl pyrrole via ¹H NMR, ¹³C NMR, and IR spectroscopy (looking for the characteristic alkyne C≡C stretch).

Conclusion

2-Butynylamine and its N-substituted derivatives are demonstrably potent precursors for the synthesis of high-value N-heterocycles. The strategic combination of their nucleophilic amine and reactive alkyne functionalities enables powerful, often metal-catalyzed, cascade reactions that construct complex ring systems like pyridines with high efficiency and atom economy. Furthermore, their utility as primary amine components in classical condensations, such as the Paal-Knorr synthesis, provides straightforward access to N-functionalized pyrroles. These methods, characterized by mild conditions and operational simplicity, offer researchers and drug development professionals robust tools for the rapid generation of diverse heterocyclic libraries.

References

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Open Medicinal Chemistry Journal.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations. AiFChem.
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Scheme 1: Various synthestic protocols for the synthesis of pyrroles. ResearchGate. Available at: [Link]

  • New page to access pyridine derivatives: synthesis from N-propargylamines. RSC Publishing. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling with But-2-yn-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals Introduction: Incorporating the But-2-ynyl Moiety The amide bond is a cornerstone of medicinal chemistry, integral to the structure of peptides, proteins, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Incorporating the But-2-ynyl Moiety

The amide bond is a cornerstone of medicinal chemistry, integral to the structure of peptides, proteins, and a vast array of small molecule therapeutics.[1][2] The ability to efficiently construct this linkage is therefore of paramount importance in drug discovery and development. The incorporation of unique structural motifs can significantly influence the pharmacological profile of a molecule. The but-2-ynyl group, a small, rigid, and functionally versatile alkyne-containing fragment, offers medicinal chemists a valuable tool for probing chemical space. Its linear geometry can impose specific conformational constraints, while the terminal alkyne provides a handle for further chemical modification through reactions such as click chemistry.

This application note provides a comprehensive guide to the procedure for amide coupling with but-2-yn-1-amine hydrochloride (C₄H₈ClN, MW: 105.57).[3][4] As this amine is supplied as a hydrochloride salt, specific considerations regarding the choice of base and reaction conditions are crucial for successful amide bond formation. We will delve into the mechanistic underpinnings of common coupling strategies, provide detailed experimental protocols, and offer troubleshooting guidance to address potential challenges.

The Critical Role of the Base

But-2-yn-1-amine hydrochloride exists as an ammonium salt. For the amine to function as a nucleophile and attack the activated carboxylic acid, it must first be deprotonated to its free base form. This is accomplished by the addition of a non-nucleophilic organic base. The choice of base and its stoichiometry are critical to the success of the coupling reaction. Insufficient base will result in incomplete deprotonation of the amine salt, leading to low yields. Conversely, an excessive amount of a strong base can lead to side reactions, including racemization of chiral carboxylic acids.

Commonly employed bases for amide coupling with amine hydrochloride salts include:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic tertiary amine that is widely used in peptide coupling and other amide bond formation reactions.[5]

  • Triethylamine (TEA): Another common non-nucleophilic tertiary amine. It is generally more basic than DIPEA.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA and TEA, which can be advantageous in minimizing racemization.[6]

Typically, at least two equivalents of the base are required: one to neutralize the hydrochloride salt of the amine and another to facilitate the activation of the carboxylic acid by the coupling reagent.

Mechanism of Amide Bond Formation: A Tale of Two Reagents

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[7] Coupling reagents are therefore employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more electrophilic. Here, we will focus on two of the most prevalent and effective classes of coupling reagents: carbodiimides (represented by EDC) and uronium/aminium salts (represented by HATU).

EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to the ease of removal of its urea byproduct.[7] The mechanism of EDC-mediated coupling, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7]

  • Formation of the HOBt Ester: This unstable intermediate can be intercepted by the nucleophilic HOBt to form a more stable and less racemization-prone HOBt-ester.[7][8]

  • Nucleophilic Attack by the Amine: The free but-2-yn-1-amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[7]

G cluster_0 EDC/HOBt Coupling Workflow A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B Activation D HOBt-Ester B->D Interception G EDC-Urea Byproduct B->G Side Reaction (Rearrangement) C HOBt F Amide Product D->F Aminolysis E But-2-yn-1-amine (from HCl salt + Base)

Caption: Workflow for EDC/HOBt-mediated amide coupling.

HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of racemization.[7][9] The mechanism involves the following steps:

  • Deprotonation and Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[7][10]

  • Nucleophilic Attack by the Amine: The but-2-yn-1-amine then attacks this active ester to yield the final amide product. The presence of the nitrogen atom in the HOAt ring is thought to accelerate the coupling step.[7][9]

G cluster_1 HATU Coupling Workflow H Carboxylic Acid + Base I Carboxylate Anion H->I Deprotonation K OAt-Active Ester I->K Activation J HATU N Tetramethylurea Byproduct J->N Byproduct Formation M Amide Product K->M Aminolysis L But-2-yn-1-amine (from HCl salt + Base)

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates.

Materials and Reagents:

  • Carboxylic acid of interest

  • But-2-yn-1-amine hydrochloride

  • Coupling reagent (e.g., EDC·HCl or HATU)

  • Additive (e.g., HOBt, if using EDC)

  • Non-nucleophilic base (e.g., DIPEA or TEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or MeCN)[9][11]

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • But-2-yn-1-amine hydrochloride should be handled with care, avoiding inhalation and skin contact.[12][13]

Protocol 1: EDC/HOBt-Mediated Coupling
  • Preparation: To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents).

  • Dissolution: Dissolve the solids in an appropriate volume of anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M).

  • Amine and Base Addition: In a separate vial, dissolve but-2-yn-1-amine hydrochloride (1.1 equivalents) in a small amount of the reaction solvent and add DIPEA or TEA (2.2 equivalents).

  • Coupling Reagent Addition: Add EDC·HCl (1.2 equivalents) to the carboxylic acid/HOBt solution and stir for 5-10 minutes at room temperature.

  • Reaction Initiation: Add the amine/base solution to the reaction mixture.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU-Mediated Coupling
  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.[5]

  • Base Addition: Add DIPEA or TEA (2.5-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[5]

  • Coupling Reagent Addition: Add HATU (1.1 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.[5]

  • Amine Addition: Add a solution of but-2-yn-1-amine hydrochloride (1.1 equivalents) in a minimal amount of DMF to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.[5]

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentAdditiveBase (Equivalents)Typical SolventReaction TimeKey AdvantagesPotential Issues
EDC HOBtDIPEA/TEA (2.2)DMF, DCM2-12 hWater-soluble byproduct, cost-effective.Slower reaction rates, potential for N-acylurea formation.[14]
HATU NoneDIPEA/TEA (2.5-3.0)DMF1-4 hHigh efficiency, fast kinetics, low racemization.[5]Higher cost, potential for guanidinylation of the amine with excess reagent.[5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete deprotonation of but-2-yn-1-amine HCl.- Inadequate activation of the carboxylic acid.- Poor quality or degradation of coupling reagent.- Suboptimal reaction conditions (solvent, temperature).- Ensure at least 2 equivalents of base are used.- Consider a more potent coupling reagent like HATU.- Use fresh, high-purity reagents.- Screen different solvents (e.g., DMF, NMP, DCM) and consider gentle heating (40-50 °C).[15]
Presence of Unreacted Starting Materials - Insufficient reaction time.- Steric hindrance of substrates.- Extend the reaction time and continue monitoring.- Increase the reaction temperature.- Use a more powerful coupling reagent.
Formation of Side Products - Racemization of chiral carboxylic acids.- N-acylurea formation (with EDC).- Guanidinylation of the amine (with HATU).- Use HOBt or HOAt as an additive with EDC.- Run the reaction at a lower temperature.- Add HOBt to trap the active intermediate when using EDC.- Avoid a large excess of HATU.
Difficult Purification - Water-soluble byproducts (EDC-urea).- Co-elution of product and byproducts.- Perform an aqueous workup to remove water-soluble impurities.- Optimize the mobile phase for column chromatography.

Conclusion

The successful amide coupling of but-2-yn-1-amine hydrochloride is readily achievable with careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base and coupling reagent. Both EDC/HOBt and HATU-mediated protocols offer effective means of forming the desired amide bond. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently incorporate the versatile but-2-ynyl moiety into their target molecules, paving the way for the discovery of novel therapeutics.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • HATU - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Retrieved from [Link]

  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed. (n.d.). Retrieved from [Link]

  • Solvents for Solid Phase Peptide Stynthesis Contents | AAPPTec. (n.d.). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). Retrieved from [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved from [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Publications. (2018, January 22). Retrieved from [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Retrieved from [Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Retrieved from [Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC. (n.d.). Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved from [Link]

  • amide coupling help : r/Chempros - Reddit. (2022, March 24). Retrieved from [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2013, December 19). Retrieved from [Link]

  • But-2-yn-1-amine hydrochloride. (n.d.). Retrieved from [Link]

  • But-2-yn-1-amine hydrochloride | C4H8ClN | CID 12599999 - PubChem. (n.d.). Retrieved from [Link]

  • But-2-yn-1-amine | C4H7N | CID 12599998 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET. (2024, December 12). Retrieved from [Link]

  • methylamine hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Strategic Alternatives to Sonogashira Coupling for Internal Alkynyl Amines

This Application Note is designed for medicinal chemists and process development scientists facing challenges with the synthesis of internal alkynyl amines—a structural motif prevalent in CNS-active agents (e.g., MAO-B i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists facing challenges with the synthesis of internal alkynyl amines—a structural motif prevalent in CNS-active agents (e.g., MAO-B inhibitors), kinase inhibitors, and antibody-drug conjugate (ADC) linkers.

Abstract

The synthesis of internal alkynyl amines via classical Sonogashira coupling (Pd/Cu catalysis) is frequently plagued by chemoselectivity issues. The basic nitrogen atom in the substrate acts as a competitive ligand, poisoning the copper co-catalyst or sequestering palladium species. Furthermore, the presence of copper often promotes Glaser homocoupling of the alkyne rather than the desired cross-coupling. This guide details two robust, field-proven alternatives: Copper-Free Palladium Catalysis (utilizing bulky phosphine ligands) and the A³ Coupling (Aldehyde-Alkyne-Amine) multicomponent strategy. Detailed protocols and mechanistic rationales are provided to ensure reproducible scale-up.

The Challenge: Why Classic Sonogashira Fails with Amines

In a standard Sonogashira reaction, CuI is added to activate the terminal alkyne via the formation of a copper acetylide.[1] However, when the substrate contains a free or proximal amine (e.g., propargylamines or homopropargylamines), three deleterious events occur:

  • Catalyst Sequestration: The amine nitrogen coordinates strongly to Cu(I), forming stable, inactive complexes that halt the transmetallation step.

  • Pd Poisoning: In low-ligand environments, amines can displace weak phosphines on the Pd(0) center, arresting the catalytic cycle.

  • Glaser Homocoupling: The stalled copper cycle accumulates Cu-acetylides, which, in the presence of trace oxidants, dimerize to form symmetrical diynes (Glaser product), consuming the valuable alkyne starting material.

Strategy A: Copper-Free Sonogashira Coupling

Best For: Coupling terminal alkynyl amines (e.g.,


-dimethylpropargylamine) with aryl halides.

Eliminating copper removes the primary failure mode (Glaser coupling and Cu-amine chelation). To compensate for the lack of the "copper effect" (which speeds up the reaction), we must employ electron-rich, bulky phosphine ligands that accelerate the oxidative addition and reductive elimination steps on the Palladium center.

Mechanism & Rationale[2][3][4][5][6][7][8][9][10][11][12]
  • Ligand Choice: We utilize XPhos or CataCXium A . These bulky, electron-rich ligands facilitate the oxidative addition of aryl chlorides/bromides and prevent the amine substrate from coordinating to the Pd center (steric exclusion).

  • Base: Cesium Carbonate (

    
    ) is preferred over organic amines (like 
    
    
    
    ) to avoid competitive binding, though organic bases can be used with sufficiently bulky ligands.
Protocol 1: Cu-Free Coupling of Propargylamines

Scale: 1.0 mmol | Time: 4–12 hours | Yield Target: >85%

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkynyl Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or 1,4-Dioxane (degassed)
    

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add

    
     (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) to the vial. Add 1.0 mL of degassed solvent. Stir at RT for 5 minutes until the solution turns a clear orange/yellow (indicates active 
    
    
    
    generation).
  • Substrate Addition: Add the Aryl Halide (1.0 mmol),

    
     (650 mg, 2.0 mmol), and the Alkynyl Amine (1.2 mmol). Wash sides with remaining solvent (4.0 mL).
    
    • Critical Step: If the amine is a hydrochloride salt, add an extra 1.0 equiv of base.

  • Reaction: Seal the vial and heat to 80°C . Monitor by LC-MS.

    • Note: Cu-free reactions have an induction period. Do not abort if no product is seen in the first 30 mins.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate and purify via flash chromatography (typically DCM/MeOH gradients for amines).

Strategy B: The A³ Coupling (Multicomponent Synthesis)

Best For: De novo synthesis of propargylamines from simple building blocks (Aldehydes + Alkynes + Amines).

Instead of coupling a pre-made propargyl amine to an aryl halide, the A³ coupling builds the internal alkynyl amine scaffold directly. This is often more atom-economical and avoids the synthesis of unstable free propargyl amines.

Mechanism & Rationale

This reaction proceeds via a dual-activation pathway:[2][3]

  • Imine Formation: The amine condenses with the aldehyde to form an iminium ion in situ.[4]

  • C-H Activation: The metal catalyst (Cu, Ag, or Au) activates the terminal alkyne C-H bond.

  • Nucleophilic Attack: The metal-acetylide attacks the electrophilic iminium ion.[4]

Protocol 2: Gold-Catalyzed A³ Coupling (Green Conditions)

While Copper can be used, Gold (Au) or Indium (In) are superior when the amine is highly chelating or when working with complex heterocycles. We recommend a Gold(III) system for maximum robustness.

Scale: 1.0 mmol | Time: 2–6 hours | Solvent: Water or Toluene

Reagents:

  • Aldehyde (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (1 mol%) or 
    
    
    
    (5 mol% for cost-sensitive non-chelating amines)

Step-by-Step Workflow:

  • Mixing: In a reaction tube, combine the Aldehyde (1.0 mmol) and Amine (1.1 mmol). Stir for 10 minutes to initiate imine formation.

  • Catalyst Addition: Add the Terminal Alkyne (1.2 mmol) followed by the catalyst (

    
    , 4 mg).
    
  • Solvent: Add 1.0 mL of deionized water (reaction can be run neat if liquid substrates are used).

  • Reaction: Heat to 60°C under air (inert atmosphere is not strictly required for Au-catalysis, a major advantage).

  • Workup: Extract with Ether or EtOAc. The gold catalyst remains in the aqueous phase. Dry the organic layer (

    
    ) and concentrate.
    
  • Purification: Many A³ products crystallize upon cooling. If oil, purify via short-path silica column.

Comparative Data Analysis

The following table contrasts the standard method with the two proposed alternatives for the synthesis of a model internal alkynyl amine (e.g., N,N-dimethyl-3-phenylprop-2-yn-1-amine).

FeatureStandard Sonogashira (Pd/Cu)Cu-Free Sonogashira (Pd-Only)A³ Coupling (MCR)
Catalyst System

/ CuI

/ XPhos

or CuBr
Amine Tolerance Low (Poisons Cu)High (Steric bulk protects Pd)Excellent (Amine is reagent)
Homocoupling High Risk (Glaser)Zero RiskLow Risk
Reaction Temp RT - 60°C60°C - 100°C40°C - 80°C
Atom Economy Moderate (Requires Ar-X)Moderate (Requires Ar-X)High (Water is byproduct)
Purification Difficult (Cu removal)Easy (Filtration)Easy (Extraction)

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for selecting a method and the mechanism of the A³ coupling.

G Start Target: Internal Alkynyl Amine Substrate Do you have the Alkynyl Amine Precursor? Start->Substrate Yes Yes (e.g., Propargyl amine) Substrate->Yes No No (Starting from scratch) Substrate->No Method1 Use Copper-Free Sonogashira (Pd/XPhos) Yes->Method1 Avoids Cu poisoning Method2 Use A³ Coupling (Aldehyde + Alkyne + Amine) No->Method2 Higher Atom Economy Result1 Product: Aryl-Alkyne-Amine Method1->Result1 Result2 Product: Propargyl Amine Scaffold Method2->Result2

Figure 1: Decision tree for selecting the optimal synthetic strategy based on substrate availability.

Mechanism Step1 Aldehyde + Amine Imine Iminium Ion (Electrophile) Step1->Imine - H2O Complex Transition State [Imine---M-C≡C-R] Imine->Complex Step2 Alkyne + Metal (M) Acetylide Metal-Acetylide (Nucleophile) Step2->Acetylide C-H Activation Acetylide->Complex Product Propargyl Amine Complex->Product C-C Bond Formation Product->Step2 Regenerate Catalyst

Figure 2: Mechanistic pathway of the A³ Coupling, highlighting the in-situ generation of electrophile and nucleophile.[5]

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Conversion in Cu-Free Sonogashira.

    • Cause: Incomplete reduction of Pd(II) to Pd(0).

    • Fix: Ensure the solvent is rigorously degassed. Add a trace amount (1 mol%) of phenylboronic acid or use a pre-formed Pd(0) source like

      
      .
      
  • Issue: "Gunking" or Precipitation.

    • Cause: Amine salts are insoluble in non-polar solvents.

    • Fix: Switch solvent to DMF or DMAc (Dimethylacetamide). These polar aprotic solvents solvate the amine salts and stabilize the Pd-intermediate.

  • Issue: Enantioselectivity in A³ Coupling.

    • Insight: Standard A³ coupling produces racemates. To achieve enantioselectivity, use a chiral ligand (e.g., PyBox) with a Copper(I) source. Gold is difficult to render enantioselective due to its linear coordination geometry.

References

  • Buchwald, S. L., et al. (2003).[6] "A General and Efficient Copper-Free Sonogashira Reaction Catalyzed by Low Loadings of a Palladium/XPhos Complex." Angewandte Chemie International Edition.

  • Verkade, J. G., & Urgaonkar, S. (2004).[7] "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." The Journal of Organic Chemistry.

  • Li, C. J., & Wei, C. (2003).[2] "A3-coupling reaction of aldehydes, amines, and alkynes."[5][2][4][8] Journal of the American Chemical Society.

  • Gooßen, L. J., et al. (2009). "Decarboxylative coupling of alkynyl carboxylic acids with aryl halides." Chemical Communications.

  • Plenio, H. (2008).[9] "The Sonogashira coupling: a boom in the absence of copper?" Angewandte Chemie International Edition.

Sources

Application

Synthesis of pharmaceutical intermediates using 2-butynylamine

Application Note: Strategic Utilization of 2-Butynylamine in the Synthesis of N-Heterocyclic Pharmaceutical Intermediates Executive Summary This technical guide details the application of 2-Butynylamine (CAS: 1119-69-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Butynylamine in the Synthesis of N-Heterocyclic Pharmaceutical Intermediates

Executive Summary

This technical guide details the application of 2-Butynylamine (CAS: 1119-69-3) as a bifunctional building block in the synthesis of high-value pharmaceutical intermediates.[1] Unlike terminal alkynyl amines (e.g., propargylamine), 2-butynylamine possesses an internal alkyne motif (


), which offers unique regioselectivity profiles in transition-metal-catalyzed cyclizations.[1]

This document focuses on two critical workflows:

  • Gold(I)-Catalyzed Annulation to access polysubstituted pyrroles (kinase inhibitor scaffolds).

  • Urea/Carbamate Ligation for fragment-based drug discovery (FBDD).[1]

Chemical Profile & Safety Handling

2-Butynylamine is a volatile, primary aliphatic amine.[1] Its dual reactivity (nucleophilic amine + electrophilic/nucleophilic


-system) requires precise control over reaction conditions to prevent oligomerization.
PropertySpecificationOperational Note
Molecular Formula

Bifunctional:

Amine + Internal Alkyne
Boiling Point 104-106°CModerate volatility; avoid prolonged rotary evaporation at high vacuum.[1]
pKa (Conjugate Acid) ~10.5Highly basic; requires scavenging in acid-sensitive couplings.[1]
Stability Air-sensitiveStore under Argon/Nitrogen at 2-8°C.

Safety Protocol:

  • Inhalation Hazard: High vapor pressure. All transfers must occur within a fume hood.

  • Skin Absorption: Rapidly absorbed. Double-gloving (Nitrile/Laminate) is mandatory.

  • Salt Formation: To improve stability, convert the free base to the Hydrochloride salt (CAS: 767-98-6) if immediate use is not planned.[1]

    • In-situ generation: Dissolve free base in

      
      , add 4M HCl in Dioxane dropwise at 0°C.
      

Application I: Synthesis of Polysubstituted Pyrroles via Gold(I) Catalysis

Context: The pyrrole ring is a privileged scaffold in medicinal chemistry (e.g., Atorvastatin, Sunitinib). Traditional Paal-Knorr synthesis often requires harsh conditions. The use of 2-butynylamine allows for a mild, regioselective hydroamination-cyclization sequence when coupled with


-diketones or enaminones.
Mechanism of Action

The reaction proceeds via the initial formation of an enaminone, followed by


-activation of the internal alkyne by the Gold(I) catalyst. The nitrogen lone pair attacks the activated alkyne (5-endo-dig or 5-exo-dig cyclization), followed by protodeauration/isomerization.
Experimental Protocol

Target Intermediate: 1-(2-butynyl)-2-methyl-3-acetyl-pyrrole derivatives (Generic Scaffold).

Reagents:

  • 2-Butynylamine (1.0 equiv)[1]

  • Pentane-2,4-dione (Acetylacetone) (1.1 equiv)[1]

  • Catalyst:

    
     (2 mol%) / 
    
    
    
    (2 mol%)[1]
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation (Pre-complexation):

    • In a glovebox or under Argon, weigh

      
       (10 mg, 0.02 mmol) and 
      
      
      
      (5.2 mg, 0.02 mmol) into a distinct vial.
    • Add 1.0 mL of anhydrous Toluene. Stir for 10 minutes. A white precipitate (

      
      ) will form, indicating the generation of the active cationic species 
      
      
      
      .
    • Critical Check: Ensure the supernatant is clear before transfer.

  • Enaminone Formation:

    • To a separate reaction vessel, add Acetylacetone (110 mg, 1.1 mmol) and 2-butynylamine (69 mg, 1.0 mmol) in Toluene (2 mL).

    • Add

      
       molecular sieves (100 mg) to sequester water generated during condensation.
      
    • Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (formation of a lower Rf spot compared to amine).

  • Cyclization:

    • Filter the active Gold catalyst solution (from Step 1) directly into the enaminone mixture using a syringe filter (PTFE, 0.45

      
      ) to remove AgCl salts.
      
    • Heat the reaction mixture to 80°C for 2-4 hours.

  • Workup & Purification:

    • Cool to RT. Filter through a short pad of Celite to remove gold residues.

    • Concentrate under reduced pressure.[2][3][4]

    • Purification: Flash Column Chromatography (SiO2).

    • Eluent: Hexane:EtOAc (8:2).

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.[1]

  • Validation:

    
     NMR should show the disappearance of the alkyne methyl singlet (approx 
    
    
    
    1.8 ppm) and appearance of pyrrole aromatic protons.

Application II: Synthesis of Urea-Linked Kinase Inhibitors

Context: Many covalent kinase inhibitors target cysteine residues. The 2-butynyl moiety provides a linear, rigid spacer that can position a "warhead" or simply act as a hydrophobic anchor in the ATP-binding pocket.

Experimental Protocol

Target Intermediate: 1-(2-butynyl)-3-arylurea[1]

Reagents:

  • 2-Butynylamine (1.0 equiv)[1]

  • Aryl Isocyanate (e.g., Phenyl isocyanate) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (

    
    ) (0.1 equiv - catalytic)[1]
    

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 2-Butynylamine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.

    • Cool the solution to 0°C (Ice/Water bath).

  • Addition:

    • Dissolve the Aryl Isocyanate (1.0 mmol) in DCM (2 mL).

    • Add the isocyanate solution dropwise to the amine solution over 15 minutes.

    • Exotherm Control: Maintain internal temperature

      
      .
      
  • Reaction:

    • Allow the mixture to warm to RT and stir for 2 hours.

    • Monitoring: The reaction is usually instantaneous. TLC should show complete consumption of the isocyanate.

  • Workup:

    • The product often precipitates directly from DCM.

    • Filtration: Filter the white solid.

    • Wash: Wash the cake with cold

      
       (2 x 5 mL) to remove unreacted amine/isocyanate.
      
    • Drying: Vacuum dry at 40°C.

Data Summary Table:

ParameterGold-Catalyzed CyclizationUrea Formation
Reaction Type Hydroamination / AnnulationNucleophilic Addition
Key Reagent

Catalyst
Isocyanate
Temperature 80°C0°C

RT
Typical Yield 75-85%>90%
Purification Column ChromatographyPrecipitation / Filtration

Visualized Workflows

Figure 1: Gold-Catalyzed Pyrrole Synthesis Pathway

G Start 2-Butynylamine (Nucleophile) Inter1 Enaminone Intermediate Start->Inter1 Condensation (-H2O) Reagent 1,3-Diketone (Electrophile) Reagent->Inter1 Cyclic 5-endo-dig Cyclization Inter1->Cyclic Au-Alkyne Complexation Cat Au(I) Catalyst (Activation) Cat->Cyclic Product Polysubstituted Pyrrole Cyclic->Product Isomerization

Caption: Mechanistic flow for the conversion of 2-butynylamine to pyrroles via Gold(I) catalysis.

Figure 2: Comparative Reactivity Map

Reactivity Center 2-Butynylamine (CH3-C≡C-CH2-NH2) Amine_Node Amine Terminus (-NH2) Center->Amine_Node Alkyne_Node Internal Alkyne (-C≡C-) Center->Alkyne_Node Amide Amide Coupling (EDC/HOBt) Amine_Node->Amide RedAm Reductive Amination (Aldehydes) Amine_Node->RedAm Urea Urea Formation (Isocyanates) Amine_Node->Urea Sono Sonogashira Coupling (Requires Terminal Isomerization or Specific Catalyst) Alkyne_Node->Sono Difficult Hydro Hydrogenation (Z-Alkenes via Lindlar) Alkyne_Node->Hydro Cyclo Cycloaddition (Click Chemistry/Au-Cat) Alkyne_Node->Cyclo

Caption: Reactivity profile highlighting the distinct chemical pathways available for the amine and alkyne moieties.

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Catalyst poisoning by the free amine.

    • Solution: Ensure the enaminone formation is complete before adding the Gold catalyst. Free amine binds strongly to Au(I), deactivating it.

  • Issue: Polymerization.

    • Cause: High concentration or excessive heat.

    • Solution: Perform reactions at 0.1 M concentration. Use radical inhibitors (BHT) if radical pathways are suspected (rare in Au-catalysis but possible in storage).

  • Issue: Purification Difficulties.

    • Cause: Amine "streaking" on silica.

    • Solution: Pre-treat the silica gel column with 1% Triethylamine in Hexane, or use DCM/MeOH/NH4OH eluents.

References

  • Synthesis of Pyrroles via Gold Catalysis

    • Title: Gold(I)-Catalyzed Synthesis of Substituted Pyrroles from Amino-Alkynes.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • General Reactivity of Alkynyl Amines

    • Title: Recent Advances in the Synthesis of Nitrogen Heterocycles via Gold-Catalyzed Transform
    • Source:Chemical Reviews.
    • URL:[Link]

  • Linagliptin Structural Context (Xanthine Alkylation)

    • Title: Process for the Preparation of Linagliptin (Patent WO2013098775).[5]

    • Source:WIPO / Google P
    • URL
  • Safety Data Sheet (2-Butynylamine)

    • Title: 2-Butyn-1-amine Safety Data Sheet.[1]

    • Source:Sigma-Aldrich.

Disclaimer: This application note is for research purposes only. All synthesis reactions must be conducted by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Method

Application Note: Microwave-Assisted Synthesis Involving But-2-yn-1-amine: Accelerated Pathways to N-Heterocycles and Medicinal Scaffolds

Introduction & Mechanistic Rationale In modern drug discovery and organic synthesis, the rapid and efficient construction of complex nitrogen-containing heterocycles is paramount. But-2-yn-1-amine (1-amino-2-butyne) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery and organic synthesis, the rapid and efficient construction of complex nitrogen-containing heterocycles is paramount. But-2-yn-1-amine (1-amino-2-butyne) is a highly versatile


-aminoalkyne building block. Its dual functionality—a nucleophilic primary amine and an internal alkyne—makes it an ideal precursor for cascade cyclizations, click chemistry, and transition-metal-catalyzed cross-couplings. It is notably utilized in the synthesis of azafluorenone alkaloids (e.g., onychine)[1], complex fused imidazole scaffolds[2], and as a critical intermediate in the industrial synthesis of the anti-diabetic drug linagliptin[3].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized protocols involving but-2-yn-1-amine. Unlike conventional thermal heating, which relies on slow and uneven wall-to-core thermal conduction, MAOS utilizes dielectric heating. This direct molecular excitation results in rapid, uniform heating profiles that easily overcome the high activation barriers of multi-step cascade reactions (such as the van Leusen reaction or enyne metathesis) while minimizing the thermal degradation of sensitive alkyne moieties[2].

G Start Aminoalkyne + Carbonyl Reaction Mixture Conv Conventional Heating (Thermal Conduction) Start->Conv MW Microwave Irradiation (Dielectric Heating) Start->MW Conv_Mech Wall-to-Core Transfer (Temp Gradients) Conv->Conv_Mech MW_Mech Direct Molecular Excitation (Uniform Heating) MW->MW_Mech Conv_Result Longer Times (Hours) Lower Yields Conv_Mech->Conv_Result MW_Result Rapid Kinetics (Mins) High Yields & Purity MW_Mech->MW_Result

Figure 1: Mechanistic causality of Microwave vs. Conventional heating in aminoalkyne cyclizations.

Key Synthetic Pathways

The van Leusen Imidazole Synthesis & Enyne Metathesis

The synthesis of fused imidazo-azepine analogs—highly sought-after pharmacophores—can be elegantly achieved using but-2-yn-1-amine. The reaction begins with the condensation of an aldehyde (e.g., 4-pentenal) with but-2-yn-1-amine to form an imine in situ. Subsequent addition of TosMIC (toluenesulfonylmethyl isocyanide) and a base under microwave irradiation triggers a rapid cycloaddition, yielding a 1-substituted 5-aryl-1H-imidazole[2]. The tethered alkyne and alkene are then perfectly pre-organized for a subsequent intramolecular enyne metathesis to form the fused bicyclic system[2].

G SM1 But-2-yn-1-amine (Primary Amine & Alkyne) Cond Condensation (Room Temp) SM1->Cond SM2 4-Pentenal (Aldehyde) SM2->Cond Imine Imine Intermediate (In Situ) Cond->Imine MW Microwave Irradiation (60°C, 4-10 min) Imine->MW Reagents TosMIC + K2CO3 (Base) Reagents->MW Imidazole 1-Substituted 1H-imidazole (van Leusen Product) MW->Imidazole Metathesis Intramolecular Enyne Metathesis (Ru-Catalyst) Imidazole->Metathesis Fused Fused Imidazo-Azepine Scaffold (Drug Discovery Target) Metathesis->Fused

Figure 2: Workflow of Microwave-Assisted van Leusen Imidazole Synthesis using But-2-yn-1-amine.

Sequential Condensation for Azafluorenone Alkaloids

But-2-yn-1-amine is also utilized in the total synthesis of onychine, an azafluorenone alkaloid. The cascade involves a dehydration condensation of but-2-yn-1-amine with 1,3-indanedione, followed by an aza-Claisen rearrangement, tautomerization, 1,5-sigmatropic hydrogen shift, and 6


-electron cyclization[1]. Microwave conditions drastically reduce the time required for this complex sequence, trapping the N-propargyl enamine intermediate efficiently before polymerization can occur.

Quantitative Data Summary

The transition from conventional thermal heating to microwave irradiation yields significant kinetic and thermodynamic advantages when handling but-2-yn-1-amine.

Reaction SystemConventional ConditionsMicrowave ConditionsYield ImprovementMechanistic Advantage
van Leusen Imidazole Synthesis RT to 80°C, 4–12 hours60°C, 4–10 mins+15-20%Rapid dielectric heating overcomes the activation energy of cycloaddition, minimizing imine hydrolysis[2].
Azafluorenone (Onychine) Precursor Reflux, 12–24 hours80°C, 15–30 mins+25%Uniform heating accelerates the dehydration condensation and subsequent 6

-electron cyclization[1].
Linagliptin Intermediate Condensation Reflux, 8 hours100°C, 20 mins+10-15%Prevents thermal degradation of the sensitive alkyne moiety by minimizing residence time at high temperatures[3].

Experimental Protocols

Protocol A: Microwave-Assisted One-Pot van Leusen Synthesis of Alkyne-Tethered Imidazoles

This protocol outlines the synthesis of a 1-substituted 5-aryl-1H-imidazole via the condensation of an aldehyde and but-2-yn-1-amine, followed by TosMIC cyclization.

Reagents: But-2-yn-1-amine (1.0 eq), 4-Pentenal (1.0 eq), TosMIC (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous DMF. Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with sealed 10 mL glass vials.

Step-by-Step Methodology:

  • Imine Formation (Causality: Pre-organization): In a microwave-safe 10 mL vial equipped with a magnetic stir bar, dissolve 4-pentenal (1.0 mmol) in 3 mL of anhydrous DMF. Add but-2-yn-1-amine (1.0 mmol) dropwise.

    • Expert Insight: Purge the vial with N₂ to prevent oxidative degradation of the aldehyde. Stir at room temperature for 30 minutes to ensure complete in situ imine formation.

  • Reagent Addition: To the formed imine solution, add TosMIC (1.2 mmol) and finely powdered K₂CO₃ (2.0 mmol).

    • Expert Insight: K₂CO₃ is chosen as a mild base to deprotonate the active methylene of TosMIC without causing base-catalyzed aldol condensation side-reactions.

  • Microwave Irradiation (Causality: Kinetic Acceleration): Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in the microwave synthesizer at 60 °C for 10 minutes (Power: 100 W, maximum pressure limit: 15 bar)[2].

  • Workup: Cool the vial to room temperature using compressed air cooling. Dilute the reaction mixture with 15 mL of cold distilled water to quench the reaction and dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Dehydration Condensation for Onychine Precursors

Synthesis of the N-propargyl enamine intermediate via condensation of but-2-yn-1-amine with 1,3-indanedione.

Reagents: But-2-yn-1-amine (1.2 eq), 1,3-Indanedione (1.0 eq), Ethanol (Absolute).

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial, suspend 1,3-indanedione (1.0 mmol) in 4 mL of absolute ethanol. Add but-2-yn-1-amine (1.2 mmol).

    • Expert Insight: A slight excess of the amine ensures complete consumption of the dione, preventing difficult downstream chromatographic separations.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 80 °C for 15 minutes.

    • Expert Insight: The rapid dielectric heating forces the elimination of water (dehydration), driving the equilibrium toward the enamine product before the alkyne can undergo unwanted side reactions[1].

  • Isolation: Cool the reaction to 0 °C in an ice bath to precipitate the product. Filter the resulting solid, wash with cold ethanol, and dry under a vacuum to afford the N-propargyl enamine (Typical yield: ~61%)[1].

Self-Validating Systems & Quality Control

To ensure trustworthiness and reproducibility, every step of the above protocols must be validated using the following in-process controls:

  • TLC Monitoring (Imine Formation): Before adding TosMIC in Protocol A, spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the primary amine spot (but-2-yn-1-amine) confirms complete imine formation. Proceeding without this validation will result in direct reaction of TosMIC with the unreacted aldehyde.

  • LC-MS Analysis: Post-microwave irradiation, analyze an aliquot via LC-MS. For Protocol A, look for the exact mass corresponding to the cyclized imidazole product

    
    . The absence of the imine mass indicates complete conversion.
    
  • ¹H NMR Verification: Purified products must be validated via ¹H NMR. For the van Leusen product (Protocol A), the diagnostic imidazole backbone proton (typically a singlet around

    
     7.5 - 8.0 ppm) must be present, and the aldehyde proton (
    
    
    
    9.5 - 10.0 ppm) must be completely absent. The internal alkyne methyl group of the but-2-yn-1-amine moiety should appear as a distinct triplet or broad singlet near
    
    
    1.7 - 1.8 ppm.

References

  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - MDPI Source: MDPI Molecules (2023) URL:[Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI Source: MDPI Pharmaceuticals (2020) URL:[Link]

  • Cas 2434-53-9,6-Amino-1-methyluracil - LookChem (Linagliptin Intermediate Synthesis) Source: LookChem URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Hygroscopic But-2-yn-1-amine Hydrochloride

Welcome to the technical support and troubleshooting guide for But-2-yn-1-amine hydrochloride . As a critical building block and active pharmaceutical ingredient (API) intermediate, this terminal alkyne amine salt is wid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for But-2-yn-1-amine hydrochloride . As a critical building block and active pharmaceutical ingredient (API) intermediate, this terminal alkyne amine salt is widely used in coupling reactions and drug development. However, its highly hygroscopic nature frequently introduces stoichiometric errors and moisture-induced reaction failures.

This guide is designed for researchers and process chemists to understand the causality behind these handling issues and to provide self-validating protocols for seamless experimental execution.

Quantitative Data & Physical Properties

Before troubleshooting, it is critical to establish the baseline physical properties of the compound. The following table summarizes the key quantitative data required for accurate stoichiometric calculations and storage planning.

PropertyValue
IUPAC Name but-2-yn-1-amine;hydrochloride
CAS Number 50329-23-2
Molecular Formula C₄H₈ClN
Molecular Weight 105.57 g/mol
Exact Mass 105.0345 Da
Physical State Solid (Hygroscopic Crystalline Powder)
Storage Conditions 4 °C, tightly sealed under inert gas (Ar/N₂), protect from light

Data sourced from[1].

Core Troubleshooting & FAQs

Q1: Why does my But-2-yn-1-amine hydrochloride turn into a sticky paste on the bench, and how does this affect my reaction?

A: This physical transformation is caused by deliquescence . Amine hydrochlorides are strong electrolytes and highly hygroscopic; when exposed to ambient humidity, they absorb atmospheric moisture until they dissolve into a concentrated aqueous phase[2].

The Causality of Failure: When the salt absorbs water, its overall mass increases. If you weigh 105.57 mg of the "wet" paste assuming it is 1.0 mmol of pure But-2-yn-1-amine hydrochloride, you are actually weighing a mixture of the salt and water. This results in a sub-stoichiometric addition of the amine to your reaction. Furthermore, the introduced water will rapidly hydrolyze and quench moisture-sensitive electrophiles (such as acid chlorides or peptide coupling reagents), leading to severe yield drops or complete reaction failure.

Q2: How can I accurately weigh this highly hygroscopic compound if I do not have access to a glovebox?

A: You must bypass direct benchtop exposure by using a differential weighing technique combined with the immediate generation of an anhydrous stock solution[3]. Instead of transferring the powder onto a weigh boat (where it will rapidly absorb moisture), you weigh the sealed source vial, quickly tap an approximate amount directly into a pre-weighed, septum-capped reaction flask flushed with inert gas, and then re-weigh the source vial. The exact mass transferred is calculated by the difference, ensuring the integrity of the compound.

Q3: I suspect my batch of But-2-yn-1-amine hydrochloride has already absorbed moisture. Can it be salvaged?

A: Yes. While prolonged exposure to moisture and light can lead to minor chemical degradation, simple hydration can be fully reversed using azeotropic drying [4]. By suspending the hydrated amine salt in anhydrous toluene and evaporating it under reduced pressure, the water is co-distilled as a toluene-water azeotrope. This process leaves behind the anhydrous amine hydrochloride salt without requiring harsh heating that could decompose the alkyne[5].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not skip the validation checkpoints, as they act as internal controls for your workflow.

Protocol A: Glovebox-Free Differential Weighing & Stock Solution Preparation

Use this protocol to prepare accurate, anhydrous solutions of But-2-yn-1-amine hydrochloride on the benchtop.

  • Preparation: Flame-dry a 10 mL volumetric flask, seal it with a rubber septum, and purge with dry Argon for 5 minutes.

  • Initial Weighing: Remove the But-2-yn-1-amine hydrochloride from 4 °C storage and allow it to warm to room temperature inside a desiccator to prevent condensation. Weigh the sealed source vial on an analytical balance. Record this as

    
    .
    
  • Rapid Transfer: Quickly uncap the source vial, transfer an approximate amount of the solid directly into the volumetric flask, and immediately reseal both containers.

  • Differential Calculation: Re-weigh the sealed source vial (

    
    ). The exact mass of the amine hydrochloride transferred is 
    
    
    
    . Calculate the exact molarity achievable based on this mass.
  • Dissolution: Inject anhydrous solvent (e.g., dry DMF or DCM) through the septum of the volumetric flask to reach the calibration mark. Swirl to dissolve.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot of the final stock solution via syringe and analyze it using a Karl Fischer titrator. A moisture content of <50 ppm validates that the differential transfer was successful and the solution is truly anhydrous.

Protocol B: Azeotropic Drying of Hydrated Amine Hydrochloride

Use this protocol to recover But-2-yn-1-amine hydrochloride that has deliquesced or clumped due to moisture exposure.

  • Suspension: Transfer the hydrated But-2-yn-1-amine hydrochloride into a round-bottom flask. Add anhydrous toluene (approximately 10 mL per gram of salt). The salt will not fully dissolve, forming a suspension.

  • Azeotropic Distillation: Attach the flask to a rotary evaporator. Lower the pressure gradually and evaporate the toluene at a bath temperature not exceeding 40 °C. The water will co-distill with the toluene[4].

  • Iteration: Repeat the suspension and evaporation process two additional times with fresh anhydrous toluene to ensure complete water removal.

  • High Vacuum Drying: Place the resulting white solid under high vacuum (≤ 0.1 mbar) at room temperature for 4 hours to remove any residual trapped toluene.

  • Self-Validation Checkpoint: Record the mass of the flask. Return it to the high vacuum for an additional 30 minutes and re-weigh. A constant mass (

    
     mg) confirms the complete removal of the solvent and the success of the drying protocol.
    

Process Flow & Mechanistic Diagrams

HandlingWorkflow Start Receive Hygroscopic But-2-yn-1-amine HCl Check Glovebox Available? Start->Check Glovebox Weigh inside under Inert N2/Ar Atmosphere Check->Glovebox Yes Bench Use Differential Weighing Rapid Bench Protocol Check->Bench No Stock Prepare Anhydrous Stock Solution Glovebox->Stock Bench->Stock Store Store at 4°C Over Desiccant Stock->Store

Workflow for handling and storing hygroscopic But-2-yn-1-amine hydrochloride.

FailureMechanism Moisture Atmospheric Moisture (H2O) Salt Exposed But-2-yn-1-amine HCl Moisture->Salt Absorption Hydrate Deliquescence & Mass Increase Salt->Hydrate Phase Change Stoich Sub-stoichiometric Amine Equivalents Hydrate->Stoich Weighing Error Quench Hydrolysis of Electrophilic Reagents Hydrate->Quench H2O Release Yield Reaction Failure / Low Yield Stoich->Yield Quench->Yield

Mechanistic pathway of moisture-induced reaction failure due to hygroscopic amine salts.

References

  • Title: But-2-yn-1-amine hydrochloride | C4H8ClN | CID 12599999 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads Source: OLI Systems URL: [Link]

  • Title: Emissions Testing – Gravimetric Determination of Particulate Matter (Differential Weighing) Source: Mettler Toledo URL: [Link]

  • Title: A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid Source: PubMed Central (PMC) URL: [Link]

  • Title: WO2010001085A2 - Process (Azeotropic Drying of Salts)

Sources

Optimization

Optimizing yield in nucleophilic substitution with 2-butynylamine

Topic: Nucleophilic Substitution Optimization Reagent: 2-Butynylamine (1-Amino-2-butyne) Ticket ID: OPT-YIELD-2BA-001 Status: Resolved Executive Summary Welcome to the Technical Support Center. You are likely experiencin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Substitution Optimization Reagent: 2-Butynylamine (1-Amino-2-butyne) Ticket ID: OPT-YIELD-2BA-001 Status: Resolved

Executive Summary

Welcome to the Technical Support Center. You are likely experiencing low yields due to poly-alkylation (the "runaway" reaction) or propargylic instability .

2-Butynylamine (


) presents a unique challenge: it is a primary amine with a propargylic backbone. While the electron-withdrawing alkyne makes it slightly less nucleophilic than a standard alkyl amine, the product of the first substitution (a secondary amine) is almost invariably more nucleophilic  than the starting material. This leads to the formation of tertiary amines and quaternary ammonium salts, drastically reducing the yield of your desired secondary amine.

This guide provides an optimized protocol leveraging the "Cesium Effect" and specific kinetic controls to maximize mono-alkylation.

Module 1: The Core Problem (Over-Alkylation)

Diagnosis

In a standard


 reaction between 2-butynylamine and an alkyl halide (

), the reaction does not stop at the secondary amine.
  • Mechanism: The secondary amine product is more electron-rich (due to the inductive effect of the added alkyl group) than the primary amine starting material.

  • Result: The product competes for the remaining alkyl halide faster than the starting material.

Visualizing the Competition

The following diagram illustrates the kinetic competition that destroys yield.

ReactionCompetition cluster_legend Kinetic Trap Start 2-Butynylamine (Primary Amine) Mono Target Product (Secondary Amine) Start->Mono k1 (Slow) RX Alkyl Halide (R-X) RX->Mono Di Byproduct (Tertiary Amine) RX->Di Quat Dead End (Quat. Salt) RX->Quat Mono->Di k2 (Fast) Major Yield Loss Di->Quat k3

Figure 1: The "Runaway" Reaction Pathway. Note that k2 (formation of byproduct) is typically faster than k1, depleting your desired product.

Module 2: Optimization Strategy (The Cesium Effect)

To solve the kinetic trap without using a massive excess of amine, we utilize the Cesium Effect .

Why Cesium Carbonate ( )?

Unlike organic bases (TEA, DIPEA) or smaller inorganic cations (


, 

), Cesium possesses a large ionic radius and low charge density.
  • Solubility:

    
     is significantly more soluble in organic solvents (DMF, MeCN) than 
    
    
    
    .
  • Coordination: The large Cesium ion does not tightly ion-pair with the nucleophile, leaving the amine "naked" and reactive, but more importantly, it facilitates the deprotonation of the ammonium intermediate in a way that suppresses poly-alkylation through surface-mediated effects or specific chelation dynamics often cited in literature [1, 2].

Comparison of Bases
BaseSolubility in DMFRisk of EliminationYield SelectivityRecommendation

High LowExcellent Primary Choice

LowLowModerateAcceptable (requires heat)

N/A (Suspension)High PoorAVOID (Isomerization risk)

(TEA)
MiscibleModeratePoorAvoid (Quat salt precipitation)

Module 3: Troubleshooting Guide

Issue A: "I am seeing allene formation (isomerization)."
  • Cause: The propargylic protons (

    
    ) are acidic (
    
    
    
    ). Strong bases like NaH, KOtBu, or even NaOH can cause the triple bond to migrate, forming an allene (
    
    
    ).
  • Fix: Switch to mild, inorganic bases.

    
      or 
    
    
    
    are too weak to deprotonate the propargylic carbon but strong enough to scavenge the acid formed during substitution.
Issue B: "My yield is <40% and I see tertiary amines."
  • Cause: Stoichiometry imbalance.

  • Fix:

    • Inverse Addition: Do not add the amine to the halide. Add the halide dropwise to the amine .

    • Stoichiometry: Use 1.2 to 1.5 equivalents of 2-butynylamine relative to the electrophile if using the Cesium method. If using standard bases, you may need 3.0+ equivalents.

Issue C: "I am using the HCl salt of 2-butynylamine."
  • Cause: The salt is non-nucleophilic until deprotonated.

  • Fix: You must add one extra equivalent of base to free the amine.

    • Formula: Total Base = (1.0 eq for Reaction) + (1.0 eq for HCl neutralization).

Module 4: Standard Operating Procedure (SOP)

Protocol: Optimized Mono-Alkylation via Cesium Carbonate

Reagents:

  • Alkyl Halide (1.0 equiv)[1][2]

  • 2-Butynylamine (1.2 – 1.5 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)

  • Note: If using 2-Butynylamine HCl salt, increase

    
     to 2.5 equiv.
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve 2-butynylamine (1.2 equiv) in anhydrous DMF (

    
     concentration relative to halide).
    
  • Activation: Add

    
     (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.
    
    • Tech Tip: If using the HCl salt, stir for 30 mins to ensure free-basing.

  • Addition: Dissolve the Alkyl Halide (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Reasoning: Keeping the alkyl halide concentration low relative to the amine favors mono-alkylation (

      
      ).
      
  • Reaction: Stir at RT. Monitor by TLC/LC-MS.

    • Temperature: Only heat to 40-60°C if conversion is stalled after 4 hours. High heat promotes over-alkylation.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with Water (to remove DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[3]
      
Workflow Decision Tree

OptimizationWorkflow Start Start: Alkylation of 2-Butynylamine ReagentCheck Is Reagent HCl Salt? Start->ReagentCheck SaltYes Add +1.0 eq Base (Total 2.5 eq) ReagentCheck->SaltYes Yes SaltNo Standard Base (1.5 eq) ReagentCheck->SaltNo No MethodSelect Select Method SaltYes->MethodSelect SaltNo->MethodSelect Cesium Method A: Cesium Effect (High Selectivity) MethodSelect->Cesium Preferred Standard Method B: Excess Amine (Low Cost/High Waste) MethodSelect->Standard Alternative Execution Add Halide Dropwise to Amine Solution Cesium->Execution Standard->Execution

Figure 2: Experimental Decision Matrix for Protocol Selection.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Reductive Amination instead? A: Yes, and it is often superior for selectivity. If you have the corresponding aldehyde of your alkyl group, reacting it with 2-butynylamine followed by reduction (using


) yields the secondary amine exclusively, bypassing the over-alkylation issue entirely [3]. However, if you are restricted to alkyl halides (e.g., in complex heterocycle synthesis), the Cesium method described above is the standard.

Q: Why avoid Sodium Hydride (NaH)? A: NaH is a strong base (


). It can deprotonate the propargylic position of 2-butynylamine, leading to the formation of reactive anions that can isomerize to allenes or polymerize. Carbonates are safer for propargylic substrates.

Q: My product is water-soluble and lost during workup. What now? A: Secondary amines with short chains can be polar.

  • Solution: Do not wash with water. Instead, filter off the

    
     solids, concentrate the DMF/MeCN under high vacuum (rotovap with good pump), and load the crude residue directly onto a silica column (using DCM/MeOH/NH3 eluent).
    

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cesium salts on nucleophilic substitution reactions." The Journal of Organic Chemistry, 52(19), 4230–4234. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[2][4][5] The Journal of Organic Chemistry, 67(3), 674–683. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Internal Alkyne Click Reactions

Executive Summary & Diagnostic Logic The Core Problem: "Click chemistry" is often synonymous with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, standard CuAAC relies on the formation of a copper-acetylide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Logic

The Core Problem: "Click chemistry" is often synonymous with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, standard CuAAC relies on the formation of a copper-acetylide intermediate, which requires a terminal proton (


). Internal alkynes (

) lack this proton
, rendering standard CuAAC conditions chemically inert.

If you are experiencing 0% or low conversion with an internal alkyne, you are likely using the wrong catalytic system or fighting unfavorable kinetics in a strain-promoted system.

Diagnostic Decision Tree

Use the following logic flow to determine the correct protocol for your substrate.

DiagnosticTree Start Start: Identify Alkyne Type Type Is the Alkyne Terminal or Internal? Start->Type InternalType Is the Internal Alkyne Linear or Cyclic? Type->InternalType Internal Terminal Terminal Alkyne (R-C≡C-H) Type->Terminal Terminal Linear Linear Internal (R-C≡C-R') InternalType->Linear Unstrained Cyclic Cyclic/Strained (e.g., DBCO, BCN) InternalType->Cyclic Strained (>18 kcal/mol) CuAAC Protocol A: CuAAC (Standard Click) Terminal->CuAAC Use Cu(I) RuAAC Protocol B: RuAAC (Ruthenium Catalysis) Linear->RuAAC Requires Ru(II) SPAAC Protocol C: SPAAC (Strain-Promoted) Cyclic->SPAAC Catalyst-Free Stop1 CuAAC->Stop1 Forms 1,4-triazole Stop2 RuAAC->Stop2 Forms 1,5-triazole Stop3 SPAAC->Stop3 Mixture (Regio-random)

Figure 1: Selection logic for azide-alkyne cycloaddition methodologies. Note the divergence in regioselectivity (1,4 vs 1,[1]5) between Cu and Ru catalysis.

Protocol B: RuAAC (Ruthenium-Catalyzed)

Applicability: Non-strained, linear internal alkynes (e.g., diphenylacetylene, internal alkynyl amino acids).

The Scientific Mechanism

Unlike Copper, which requires deprotonation, Ruthenium (II) catalysts activate internal alkynes via an oxidative coupling mechanism.[2] The reaction proceeds through a ruthenacycle intermediate.[3][4]

  • Crucial Distinction: RuAAC yields 1,5-disubstituted triazoles , whereas CuAAC yields 1,4-disubstituted triazoles. This structural difference can significantly alter biological activity in drug discovery [1].

RuAAC_Mechanism Ru [Cp*RuCl] Complex Azide-Alkyne Complex Ru->Complex + R-N3 + R'-C≡C-R'' Cycle Ruthenacycle (6-membered) Complex->Cycle Oxidative Coupling Product 1,5-Triazole + Regenerated Ru Cycle->Product Reductive Elimination Product->Ru Cycle Repeats

Figure 2: The catalytic cycle of RuAAC involving the critical ruthenacycle intermediate.[4][5]

Recommended Protocol

Catalyst: Cp*RuCl(cod) (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is also used, but the COD complex is often more active at ambient temperatures) [2].[3][4][6]

  • Stoichiometry: 1.0 equiv Alkyne : 1.0–1.2 equiv Azide.

  • Catalyst Loading: 1–5 mol% Cp*RuCl(cod).

  • Solvent: Anhydrous THF, Dioxane, or Toluene. (Avoid protic solvents like MeOH/Water unless using specialized water-soluble complexes).

  • Conditions:

    • Standard: Room temperature for 2–4 hours.

    • Difficult Substrates: Heat to 60–80°C in a sealed vial.

  • Atmosphere: Inert (Argon/Nitrogen) is recommended to prevent catalyst oxidation, though Ru is less sensitive than Cu(I).

Troubleshooting RuAAC Low Conversion
SymptomProbable CauseCorrective Action
0% Conversion Wrong Catalyst Ensure you are using Cp (Pentamethylcyclopentadienyl), not standard Cp. The steric bulk of Cp is required to prevent catalyst deactivation and ensure 1,5-regioselectivity [3].
Stalled Reaction (<50%) Steric Bulk If the internal alkyne has bulky substituents (e.g., tert-butyl), the oxidative coupling step is hindered. Action: Increase temp to 80°C and catalyst loading to 5-10 mol%.
Byproduct Formation Dimerization Alkynes can sometimes dimerize or polymerize under Ru catalysis if the azide is not present in sufficient effective concentration. Action: Add the alkyne slowly to the azide/catalyst mixture.
Precipitation Solvent Choice The Ruthenacycle intermediate must remain soluble. Switch from Toluene to THF or DMF if reactants precipitate.

Protocol C: SPAAC (Strain-Promoted)

Applicability: Cyclic internal alkynes (DBCO, BCN, Cyclooctynes).

The Scientific Mechanism

SPAAC relies on ring strain (~18 kcal/mol for cyclooctynes) to lower the activation energy of the [3+2] cycloaddition.

  • The Issue: The reaction follows second-order kinetics (

    
    ).
    
  • The Consequence: As conversion proceeds, concentrations drop, and the rate decelerates exponentially. Low conversion is often a kinetic issue, not a chemical incompatibility [4].

Troubleshooting SPAAC Low Conversion
1. The Concentration Trap

Users often run bio-conjugations at


 concentrations.
  • Diagnosis: If the reaction works at 10 mM but fails at 10

    
    , it is a kinetic limit.
    
  • Solution: Increase the concentration of the cheaper reagent (usually the small molecule azide/alkyne) to pseudo-first-order conditions (>10–50 equivalents).

2. Steric vs. Electronic Tuning

If increasing concentration is impossible (e.g., precious protein samples), you must tune the reagent:

Reagent FamilyProsConsTroubleshooting Tip
DBCO (Dibenzocyclooctyne)Fast kinetics (

).
Bulky; hydrophobic (aggregation risk).If precipitating, add 5-10% DMSO or use sulfonated-DBCO for water solubility.
BCN (Bicyclononyne)Smaller steric footprint; less hydrophobic.Slower than DBCO (

).
Use for internal sites where DBCO is too bulky to fit.
DIFO (Difluorinated)Electronic acceleration (F atoms pull density).Can be unstable; expensive.Use only if DBCO/BCN fail due to slow rates and sterics are not the issue.
3. The "Dead" Reagent (Oxidation)

Cyclooctynes are strained and electron-rich. They are prone to oxidation by ambient air over time or reaction with free thiols (Michael-like addition).

  • Test: Run a control NMR or LC-MS of your cyclooctyne stock. If the "alkyne" peak is gone or shifted, the reagent has degraded.

  • Fix: Store DBCO/BCN at -20°C under Argon. Avoid buffers containing free thiols (DTT, BME) during the click reaction [5].

Frequently Asked Questions (FAQ)

Q: Can I force CuAAC to work on my internal alkyne by adding more Copper? A: No. This is a mechanistic impossibility, not a catalyst loading issue. The Copper(I) mechanism requires the formation of a Cu-Acetylide bond (


). This bond can only form if there is a terminal proton to displace. Adding more copper to an internal alkyne is like trying to light a candle that has no wick. You must switch to Ruthenium (Protocol B).

Q: I need the 1,4-isomer, but I have an internal alkyne. What do I do? A: You are in a difficult position. RuAAC is highly regioselective for the 1,5-isomer . To get the 1,4-like geometry with an internal alkyne, you typically need to redesign your synthesis to use a terminal alkyne or use a specialized directing group on the alkyne, which is synthetically demanding.

Q: Can I perform RuAAC in water (bioconjugation)? A: It is challenging. The standard Cp*RuCl(cod) is hydrophobic.

  • Workaround: Use water-soluble solvents (PEG, t-BuOH) or encapsulate the reaction in micelles.

  • Alternative: Some specialized water-soluble Ru complexes (e.g., with cationic ligands) exist in literature but are not standard commercial reagents. For aqueous internal alkyne reactions, SPAAC (Protocol C) is vastly superior.

Q: My SPAAC reaction has stopped at 70% conversion. Should I add heat? A: Be cautious. Heating strained alkynes (like DBCO) above 40–50°C can lead to spontaneous decomposition or non-specific reaction with nucleophiles (amines/thiols) in your biomolecule. It is safer to add a fresh aliquot of the excess reagent rather than heating.

References

  • Boren, B. C., et al. (2008).[2] Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.

  • Zhang, L., et al. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[1][2][4][5][7][8] Journal of the American Chemical Society, 127(46), 15998-15999.

  • Oakdale, J. S., & Fokin, V. V. (2013). Ruthenium-Catalyzed Cycloaddition of Azides and Alkynes.[1][2][4][5][7][8] Organic Syntheses, 90, 235.

  • Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[7][9] Journal of the American Chemical Society, 126(46), 15046-15047.

  • Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition, 49(50), 9422-9425.

Sources

Optimization

Technical Support Center: Purification of But-2-yn-1-amine Reaction Products

Welcome to the technical support center for the purification of reaction products derived from But-2-yn-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of reaction products derived from But-2-yn-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-tested insights into overcoming common and complex purification challenges. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

But-2-yn-1-amine is a valuable primary amine and terminal alkyne precursor. Its bifunctional nature allows for a wide range of reactions, including nucleophilic additions, alkylations, acylations, and metal-catalyzed cross-couplings. However, this reactivity also presents unique purification challenges, from removing unreacted starting materials to separating structurally similar byproducts. This guide provides a structured approach to these challenges in a practical question-and-answer format.

Key Properties of But-2-yn-1-amine

A thorough understanding of the physicochemical properties of your starting material and product is the foundation of any successful purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₄H₇N[1]A small, relatively polar molecule.
Molecular Weight 69.11 g/mol [1][2]Low boiling point suggests distillation may be an option for purification.
Appearance Colorless to pale yellow liquid[3]Color changes can indicate impurity presence or degradation.
Solubility Soluble in organic solvents, limited water solubility[3]Dictates solvent choices for extraction and chromatography.
Basicity Weak base[3]The amine group can be protonated, a key feature for acid-base extraction.

Part 1: Frequently Asked Questions (FAQs) - First-Pass Purification Strategies

This section addresses the most common initial questions regarding the purification of products from reactions involving But-2-yn-1-amine.

Q1: What is the most straightforward method to remove unreacted But-2-yn-1-amine from my reaction mixture?

Answer: For most neutral organic products, the most effective initial purification step is an acid-base extraction . This technique leverages the basicity of the amine functional group.

Causality: The lone pair of electrons on the nitrogen atom of But-2-yn-1-amine makes it a weak base. By washing your crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), you can protonate the amine.[4][5][6] This forms the corresponding ammonium salt, which is ionic and therefore preferentially soluble in the aqueous layer.[4][7] Your neutral organic product will remain in the organic layer, allowing for a simple separation using a separatory funnel.

Workflow for Acid-Base Extraction

start Crude Reaction Mixture in Organic Solvent wash Wash with 1M HCl (aq) in Separatory Funnel start->wash separate Separate Layers wash->separate org_layer Organic Layer (Contains Neutral Product) separate->org_layer Top or Bottom Layer (Depends on Solvent Density) aq_layer Aqueous Layer (Contains Protonated Amine Salt) separate->aq_layer dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) org_layer->dry evap Evaporate Solvent dry->evap product Purified Neutral Product evap->product

Caption: Acid-base extraction workflow for amine removal.

Q2: My desired product is also an amine. How can I purify it from other neutral or acidic impurities?

Answer: The same principle of acid-base extraction can be applied, but in this case, your product of interest will be in the aqueous layer.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl. Repeat this process 2-3 times to ensure all amine product is protonated and moves to the aqueous phase.

  • Combine & Wash: Combine the aqueous layers. To remove any trapped neutral organic impurities, perform a "back-extraction" by washing the combined aqueous layer with a fresh portion of the organic solvent.

  • Basification & Recovery: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). This neutralizes the ammonium salt, regenerating the free amine which is less water-soluble.[6][7]

  • Final Extraction: Extract the now-neutral amine product back into an organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent to yield your purified amine product.[8]

Q3: I've performed an extraction, but my product is still impure. What's the next logical step?

Answer: Flash column chromatography is the workhorse for purifying moderately polar to nonpolar organic compounds that are not readily separable by extraction.[9]

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the solvent system).[9] Polar compounds, like amines, interact strongly with the polar silica gel and thus move more slowly down the column, while less polar compounds travel faster.

Key Considerations for Amines:

  • Tailing: Amines often "tail" or "streak" on silica gel columns, leading to poor separation. This is due to strong acid-base interactions between the basic amine and the acidic silanol groups on the silica surface.[10][11]

  • Solution: To mitigate tailing, add a small amount of a competing base to your mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[10][11][12] This neutralizes the acidic sites on the silica, allowing the amine to travel as a more compact band.

  • Alternative Stationary Phase: For particularly problematic separations, consider using an amino-propyl modified silica gel. This provides a basic surface that repels the basic amine compounds, leading to improved peak shape without needing a mobile phase modifier.[11]

Part 2: Troubleshooting Guides for Complex Purification Scenarios

This section tackles more challenging purification issues that may arise after initial attempts.

Issue 1: My product is a salt (e.g., hydrochloride) and is insoluble in common organic solvents for chromatography.

Answer: If your product is an amine salt, you have two primary options: convert it back to the free base for chromatography or attempt recrystallization.

Option A: Convert to Free Base Before loading onto a column, neutralize the salt as described in the acid-base extraction protocol (FAQ 2, steps 4-6). The resulting free amine will have better solubility in typical chromatography solvents.

Option B: Recrystallization of the Amine Salt Recrystallization is a powerful technique for purifying solid compounds.[13] Amine salts, being ionic, often form well-defined crystals.

  • Principle: The process involves dissolving the impure solid in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound will crystallize out, leaving impurities behind in the solution.

  • Solvent Selection: Finding a suitable solvent is key. For amine salts, polar solvents like ethanol, methanol, or isopropanol, sometimes with the addition of a co-solvent like diethyl ether to induce precipitation, can be effective.[14] You may also explore using organic acids like acetic acid for recrystallizing basic compounds.[15]

Issue 2: My reaction used a palladium catalyst (e.g., in a Sonogashira coupling), and I'm struggling to remove residual metal.

Answer: Palladium contamination is a common issue in cross-coupling reactions, as the metal can form stable complexes with amines.[16] Simple filtration is often insufficient.

Causality: The nitrogen atom in your amine product can act as a ligand, binding to the palladium and keeping it dissolved in your product solution.[16]

Decision-Making Flowchart for Palladium Removal

start Crude Product Contains Soluble Palladium scavenger Treat with Palladium Scavenger (e.g., Thiol-functionalized silica, QuadraPure TU) start->scavenger High Value Product/ High Selectivity Needed activated_carbon Treat with Activated Carbon (5-10 wt%) start->activated_carbon Cost-Effective/ Initial Attempt filter Filter through Celite® or Adsorbent scavenger->filter activated_carbon->filter check_pd Analyze for Palladium Content (e.g., ICP-MS) filter->check_pd pass Palladium < Target Level check_pd->pass fail Palladium > Target Level check_pd->fail fail->scavenger Re-treat or Choose Different Scavenger

Caption: Strategy for removing palladium catalyst residues.

Recommended Protocols:

  • Adsorption onto Scavengers: Specialized scavenger resins, often silica functionalized with thiol groups, have a high affinity for palladium and can selectively remove it from solution.[16][17] Stir the crude product solution with the scavenger resin, then simply filter it off.

  • Activated Carbon Treatment: Stirring the solution with activated carbon is a cost-effective method for adsorbing palladium.[16][18] However, it can be non-specific and may also adsorb some of your product, so a preliminary small-scale test is advised to assess potential product loss.[16]

Issue 3: My reaction produced multiple amine-containing byproducts with similar polarities, making chromatographic separation difficult.

Answer: When dealing with a mixture of structurally similar amines, derivatization into a different functional group can alter their physical properties enough to enable separation.

The Protection-Purification-Deprotection Strategy:

  • Protect: Convert the mixture of amines into a less polar derivative, such as a tert-butyloxycarbonyl (Boc) protected carbamate. This is a standard protection strategy that often makes the compounds more amenable to standard silica gel chromatography.[19][20] The reaction is typically performed with di-tert-butyl dicarbonate (Boc₂O).

  • Purify: The resulting Boc-protected compounds will have different retention factors (Rf) on a TLC plate compared to their free amine counterparts and each other. Purify the desired protected product using standard flash chromatography.

  • Deprotect: Once you have the pure, protected compound, the Boc group can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the pure desired amine.[19]

This "protect-purify-deprotect" sequence adds steps to your synthesis but is an extremely powerful strategy for resolving challenging purification problems.[21]

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]

  • Acid–base extraction. (2023, November 19). In Wikipedia. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Foley, D. P. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2135-2140. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents? (2021, January 19). ResearchGate. Retrieved from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. Retrieved from [Link]

  • Troubleshooting. (2024, June 27). SRU and Amine Blog - Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • Hatcher, N. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Isolation (Recovery). (n.d.). University of Alberta. Retrieved from [Link]

  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Forming oxalate salts of amines. (2009, July 25). Sciencemadness.org. Retrieved from [Link]

  • An in-depth Study of Amine System Failures. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Amine might end palladium's reign over classic cross coupling reaction. (2021, January 26). Chemistry World. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. (2008, November 21). Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 13). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. (2015, April 6). CureFFI.org. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2009, May 14). Chemical Reviews. ACS Publications. Retrieved from [Link]

  • But-2-yn-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Reactions of Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • But-2-yn-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of But-2-yn-1-yl radical (CAS 82252-88-8). (n.d.). Cheméo. Retrieved from [Link]

  • Purification of amine reaction mixtures. (1945). U.S. Patent No. 2,377,511. Google Patents.
  • Alkyne Reactions: Definition, Types, and Examples. (2022, June 15). Chemistry Learner. Retrieved from [Link]

  • 20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). [Video]. YouTube. Retrieved from [Link]

  • 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • What would be the major organic product for the reaction of but-2-yne with excess bromine? (2023, August 7). Brainly. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Butynylamine Coupling

This guide serves as a specialized technical support resource for researchers encountering difficulties in coupling 2-butynylamine (CAS: 1119-69-3). While 2-butynylamine itself is a linear, primary amine with minimal int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties in coupling 2-butynylamine (CAS: 1119-69-3). While 2-butynylamine itself is a linear, primary amine with minimal intrinsic steric bulk, "steric hindrance" in this context almost invariably refers to the electrophilic partner (e.g.,


-trisubstituted carboxylic acids, sterically congested aryl halides) or the formation of a kinetically trapped transition state.

Current Status: Online Agent Level: Senior Application Scientist Ticket Subject: Steric Hindrance & Reactivity Optimization for Propargylic Amines

Part 1: Diagnostic & Strategy Workflow

Before altering your protocol, you must diagnose the specific source of the hindrance. The linear geometry of the 2-butynyl chain (


) usually allows easy approach, but it can be deceptive. The triple bond acts as a rigid "rod," which can create unexpected clashes in the transition state if the electrophile has a deep binding pocket or bulky ortho-substituents.
Decision Matrix: Selecting the Right Activation Strategy

CouplingStrategy Start START: Define Coupling Partner PartnerType Is the Electrophile... Start->PartnerType Acid Carboxylic Acid (Amide Formation) PartnerType->Acid Acid Halide Aryl/Alkyl Halide (N-Alkylation/Buchwald) PartnerType->Halide Halide AcidSterics Steric Profile? Acid->AcidSterics Buchwald Pd-Catalysis Required (Use BrettPhos/RuPhos) Halide->Buchwald Aryl Halide SN2 SN2 Alkylation (Use Cs2CO3/DMF) Halide->SN2 Alkyl Halide ModHind Moderate Hindrance (e.g., alpha-secondary) AcidSterics->ModHind HighHind High Hindrance (e.g., alpha-tertiary, adamantyl) AcidSterics->HighHind HATU Protocol A: HATU + HOAt + DIPEA (Std. Activation) ModHind->HATU T3P Protocol B: T3P (50% in EtOAc) + Pyridine (Low Epimerization) ModHind->T3P HighHind->T3P Alternative Ghosez Protocol C: Ghosez's Reagent (Acid Chloride Intermediate) HighHind->Ghosez Best Success Rate

Figure 1: Strategic decision tree for selecting coupling conditions based on electrophile steric demand.

Part 2: Troubleshooting Guide & FAQs

Issue 1: "I see no conversion with EDC/HOBt or standard HATU conditions."

Diagnosis: The activated ester intermediate is too bulky to allow the nucleophilic attack of 2-butynylamine, or the active ester hydrolyzes faster than it reacts. The Fix: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) .

  • Why? Ghosez’s reagent converts the hindered acid into an acid chloride in situ under neutral conditions. Acid chlorides are significantly smaller and more electrophilic than the OBt/OAt active esters formed by HATU, bypassing the steric wall.

Issue 2: "The reaction turns black/tarry, and I see isomerization byproducts."

Diagnosis: Base-mediated propargylic isomerization. Mechanism: The protons on the methylene group of 2-butynylamine (


) are propargylic and slightly acidic (

). Strong bases or high temperatures can deprotonate this position, leading to the formation of an allene (

) which polymerizes. The Fix:
  • Avoid strong bases: Do not use NaH or KOH. Stick to DIPEA or N-methylmorpholine (NMM).

  • Temperature Control: Do not heat above 60°C if possible. If heat is required for sterics, use T3P (Propylphosphonic anhydride) which often works at lower temperatures due to high activation energy, or microwave irradiation for short bursts (max 10 mins).

Issue 3: "Yield is low due to formation of N-acylurea byproduct."

Diagnosis: This is a classic carbodiimide (EDC/DCC) failure mode in sterically hindered systems. The amine is too slow to intercept the O-acylisourea, which then rearranges to the unreactive N-acylurea. The Fix: Abandon carbodiimides. Use T3P or HATU with HOAt . HOAt is crucial here as the nitrogen in the pyridine ring assists in pre-organizing the amine via hydrogen bonding, effectively "pulling" the amine towards the electrophile (neighboring group participation).

Part 3: Optimized Experimental Protocols

Protocol A: The "Sledgehammer" Method (Ghosez’s Reagent)

Best for: Extremely hindered carboxylic acids (e.g.,


-disubstituted).

Reagents:

  • Hindered Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • 2-Butynylamine (1.2 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DCM under

    
    .
    
  • Add Ghosez’s reagent dropwise at 0°C. Stir for 1–2 hours at room temperature.

    • Checkpoint: Monitor by TLC.[1][2] The acid spot should disappear (converted to acid chloride).

  • Coupling: Cool the mixture back to 0°C.

  • Add a premixed solution of 2-butynylamine and DIPEA in DCM dropwise.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.
    
Protocol B: The "Clean & Scalable" Method (T3P)

Best for: Moderate hindrance, scale-up, and avoiding epimerization.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Butynylamine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for higher T)

Step-by-Step:

  • Combine the acid, 2-butynylamine, and base in the solvent.

  • Cool to 0°C.

  • Add T3P solution dropwise. (T3P is cyclic and releases stress upon ring opening, driving the reaction).

  • Stir at RT.[1][3] If no reaction after 4h, heat to 50°C.

    • Note: T3P reactions are remarkably clean; the byproduct is water-soluble methylphosphonic acid, simplifying workup.

Part 4: Comparative Data Analysis

Table 1: Coupling Reagent Performance for Hindered Substrates

ReagentSteric ToleranceRisk of IsomerizationWorkup EaseRecommended For
HATU / DIPEA ModerateLowModerate (remove urea)General screening; 1st attempt.
EDC / HOBt LowLowHigh (water soluble)Unhindered partners only.
T3P / Pyridine HighVery LowVery HighScale-up; moderate sterics; acid-sensitive substrates.
Ghosez's Rgt Very High Moderate (Acid Cl is reactive)ModerateTertiary/Quaternary carbons ; "Stubborn" substrates.
SOCl2 / DMF HighHigh (HCl generation)Low (corrosive)Cheap alternative to Ghosez; robust substrates only.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses.

    • [Source: Org.[5][6] Synth.]([Link])

  • Patterson, A. W., et al. (2011). T3P: A Reagent of Choice for the Synthesis of Hindered Amides. Organic Letters.

Sources

Optimization

Technical Support Center: But-2-yn-1-amine Hydrochloride

Topic: Drying Protocols & Stability Management Ticket ID: B2Y-DRY-001 Status: Open Assigned Specialist: Senior Application Scientist Dashboard: Compound Specifications Before initiating any drying protocol, verify your m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Drying Protocols & Stability Management

Ticket ID: B2Y-DRY-001 Status: Open Assigned Specialist: Senior Application Scientist

Dashboard: Compound Specifications

Before initiating any drying protocol, verify your material against these specifications to ensure you are treating the correct polymorph and salt form.

ParameterSpecificationNotes
Compound Name But-2-yn-1-amine hydrochlorideAlso: 1-Amino-2-butyne HCl
CAS Number 50329-23-2Verify against free base (7848-13-7)
Molecular Weight 105.57 g/mol Stoichiometry critical for drying
Melting Point >160°C (dec.)[1][2]Do not exceed 60°C during drying to prevent charring.
Hygroscopicity HighRapidly absorbs atmospheric moisture.
Solubility Water, Methanol, EthanolInsoluble in Ether, Hexanes, DCM.

Module 1: The Core Protocol (Vacuum Oven)

Recommended for batches >5g where solvent removal is critical for stoichiometry.

The Mechanism

Amine hydrochlorides form strong hydrogen bond networks with water molecules within the crystal lattice. Simple air drying is insufficient because the lattice energy holds water tightly. Vacuum reduces the boiling point of the trapped solvent, while moderate heat provides the kinetic energy to break these lattice interactions without degrading the sensitive alkyne triple bond.

Step-by-Step Workflow
  • Pre-Treatment (The "Crush" Step):

    • If the material is a hard cake, it must be mechanically crushed. Solvent trapped inside a hard salt cake will not migrate to the surface effectively.

    • Action: Gently pulverize using a mortar and pestle (if dry enough) or break up with a spatula.

  • Container Selection:

    • Use a wide-mouth crystallization dish or a flat Pyrex tray.

    • Rule: Layer thickness should not exceed 1 cm. Thicker layers lead to "case hardening" where the outside dries but traps moisture inside.

  • The Drying Cycle:

    • Temp: Set oven to 40°C . (Max limit: 50°C).[3]

    • Vacuum: < 10 mbar (High vacuum preferred).

    • Desiccant: Place a tray of Phosphorus Pentoxide (

      
      ) or Potassium Hydroxide (
      
      
      
      ) pellets in the bottom of the oven.
    • Why? HCl salts can release trace HCl gas. KOH neutralizes this, protecting your vacuum pump.

      
       aggressively scavenges water, driving the equilibrium.
      
  • Monitoring:

    • Dry for 4 hours.

    • Remove, cool in a desiccator, and weigh.

    • Return to oven for 2 hours.

    • Stop point: When mass change is < 1%.

Visualizing the Workflow

DryingProtocol Start Wet Material Crush Mechanical Crushing Start->Crush Break cake Tray Spread Thin (<1cm) Crush->Tray Max surface area VacOven Vacuum Oven 40°C, <10 mbar Tray->VacOven With KOH/P2O5 Check Weight Check (Constant Mass?) VacOven->Check After 4 hrs Check->VacOven No (>1% diff) Store Store under Argon Check->Store Yes (<1% diff)

Caption: Iterative vacuum drying cycle with gravimetric checkpoints to ensure complete solvent removal.

Module 2: Troubleshooting (Q&A)

Direct solutions to common failure modes.

Q1: My white solid turned yellow/brown during drying. Is it ruined?

  • Diagnosis: This is likely oxidation or polymerization . The alkyne moiety (

    
    ) is reactive. If heated >60°C or exposed to air while hot, it can degrade.
    
  • Solution: Check the purity by NMR. If the discoloration is minor (<5%), you can recrystallize from Ethanol/Et2O.

  • Prevention: Lower the oven temperature to 30°C and extend the time. Always backfill the oven with Nitrogen or Argon, never ambient air.

Q2: The material is "sticky" or an oil, not a solid.

  • Diagnosis: This is usually hygroscopic deliquescence or impurity depression .

    • Scenario A: It was a solid, you left it out, it became sticky. -> It absorbed water.[4] Dry it immediately.

    • Scenario B: It never solidified after synthesis. -> You likely have trapped synthesis solvents (DMF, DMSO) or unreacted starting material.

  • Solution: Perform a "Trituration." Add dry Diethyl Ether or MTBE to the oil and scratch the flask vigorously with a glass rod. This induces crystallization by removing organic impurities that prevent lattice formation.

Q3: I smell a sharp, acrid odor when opening the oven.

  • Diagnosis: HCl dissociation.

  • Mechanism:

    
    .
    
  • Critical Action: You are stripping the acid. Your compound is partially converting to the free base, which is unstable.

  • Fix: Place a small beaker of conc. HCl in the desiccator/oven (not recommended for pumps) OR, more safely, re-acidify the material by dissolving in MeOH, adding 1 eq. HCl in Dioxane, and re-precipitating.

Module 3: Advanced Protocols (Azeotropic Drying)

Use this for large batches (>100g) or if vacuum ovens are unavailable.

If the salt is wet with water, you can remove it by codistillation (azeotrope) rather than direct heating.

  • Dissolution: Dissolve the wet salt in a minimum amount of dry Ethanol.

  • Azeotrope Addition: Add Toluene (Ratio: 5 parts Toluene to 1 part Ethanol solution).

  • Rotary Evaporation: Evaporate under vacuum. The Toluene/Ethanol/Water ternary azeotrope boils off at a lower temperature than water alone, carrying the moisture with it.

  • Repeat: Repeat this process 2-3 times. The final solid will be an anhydrous powder.

Decision Tree: Choosing Your Method

DecisionTree Start Sample Condition IsSolid Is it a Solid? Start->IsSolid IsOil Oily/Sticky IsSolid->IsOil No Scale Batch Size? IsSolid->Scale Yes Triturate Triturate with Et2O/Hexane IsOil->Triturate Induce Crystal Triturate->IsSolid Re-evaluate Small < 5 grams Scale->Small Small Large > 5 grams Scale->Large Large Desiccator High-Vac Desiccator (P2O5) Small->Desiccator Oven Vacuum Oven (40°C) Large->Oven

Caption: Logic flow for selecting the appropriate drying or purification technique based on physical state and scale.

Module 4: Reference Data & Compatibility

Drying Agent Compatibility Table
Drying AgentCompatibilityRisk LevelReason

Excellent LowBest for removing water; acidic nature matches the salt.

/

Good (Indirect) LowUse only in the desiccator basin to trap acid fumes. Do not mix with product.
Silica Gel Poor MediumPhysical adsorption is too weak for amine salts.
Heat (>80°C) Dangerous High Risk of alkyne polymerization or decomposition.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5][6]

    • Context: General standard for purific
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Context: Protocols for recrystallization and drying of organic hydrochlorides.
  • PubChem. (n.d.). But-2-yn-1-amine hydrochloride (Compound Summary).

    • Context: Physical property verification (Molecular weight, component compounds).[7]

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Salts.

    • Context: General handling of deliquescent amine hydrochlorides.

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR Bands for the Internal Alkyne in 2-Butynylamine: A Spectroscopic Comparison Guide

Executive Summary 2-Butynylamine (CH₃-C≡C-CH₂-NH₂) is a critical bifunctional building block in modern drug development, frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors and as a precursor in co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butynylamine (CH₃-C≡C-CH₂-NH₂) is a critical bifunctional building block in modern drug development, frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors and as a precursor in copper-catalyzed azide-alkyne cycloaddition (click chemistry)[1]. For researchers and quality control scientists, verifying the structural integrity of this molecule is paramount. However, standard Infrared (IR) spectroscopy presents a unique analytical challenge when analyzing its internal alkyne moiety.

This guide objectively compares the performance of Fourier-Transform Infrared (FT-IR) spectroscopy against Raman spectroscopy for the detection of the internal alkyne in 2-butynylamine, providing field-proven protocols and quantitative experimental data.

The Physics of Detection: Dipole Moment vs. Polarizability

To understand why standard IR often fails to clearly identify 2-butynylamine's alkyne, we must examine the causality behind vibrational spectroscopy.

In FT-IR spectroscopy, the intensity of an absorption band is directly proportional to the square of the change in the molecule's dipole moment ($ \Delta \mu $) during the bond's vibration. 2-Butynylamine contains an internal alkyne. Because the carbon-carbon triple bond is flanked by a methyl group on one side and an aminomethyl group on the other, the electron density is relatively balanced compared to a highly polarized terminal alkyne. This pseudo-symmetry results in a minimal dipole moment change during the C≡C stretch, rendering the corresponding IR band extremely weak or entirely absent in the 2100–2260 cm⁻¹ region[2].

Conversely, Raman spectroscopy measures inelastic light scattering, where signal intensity is dictated by the change in the electron cloud's polarizability ($ \Delta \alpha $). The electron-rich π-system of the C≡C triple bond is highly polarizable. Therefore, even when the dipole moment change is negligible, the polarizability change is massive. This makes Raman spectroscopy the superior alternative for identifying internal alkynes, typically yielding a strong, sharp peak around 2230–2250 cm⁻¹[3][4].

Performance Comparison: FT-IR vs. Raman Spectroscopy

The following table summarizes the quantitative data and performance metrics of both techniques when analyzing 2-butynylamine.

Analytical FeatureFT-IR (ATR) SpectroscopyRaman Spectroscopy
Detection Principle Change in dipole moment ($ \Delta \mu $)Change in polarizability ($ \Delta \alpha $)
C≡C Stretch Frequency 2200 – 2260 cm⁻¹[5]~2230 – 2250 cm⁻¹[3][4]
C≡C Signal Intensity Weak to Absent[2]Strong and Sharp[3]
N-H Stretch Frequency 3200 – 3600 cm⁻¹ (Doublet)Weak / Broad
Primary Use Case Confirming the primary amine groupConfirming the internal alkyne backbone
Sample Preparation Direct application on ATR crystalDirect analysis in glass capillary

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following workflows utilize self-validating steps to prevent false positives.

Protocol A: FT-IR (ATR) Analysis

While FT-IR is suboptimal for the internal alkyne, it is essential for validating the primary amine (-NH₂) of 2-butynylamine.

  • System Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with high-purity isopropanol. Perform a background scan. Causality: This self-validating step ensures the baseline is flat, preventing residual contaminants from masking the notoriously weak internal alkyne signal.

  • Sample Application: Dispense 1-2 drops of neat 2-butynylamine liquid directly onto the ATR crystal, ensuring complete coverage of the sensor.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Utilize a minimum of 32 co-added scans. Causality: Increasing the number of scans improves the signal-to-noise ratio, which is critical when attempting to resolve the weak 2200–2260 cm⁻¹ C≡C band[6].

  • Spectral Interpretation: First, verify the molecule's identity by locating the primary amine N-H stretches (a distinct "molar tooth" doublet between 3200–3600 cm⁻¹). Next, inspect the 2200–2260 cm⁻¹ region for the weak internal C≡C stretch[5].

Protocol B: Raman Spectroscopy Analysis

Raman is the definitive alternative for confirming the internal alkyne.

  • System Validation: Calibrate the Raman spectrometer using a standard silicon wafer. Causality: Ensuring the characteristic silicon peak appears exactly at 520.5 cm⁻¹ validates the laser's wavelength accuracy before analyzing unknown samples.

  • Sample Loading: Place the 2-butynylamine sample in a standard glass vial. Causality: Unlike IR, glass is Raman-inactive, allowing for direct analysis through the container without baseline interference.

  • Data Acquisition: Expose the sample to a 785 nm or 1064 nm excitation laser. Causality: Longer wavelength lasers are chosen to minimize potential auto-fluorescence from organic impurities.

  • Spectral Interpretation: Identify the dominant, sharp C≡C stretching peak at approximately 2230 cm⁻¹, confirming the intact internal alkyne[4].

Workflow Visualizations

G A 2-Butynylamine Sample (CH₃-C≡C-CH₂-NH₂) B Spectroscopic Evaluation A->B C FT-IR Spectroscopy (Dipole Moment Change) B->C IR Active Modes D Raman Spectroscopy (Polarizability Change) B->D Raman Active Modes E Result: Weak/Absent Signal (~2200-2260 cm⁻¹) C->E C≡C Stretch G Result: Strong N-H Doublet (3200-3600 cm⁻¹) C->G N-H Stretch F Result: Strong/Sharp Signal (~2230 cm⁻¹) D->F C≡C Stretch

Workflow comparing FT-IR and Raman spectroscopy for detecting the internal alkyne in 2-butynylamine.

Protocol S1 Step 1: System Validation (Clean & Background Scan) S2 Step 2: Sample Application (Neat Liquid on ATR) S1->S2 S3 Step 3: Data Acquisition (Min 32 Scans, 4 cm⁻¹ Res) S2->S3 S4 Step 4: Spectral Analysis (Analyze 2200 & 3300 cm⁻¹) S3->S4

Step-by-step self-validating FT-IR (ATR) experimental protocol for 2-butynylamine analysis.

Conclusion

For drug development professionals working with 2-butynylamine, relying solely on FT-IR can lead to false assumptions about the degradation or absence of the alkyne group due to the inherently weak dipole moment change of internal alkynes[2]. By integrating Raman spectroscopy into the analytical workflow, researchers can leverage polarizability to obtain a strong, definitive signal for the C≡C bond at ~2230 cm⁻¹[3], while utilizing FT-IR to confirm the primary amine.

References

  • [5] SciSpace. Introductory Chapter: Infrared Spectroscopy - Principles and Applications. Available at:[Link]

  • [2] Chemistry LibreTexts. Spectroscopy of the Alkynes. Available at: [Link]

  • University of Calgary. Ch13 - Sample IR spectra. Available at: [Link]

  • [6] XULA Digital Commons. How to Interpret an Infrared (IR) Spectrum. Available at:[Link]

  • UT Dallas. INFRARED SPECTROSCOPY (IR): IR SPECTRUM OF ALKYNES. Available at: [Link]

  • [1] Google Patents. US9161922B2 - Amine oxidase inhibitors. Available at:

  • [4] NIH. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Available at: [Link]

Sources

Comparative

Comparative Mass Spectrometry Platforms for the Structural Elucidation of But-2-yn-1-amine

A Senior Application Scientist’s Guide to GC-EI-MS vs. LC-ESI-MS/MS Performance As a Senior Application Scientist, I frequently observe analytical laboratories struggling with the mass spectrometric profiling of low-mole...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to GC-EI-MS vs. LC-ESI-MS/MS Performance

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with the mass spectrometric profiling of low-molecular-weight, highly polar alkynylamines. But-2-yn-1-amine (CAS: 41282-40-0) is a prime example. Widely utilized as a reactive building block in the synthesis of complex polycyclic scaffolds and active pharmaceutical ingredients (APIs), this molecule presents unique analytical challenges. With a monoisotopic mass of 69.0578 Da and a Topological Polar Surface Area of 26 Ų[1], its high volatility and polarity demand careful selection of the ionization technique and chromatographic platform.

This guide objectively compares the two dominant analytical platforms for But-2-yn-1-amine analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the underlying causality of its fragmentation patterns, we can establish self-validating protocols that ensure absolute scientific integrity in your drug development workflows.

Mechanistic Fragmentation Pathways: Hard vs. Soft Ionization

Understanding why a molecule fragments is more critical than simply memorizing its mass spectrum. The position of the primary amine and the internal alkyne in But-2-yn-1-amine dictates highly specific, predictable cleavage pathways depending on the internal energy imparted during ionization.

GC-EI-MS: Hard Ionization (70 eV)

In standard GC-MS, 70 eV electron impact (EI) strips a single electron from the molecule, generating a highly energetic radical cation (M+•) at m/z 69[2]. Because the ionization energy far exceeds the bond dissociation energies, extensive fragmentation occurs:

  • Alpha-Cleavage (Base Peak): The nitrogen atom powerfully stabilizes a positive charge. This drives the homolytic cleavage of the C(sp³)-C(sp³) bond between the amine carbon and the alkyne. The propynyl radical (•C≡C-CH₃, 39 Da) is expelled, leaving behind a highly stable iminium ion (CH₂=NH₂⁺) at m/z 30 . This is the diagnostic base peak for almost all unsubstituted primary aliphatic amines[2].

  • Alkyl Cleavage: Cleavage of the terminal methyl group from the alkyne yields the [M - CH₃]⁺ cation at m/z 54 .

  • Amine Loss: Loss of the amine radical (•NH₂) generates the but-2-ynyl cation at m/z 53 .

EI_Frag M But-2-yn-1-amine (M+•) m/z 69 F30 Iminium Ion m/z 30 (Base Peak) M->F30 Alpha-Cleavage (- C3H3•) F54 [M - CH3]+ m/z 54 M->F54 Alkyl Cleavage (- CH3•) F53 [M - NH2]+ m/z 53 M->F53 Amine Cleavage (- NH2•)

EI-MS Fragmentation Pathway of But-2-yn-1-amine highlighting the diagnostic m/z 30 iminium ion.
LC-ESI-MS/MS: Soft Ionization & CID

In positive electrospray ionization (ESI+), the basic primary amine is readily protonated in an acidic mobile phase, yielding the intact [M+H]⁺ adduct at m/z 70.065 [3]. When subjected to Collision-Induced Dissociation (CID) using argon or nitrogen gas, the molecule does not undergo the violent alpha-cleavage seen in EI. Instead, the lowest-energy pathway dominates: the neutral loss of ammonia (NH₃, 17 Da) to form the C₄H₅⁺ cation at m/z 53 .

ESI_Frag MH [M+H]+ m/z 70.065 F53 [M+H - NH3]+ m/z 53.039 MH->F53 CID Neutral Loss of Ammonia (-17 Da)

ESI-MS/MS CID Fragmentation Pathway of But-2-yn-1-amine driven by neutral loss.

Comparative Analytical Workflows

To ensure data integrity, the analytical workflow must be tailored to the platform. Below is a visual representation of the comparative workflows, followed by detailed, self-validating protocols.

Workflow Prep Sample Preparation (Dilution / HILIC Extraction) GC GC-EI-MS Base-Deactivated Column 70 eV Hard Ionization Prep->GC LC LC-ESI-MS/MS HILIC Column Soft Ionization + CID Prep->LC Data Data Acquisition & Structural Elucidation GC->Data m/z 69, 54, 30 LC->Data MRM: 70 -> 53

Comparative Analytical Workflow for But-2-yn-1-amine MS Profiling.
Protocol A: GC-EI-MS Structural Elucidation

Objective: Confirm the structural identity of But-2-yn-1-amine raw materials.

  • Step 1: Sample Preparation. Dilute But-2-yn-1-amine to 10 µg/mL in anhydrous dichloromethane.

    • Causality: Dichloromethane provides excellent solubility while preventing the solvolysis or hydrogen-bonding issues seen with protic solvents.

    • Self-Validation Mechanism: Spike the diluent with 1 µg/mL of Pyridine-d5. A consistent peak area for m/z 84 (Pyridine-d5) across all runs confirms that the injection volume is precise and the inlet is free of active site degradation.

  • Step 2: Chromatographic Separation. Utilize a base-deactivated fused silica capillary column (e.g., Rtx-Volatile Amine, 30m x 0.32mm x 5µm).

    • Causality: Primary alkynylamines strongly adsorb to active silanol groups on standard non-polar columns (like DB-5), causing severe peak tailing and signal loss. Base deactivation neutralizes these sites.

  • Step 3: MS Acquisition. Operate in full scan mode (m/z 20–150) at 70 eV.

    • Self-Validation Mechanism: Tune the mass spectrometer with Perfluorotributylamine (PFTBA) immediately prior to the run. Confirming the exact relative abundance of the m/z 69 PFTBA fragment ensures the detector is properly calibrated for the But-2-yn-1-amine molecular ion.

Protocol B: LC-ESI-MS/MS Trace Quantification

Objective: Quantify trace levels of But-2-yn-1-amine in biological matrices or API mixtures.

  • Step 1: Sample Preparation. Extract and dilute the sample in 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate.

    • Self-Validation Mechanism: Inject a procedural blank (matrix without analyte) immediately after the highest calibration standard. A signal-to-noise ratio of <3 in the blank validates the absence of autosampler carryover.

  • Step 2: Chromatographic Separation. Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amine).

    • Causality: With a highly polar surface area[1], But-2-yn-1-amine will not retain on a standard C18 reversed-phase column. It will elute in the void volume, suffering from severe matrix ion suppression. HILIC ensures proper retention (k' > 2) by partitioning the analyte into a water-enriched layer on the stationary phase.

  • Step 3: MS/MS Acquisition. Operate in Multiple Reaction Monitoring (MRM) positive mode. Track the primary transition of m/z 70.1 → 53.0.

Quantitative Performance Comparison

When choosing between platforms, researchers must weigh the need for structural confirmation against the need for trace-level sensitivity. The table below summarizes the objective performance metrics of both approaches.

Performance MetricGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Application Structural Elucidation / Library MatchingTrace Quantification / PK Studies
Molecular Ion Species Radical Cation (M+•) at m/z 69.06Protonated Adduct [M+H]⁺ at m/z 70.06
Diagnostic Base Peak m/z 30 (Iminium Ion)m/z 53 ([M+H - NH₃]⁺)
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL
Matrix Effect Susceptibility Low (Analyte is separated from matrix)High (Requires HILIC to avoid suppression)
Derivatization Required? Recommended (unless using base-deactivated columns)No
Conclusion

For absolute structural confirmation of But-2-yn-1-amine, GC-EI-MS remains the gold standard due to the predictable, library-matchable alpha-cleavage that yields the diagnostic m/z 30 iminium ion. However, for drug development professionals requiring high-throughput, high-sensitivity quantification in complex matrices, LC-ESI-MS/MS utilizing HILIC chromatography is the superior alternative, provided that neutral loss transitions (70 → 53) are strictly monitored.

References
  • National Center for Biotechnology Information. "But-2-yn-1-amine | C4H7N | CID 12599998 - PubChem". nih.gov. URL:[Link]

  • Wiley. "Mass Spectrometry - COPYRIGHTED MATERIAL". wiley.com. URL:[Link]

  • PubChemLite. "But-2-yn-1-amine hydrochloride (C4H7N)". uni.lu. URL: [Link]

Sources

Validation

Distinguishing But-2-yn-1-amine from isomeric 3-butyn-1-amine

As a Senior Application Scientist, I frequently encounter researchers in drug development and materials science who face the analytical challenge of distinguishing between isomeric building blocks. One classic example is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers in drug development and materials science who face the analytical challenge of distinguishing between isomeric building blocks. One classic example is differentiating But-2-yn-1-amine (an internal alkyne) from its isomer 3-butyn-1-amine (a terminal alkyne).

While they share the exact same molecular formula (


), the position of their carbon-carbon triple bond fundamentally alters their electronic properties, spectroscopic signatures, and chemical reactivity. This is particularly critical in bioorthogonal chemistry, where terminal alkynes are required for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reactions, whereas internal alkynes remain inert.

This guide provides an objective, data-driven comparison of these two isomers, detailing the causality behind their physical differences and providing self-validating experimental protocols to distinguish them in the lab.

Part 1: Quantitative Data & Physical Properties

Before diving into spectroscopic analysis, it is essential to establish the baseline physical and structural properties of both compounds[1],[2],[3].

PropertyBut-2-yn-1-amine3-Butyn-1-amine
Alkyne Classification Internal AlkyneTerminal Alkyne
Structure


CAS Number 41282-40-014044-63-4
Molecular Formula


Molecular Weight 69.11 g/mol 69.11 g/mol
Boiling Point ~100-103 °C100-103 °C
pKa (Alkyne Proton) N/A (No terminal proton)~25 (Weakly acidic)

Part 2: Spectroscopic Differentiation (The Causality of the Data)

The most robust way to distinguish these isomers non-destructively is through their spectroscopic signatures. The differences here are not arbitrary; they are strictly dictated by the hybridization of the carbon atoms and the resulting electron density.

Infrared (IR) Spectroscopy

IR spectroscopy is a highly diagnostic tool for alkynes due to the unique vibrational frequencies of the triple bond[4].

  • 3-Butyn-1-amine (Terminal): The

    
    -hybridized carbon-hydrogen bond is shorter and stiffer than 
    
    
    
    or
    
    
    C-H bonds. This high force constant causes the terminal C-H stretch to appear as a strong, sharp band at 3260–3330 cm⁻¹ [5],[4]. Additionally, an asymmetric C≡C stretch is visible as a weak peak at 2100–2260 cm⁻¹[5].
  • But-2-yn-1-amine (Internal): Because it lacks an

    
     C-H bond, the diagnostic 3300 cm⁻¹ peak is entirely absent[5]. Furthermore, because the molecule is pseudo-symmetrical around the alkyne, the change in dipole moment during the C≡C vibration is minimal, rendering the 2100–2260 cm⁻¹ stretch extremely weak or completely IR-inactive[5].
    
Nuclear Magnetic Resonance (¹H NMR)

¹H NMR provides definitive structural confirmation, but requires careful interpretation of chemical shifts and integration.

  • 3-Butyn-1-amine: The terminal alkynyl proton (

    
    ) resonates at a relatively high field, typically around δ 1.7–2.1 ppm [5]. This counterintuitive shielding is caused by the diamagnetic anisotropy of the cylindrical π-electron cloud surrounding the triple bond. When placed in a magnetic field, these π-electrons circulate, creating an induced local magnetic field that opposes the applied field at the location of the terminal proton[5].
    
  • But-2-yn-1-amine: The terminal methyl group (

    
    ) replaces the alkynyl proton. While it also resonates in a similar region (δ 1.7–1.8 ppm), integration is the key differentiator . The methyl group integrates to 3 protons, whereas the terminal alkyne proton in 3-butyn-1-amine integrates to exactly 1 proton.
    

Part 3: Chemical Reactivity & Bioorthogonal Applications

The structural variance between these isomers dictates their utility in synthesis and assay development. Terminal alkynes possess a high


-character (50%) in their 

-hybridized carbon, which stabilizes the conjugate base (acetylide anion), making the terminal proton weakly acidic (pKa ~25)[6]. Internal alkynes lack this acidic proton[6].

This causality is exploited in both qualitative assays (like the Silver Nitrate test) and advanced conjugations (like CuAAC click chemistry)[6],[7].

CuAAC N1 3-Butyn-1-amine (Terminal Alkyne) Cu Cu(I) Catalyst + Azide (R-N3) N1->Cu N2 But-2-yn-1-amine (Internal Alkyne) N2->Cu P1 1,4-Disubstituted 1,2,3-Triazole Cu->P1 CuAAC Pathway P2 No Reaction (Steric/Electronic Block) Cu->P2 Inert

Caption: Differential reactivity of alkynyl amines in CuAAC click chemistry.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include internal controls to rule out false positives, ensuring absolute trustworthiness in your results.

Protocol 1: Self-Validating FTIR Analysis

Because both molecules contain a primary amine (


), the N-H stretching vibrations can act as an internal control against the C-H alkyne stretch.
  • Sample Preparation: Apply 1-2 drops of the neat liquid amine to the diamond crystal of an ATR-FTIR spectrometer.

  • Background & Scan: Collect a background scan, followed by the sample scan (32 scans, 4 cm⁻¹ resolution).

  • Internal Validation (The Amine Control): Locate the N-H stretching doublet in the 3400–3500 cm⁻¹ region. This confirms the sample is properly loaded and the amine is intact.

  • Isomer Identification:

    • If a third, sharp, distinct peak is present at ~3300 cm⁻¹ (just to the right of the amine doublet), the sample is 3-butyn-1-amine .

    • If only the amine doublet is present above 3000 cm⁻¹, the sample is But-2-yn-1-amine .

Protocol 2: Ammoniacal Silver Nitrate Assay (Tollens' Conditions)

This wet-chemistry assay exploits the acidity of the terminal alkyne to form an insoluble silver acetylide[6],[7].

  • Reagent Preparation: In a clean test tube, add 1 mL of 5%

    
     solution. Add 1 drop of 10% 
    
    
    
    to form a brown precipitate of
    
    
    . Dropwise, add dilute
    
    
    until the brown precipitate just dissolves, forming the
    
    
    complex.
  • Reaction: Add 3 drops of the unknown amine to the reagent and gently swirl.

  • Observation: The immediate formation of a dense, white precipitate indicates the formation of silver acetylide (Positive for 3-butyn-1-amine )[7]. No precipitate indicates But-2-yn-1-amine .

  • Self-Validation & Safety Quench (Critical): To prove the precipitate is an acetylide (and not a false-positive chloride impurity like

    
    ), add 1 mL of dilute Nitric Acid (
    
    
    
    ). Silver acetylide will dissolve and effervesce (releasing the alkyne gas), whereas
    
    
    will remain insoluble. Note: Silver acetylides are highly explosive when dry; this nitric acid quench safely destroys the energetic material before disposal.

G A Unknown Isomer (C4H7N) BA BA A->BA B Ammoniacal AgNO3 Test D White Precipitate (Ag-Acetylide) B->D Positive E No Precipitate B->E Negative C FTIR Spectroscopy F Sharp Peak at ~3300 cm⁻¹ C->F C-H Stretch G No Peak at 3300 cm⁻¹ C->G No C-H Stretch H 3-Butyn-1-amine (Terminal Alkyne) D->H I But-2-yn-1-amine (Internal Alkyne) E->I F->H G->I BA->C

Caption: Workflow for distinguishing terminal and internal alkynyl amine isomers.

References

  • But-2-yn-1-amine | CID 12599998 . PubChem, National Center for Biotechnology Information.[Link]

  • But-3-yn-1-amine | CID 10034574 . PubChem, National Center for Biotechnology Information.[Link]

  • Spectroscopy of the Alkynes . Chemistry LibreTexts.[Link]

  • A Short Note on Alkynes: Terminal Vs Internal . Unacademy.[Link]

  • How are terminal alkynes distinguished and separated from internal alkynes? Allen Institute.[Link]

  • IR Spectroscopy Tutorial: Alkynes . OrgChemBoulder.[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynyl Amines

The strategic placement of a carbon-carbon triple bond within an amine-containing molecule—either at the terminus of a carbon chain (terminal) or embedded within it (internal)—is a critical design choice that profoundly...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic placement of a carbon-carbon triple bond within an amine-containing molecule—either at the terminus of a carbon chain (terminal) or embedded within it (internal)—is a critical design choice that profoundly governs its synthetic utility. This guide offers an in-depth comparison of the reactivity profiles of these two classes of alkynyl amines, moving beyond simple definitions to explore the mechanistic underpinnings and practical consequences of their structural differences. For researchers in medicinal chemistry and materials science, a nuanced understanding of this comparative reactivity is paramount for the rational design of synthetic pathways, enabling enhanced selectivity and efficiency.

The fundamental divergence in reactivity stems almost entirely from a single feature: the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne (pKa ≈ 25), a feature necessarily absent in their internal counterparts.[1][2][3] This acetylenic proton serves as a unique chemical handle, unlocking a suite of powerful transformations that are inaccessible to internal alkynes. Concurrently, the steric environment and electronic properties of the disubstituted triple bond in internal alkynes dictate their participation in a different set of reactions, primarily additions and cycloadditions that do not require C-H activation.

Caption: Fundamental structural differences between terminal and internal alkynes.

Pillar 1: The Sonogashira Coupling - A Terminal Alkyne's Prerogative

The Palladium-Copper catalyzed Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds.[4][5] Its mechanism provides the clearest illustration of the differential reactivity between terminal and internal alkynyl amines.

Mechanism & Causality: The reaction is strictly limited to terminal alkynes . The process initiates with the reaction between the terminal alkyne, a copper(I) salt, and a base, which deprotonates the acidic acetylenic hydrogen to form a highly nucleophilic copper(I) acetylide intermediate.[6][7] This species then undergoes transmetalation with a palladium(II) complex (formed from the oxidative addition of an aryl/vinyl halide to a Pd(0) catalyst), ultimately leading to the coupled product via reductive elimination.[8][9] Internal alkynyl amines cannot participate in this reaction because they lack the requisite acidic proton to form the crucial copper acetylide intermediate.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹X) pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Transmetalation product R¹-C≡C-R² pd_alkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration cu_salt Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex Key Step for Terminal Alkynes terminal_alkyne H-C≡CR² (Terminal Alkyne) terminal_alkyne->cu_acetylide Deprotonation base Base

Caption: Simplified Sonogashira coupling catalytic cycle.

Data Presentation: Sonogashira Coupling Reactivity
Alkyne SubstrateAryl HalideConditionsYield of Coupled ProductReference
Terminal Alkynyl AmineIodobenzenePd(PPh₃)₄, CuI, Et₃N, 50°C>90%[5]
Internal Alkynyl AmineIodobenzenePd(PPh₃)₄, CuI, Et₃N, 50°CNo Reaction[1]
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkynyl Amine

This protocol is a self-validating system; the formation of the product is contingent on the successful execution of each step, confirming the presence and reactivity of the terminal alkyne.

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous triethylamine (Et₃N, 3.0 mL) via syringe, followed by the terminal alkynyl amine (1.1 mmol).

  • Reaction: Stir the mixture at room temperature or heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite® to remove the catalyst and amine salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired internal alkyne.

Pillar 2: Azide-Alkyne Cycloaddition - A Tale of Two Catalysts

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is the quintessential "click" reaction. The choice of catalyst dictates which type of alkyne can participate.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction is exclusively effective for terminal alkynes .[1] Similar to the Sonogashira coupling, the mechanism relies on the in-situ formation of a copper acetylide, which then reacts with the azide to yield the 1,4-disubstituted triazole. Internal alkynes are inert under standard CuAAC conditions.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, RuAAC is effective for both internal and terminal alkynes .[10] This catalytic system does not require C-H activation and proceeds through a different mechanism involving the formation of a ruthenium-vinylidene intermediate. For terminal alkynes, it characteristically yields the 1,5-disubstituted triazole regioisomer, while internal alkynes produce fully substituted triazoles.[1][10]

Data Presentation: Azide-Alkyne Cycloaddition
Alkyne SubstrateCatalyst SystemProductTypical YieldReference
Terminal Alkynyl AmineCu(I) source, e.g., CuSO₄/Na-Ascorbate1,4-disubstituted triazoleExcellent (>95%)[1]
Internal Alkynyl AmineCu(I) source, e.g., CuSO₄/Na-AscorbateNo Reaction0%[1]
Terminal Alkynyl Amine[CpRuCl] complex1,5-disubstituted triazoleGood-Excellent[10]
Internal Alkynyl Amine[CpRuCl] complex1,4,5-trisubstituted triazoleGood[10]

Pillar 3: Hydroamination - A More Level Playing Field

Hydroamination, the addition of an N-H bond across a C-C triple bond, is a highly atom-economical method for synthesizing amines, enamines, and imines.[11] Unlike the coupling reactions discussed above, both terminal and internal alkynyl amines can participate, though often with different efficiencies and outcomes.

Causality & Selectivity:

  • Terminal Alkynyl Amines: Generally exhibit higher reactivity in hydroamination reactions.[11] Catalysis by metals like copper, gold, or rhodium activates the alkyne for nucleophilic attack by the amine. The reaction can lead to either enamines or imines depending on the subsequent tautomerization.[12]

  • Internal Alkynyl Amines: Are typically less reactive towards hydroamination than their terminal counterparts.[11][13] A significant challenge with unsymmetrical internal alkynes is controlling regioselectivity, which can often result in a mixture of two isomeric products.[14][15] However, specific catalytic systems, particularly those involving rhodium, have been developed to achieve high regio- and enantioselectivity in the hydroamination of internal alkynes to form valuable allylic amines.[16]

Hydroamination_Workflow start Alkynyl Amine + Amine Reagent setup Combine in Solvent Add Catalyst (e.g., Cu, Au, Rh) start->setup reaction Heat under Inert Atmosphere setup->reaction monitor Monitor Progress (TLC/GC/LCMS) reaction->monitor workup Quench Reaction Extract Product monitor->workup purify Column Chromatography workup->purify product Isolated Imine, Enamine, or Allylic Amine purify->product

Caption: General experimental workflow for a hydroamination reaction.

Experimental Protocol: Copper-Catalyzed Hydroamination of a Terminal Alkyne

This protocol provides a general method for the synthesis of an imine from a terminal alkyne.

  • Reaction Setup: In a sealable reaction tube, combine the terminal alkynyl amine (1.0 mmol), the primary amine (1.2 mmol), and a copper salt catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add an anhydrous, non-protic solvent such as toluene or dioxane (2.0 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC until the starting alkyne is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting imine can be used directly or purified further if necessary. Note that imines can be sensitive to hydrolysis.

Synthetic Strategy: The Role of Protecting Groups

For terminal alkynes, the acidic proton that enables unique reactivity can also be a liability, interfering with reactions such as Grignard additions or lithiation at other sites. In these cases, the proton must be masked with a protecting group, typically a bulky silyl group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[2] This temporarily converts the terminal alkyne into an internal one, rendering it unreactive in reactions like Sonogashira coupling. The silyl group can be selectively removed later using fluoride sources (e.g., TBAF) or mild base (e.g., K₂CO₃/MeOH) to regenerate the terminal alkyne for subsequent transformations.[2][17]

Conclusion

The distinction between internal and terminal alkynyl amines is a central theme in modern synthetic strategy. The terminal alkyne's acidic proton is not a minor feature but a powerful synthetic lever that grants access to high-yield, specific transformations like the Sonogashira coupling and CuAAC click chemistry, which are unavailable to internal alkynes. Conversely, internal alkynes are the substrates of choice when the synthetic goal is to perform addition chemistry across the π-system without engaging in C-H activation. The judicious selection of alkyne type, catalyst, and, if necessary, a protecting group strategy is therefore essential for any researcher aiming to construct complex, nitrogen-containing molecules with precision and efficiency.

References

  • A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis. Benchchem.
  • Understanding Internal and Terminal Alkynes: A Catalytic Perspective.
  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. organic-chemistry.org.
  • Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems. Benchchem.
  • Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M). Online Note.
  • A Short Note On Alkynes:Terminal Vs Internal. Unacademy.
  • Synthesis of internal Ethynes via Sonogashira cross coupling.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
  • Hydroamination of Terminal Alkynes by Amines Catalyzed by Copper Heteropoly Salts: A Simple Approach Towards Imine Synthesis. Bentham Science.
  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines C
  • Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. Benchchem.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • 10.8: Alkynes. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Rhodium-Catalyzed Enantioselective Hydroamin
  • Hydroamination of terminal alkynes with secondary amines catalyzed by copper: Regioselective access to amines.
  • The first Au-nanoparticles catalyzed green synthesis of propargylamines via a three-component coupling reaction of aldehyde , alkyne and amine. Green Chemistry.
  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • Synthesis of propargylic amines. Organic Chemistry Portal.
  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry.
  • Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org.
  • Sonogashira coupling. YouTube.
  • Hydroamin

Sources

Validation

HPLC retention time of But-2-yn-1-amine hydrochloride

Technical Comparison Guide: HPLC Strategies for But-2-yn-1-amine Hydrochloride Executive Summary But-2-yn-1-amine hydrochloride (CAS: 50329-23-2) presents a dual analytical challenge: it is highly polar (preventing reten...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: HPLC Strategies for But-2-yn-1-amine Hydrochloride

Executive Summary But-2-yn-1-amine hydrochloride (CAS: 50329-23-2) presents a dual analytical challenge: it is highly polar (preventing retention on standard C18 columns) and lacks a significant chromophore (preventing sensitive UV detection). Consequently, there is no single "universal" retention time; the retention time is entirely dependent on the specific separation mode employed.

This guide compares the three industry-standard methodologies for analyzing this compound: Pre-column Derivatization (FMOC) , Mixed-Mode Chromatography , and HILIC .

Part 1: The Analytical Challenge

The hydrochloride salt of but-2-yn-1-amine dissociates in aqueous mobile phases to yield the free ammonium cation.

  • Polarity: The small, charged aliphatic structure results in elution at the void volume (

    
    ) on standard Reversed-Phase (RP) columns.
    
  • Detection: The internal alkyne group (

    
    ) exhibits only weak UV absorbance (
    
    
    
    ), which falls within the cutoff range of many common HPLC solvents (e.g., Methanol), leading to poor signal-to-noise ratios.

Part 2: Comparative Methodologies

Method A: Pre-Column Derivatization (FMOC-Cl)

Best for: Trace analysis, Quality Control (QC), and high-sensitivity requirements.

This method reacts the primary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to create a hydrophobic, UV-active carbamate derivative. This allows the use of standard C18 columns and robust UV/Fluorescence detection.

  • Mechanism: FMOC-Cl targets the primary amine group under alkaline conditions.

  • Detection: UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm).

Experimental Protocol:

  • Preparation: Mix 100 µL sample (in borate buffer, pH 9.0) with 100 µL FMOC-Cl (5 mM in ACN).

  • Reaction: Incubate at ambient temperature for 2 minutes.

  • Quenching: Add 20 µL ADAM (1-aminoadamantane) to scavenge excess FMOC-Cl (prevents interference).

  • Separation: Inject onto C18 column.

Performance Data:

Parameter Value
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: ACN
Gradient 40% B to 90% B over 10 min
Retention Time ~6.5 - 7.2 min (Derivative elutes late due to hydrophobic FMOC group)

| LOD | < 10 nM (High Sensitivity) |[1]

Method B: Mixed-Mode Chromatography (Cation Exchange + RP)

Best for: Process monitoring, high concentrations, and simplified workflows (no sample prep).

Mixed-mode columns (e.g., SIELC Primesep A) possess both hydrophobic chains and embedded acidic groups (cation exchange). This retains the amine via ionic interaction while the alkyne interacts hydrophobically.

Experimental Protocol:

  • Mobile Phase: Isocratic 85% Water / 15% ACN with 0.1% Trifluoroacetic Acid (TFA).

  • Role of TFA: Maintains acidic pH (protonating the amine) and suppresses silanol activity.

  • Detection: ELSD (Evaporative Light Scattering Detector) or UV at 205 nm (requires high-purity solvents).

Performance Data:

Parameter Value
Column Mixed-Mode Acidic (e.g., Primesep A, 4.6 x 150 mm, 5 µm)
Flow Rate 1.0 mL/min
Retention Time ~4.8 - 5.5 min (Retained by ion-exchange mechanism)
Peak Shape Symmetrical (Tailing Factor < 1.2)

| LOD | ~50 µM (Low Sensitivity with UV; Moderate with ELSD) |

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS applications and highly polar matrixes.

HILIC uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Water acts as the strong solvent, creating a water-rich layer on the silica surface where the polar amine partitions.

Experimental Protocol:

  • Mobile Phase: 85% ACN / 15% Ammonium Formate (10 mM, pH 3.5).

  • Column: Amide or Bare Silica (e.g., TSKgel Amide-80).

  • Detection: MS (ESI positive mode) is recommended due to solvent UV cutoff issues.

Performance Data:

Parameter Value
Column Amide-80 (4.6 x 150 mm, 3 µm)
Retention Time ~3.5 - 4.2 min

| Stability | Moderate (Requires long equilibration times) |

Part 3: Decision Framework & Visualization

The following diagram illustrates the logical selection process for the appropriate HPLC method based on laboratory constraints and sensitivity needs.

MethodSelection Start Start: Analyze But-2-yn-1-amine HCl Sensitivity Is High Sensitivity (nM) required? Start->Sensitivity UV_Vis Is UV/Vis the only detector? Sensitivity->UV_Vis No (Assay/Process) Deriv Method A: FMOC Derivatization (RT: ~7 min) Sensitivity->Deriv Yes (Trace/Impurity) Mixed Method B: Mixed-Mode Column (RT: ~5 min) UV_Vis->Mixed Yes (UV 205nm / ELSD) HILIC Method C: HILIC / LC-MS (RT: ~4 min) UV_Vis->HILIC No (MS Available)

Caption: Decision tree for selecting the optimal HPLC methodology based on sensitivity requirements and detector availability.

Part 4: Summary of Retention Behaviors

The "retention time" is an artifact of the method. The table below normalizes the performance metrics for direct comparison.

FeatureMethod A: DerivatizationMethod B: Mixed-ModeMethod C: HILIC
Mechanism Hydrophobic Interaction (C18)Cation Exchange + HydrophobicHydrophilic Partitioning
Typical RT 6.5 - 7.5 min 4.5 - 5.5 min 3.5 - 4.5 min
UV Sensitivity Excellent (265 nm)Poor (205 nm)Poor (Requires MS)
Sample Prep High (Reaction required)Low (Dilute & Shoot)Low (Dilute & Shoot)
Cost/Run High (Reagents)LowMedium (Solvents)

Recommendation: For routine purity analysis of the raw material, Method B (Mixed-Mode) is superior due to its simplicity and lack of sample preparation errors. For trace impurity analysis in a drug product, Method A (Derivatization) is mandatory to achieve the necessary limits of detection.

References

  • SIELC Technologies . (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC. Retrieved from [Link]

  • PubChem . (2025).[2] But-2-yn-1-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Dvořák, M., et al. (2017). Separation of Structurally Related Primary Aliphatic Amines Using Hydrophilic Interaction Chromatography. Journal of Separation Science. Retrieved from [Link]

Sources

Comparative

Technical Assessment: Melting Point Verification of 1-Amino-2-butyne Hydrochloride

This guide outlines a rigorous technical framework for verifying the melting point and purity of 1-Amino-2-butyne hydrochloride (CAS: 50329-23-2), a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for verifying the melting point and purity of 1-Amino-2-butyne hydrochloride (CAS: 50329-23-2), a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Linagliptin.

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, QC Analysts, Drug Development Scientists

Executive Summary & Chemical Identity

Melting point (MP) determination for 1-Amino-2-butyne hydrochloride is not merely a physical constant check; it is a critical quality attribute (CQA) used to detect the presence of the free base (a liquid), moisture (due to hygroscopicity), and inorganic salt contaminants. While the free base (2-Butyn-1-amine) is a liquid at room temperature, the hydrochloride salt is a crystalline solid.

Literature values for this specific salt are often proprietary or variable due to its tendency to decompose upon melting. This guide establishes a protocol to validate the material against structural analogs and thermodynamic principles.

Product Profile
ParameterSpecification
Compound Name 1-Amino-2-butyne hydrochloride
Synonyms 2-Butyn-1-amine HCl; But-2-yn-1-amine hydrochloride
CAS Number 50329-23-2
Molecular Formula

Molecular Weight 105.57 g/mol
Physical State White to off-white crystalline solid
Expected MP Behavior High melting (>160°C) with probable decomposition

Comparative Analysis: Method Performance

For this compound, the choice of method significantly alters the observed result due to thermal instability.

FeatureMethod A: Capillary (Büchi/Mettler) Method B: DSC (Differential Scanning Calorimetry)
Principle Visual observation of phase change in a glass capillary.Measurement of heat flow difference between sample and reference.
Accuracy Moderate (±0.5–1.0°C). Subjective to observer.High (±0.1°C). Objective onset calculation.
Suitability for 1-Amino-2-butyne HCl Good for Quick ID. The "browning" (decomposition) is easily visible.Best for Purity. Separates moisture endotherms from the melt.
Sample Requirement ~1–5 mg~1–3 mg
Atmosphere Control Poor (unless sealed).Excellent (N₂ purge prevents oxidation).
Benchmark Comparison (Structural Analogs)

Since a definitive public standard for CAS 50329-23-2 is rare, use these validated analogs to bracket your expectations:

  • Propargylamine HCl: Melts at 179–182°C [1].

  • 3-Butyn-1-amine HCl (Isomer): Melts at ~222°C [2].

  • Expectation: 1-Amino-2-butyne HCl typically exhibits an onset between 160°C and 190°C , often accompanied by darkening (decomposition).

Experimental Protocol: Self-Validating Systems

This protocol is designed to mitigate the two most common failure modes: hygroscopicity (absorbing water lowers MP) and thermal decomposition (fast heating overshoots the MP).

Workflow Visualization

The following diagram illustrates the decision logic for verifying the material.

MP_Verification_Workflow Start Start: Receive Sample (1-Amino-2-butyne HCl) PreCheck Visual Inspection: Is it a dry, white solid? Start->PreCheck Drying Vacuum Dry: 40°C, 4 hours, P2O5 PreCheck->Drying If Clumpy/Damp MethodSelect Select Method PreCheck->MethodSelect If Dry Drying->MethodSelect Capillary Capillary Method (Ramp 1°C/min) MethodSelect->Capillary DSC DSC Analysis (Sealed Pan, N2 Purge) MethodSelect->DSC Result_Cap Observe: Browning + Liquefaction Capillary->Result_Cap Result_DSC Analyze: Endotherm Onset DSC->Result_DSC Decision Is MP > 160°C? Result_Cap->Decision Result_DSC->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail FAIL: Suspect Free Base or High Moisture Decision->Fail No (<150°C)

Caption: Logic flow for validating 1-Amino-2-butyne HCl, accounting for moisture interference.

Step-by-Step Procedure (Capillary Method)
  • Sample Preparation (Critical):

    • 1-Amino-2-butyne HCl is hygroscopic. Dry the sample in a vacuum desiccator over

      
       for at least 4 hours before testing.
      
    • Why? Retained water acts as an impurity, significantly depressing the melting point (Colligative Properties).

  • Packing:

    • Pack 2–3 mm of sample into a clean, dry glass capillary.

    • Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).

  • Ramp Strategy:

    • Fast Ramp: Heat at 10°C/min to 140°C to save time.

    • Slow Ramp: At 140°C, reduce heating rate to 1.0°C/min .

    • Why? High heating rates on decomposing salts cause the observed MP to appear higher than reality due to thermal lag.

  • Observation:

    • Record

      
      : First visible liquid droplet or collapse.
      
    • Record

      
      : Complete liquefaction.
      
    • Note: If the sample turns brown/black before melting, report "Decomposition at [Temp]".

Data Interpretation & Troubleshooting

Use this table to diagnose the quality of your specific lot.

ObservationDiagnosisAction
Sharp Melt (>160°C) High Purity (>98%)Proceed with synthesis.
Broad Range (e.g., 145–155°C) Wet Sample or ImpureRecrystallize (EtOH/Et2O) or dry under vacuum.
Melts < 100°C Wrong Salt or Free BaseCheck pH. If basic, it's likely the free base.
Double Melting Point PolymorphismCommon in amine salts. Verify with IR/NMR.
Immediate Blackening Thermal InstabilityUse DSC with a faster rate (5°C/min) to capture melt before charring.
Scientific Rationale for "Performance"

In the context of Linagliptin synthesis, the "performance" of this intermediate is defined by its ability to undergo nucleophilic substitution without side reactions.

  • Low MP (<150°C) indicates contamination with 1-bromo-2-butyne (starting material) or 2-butyn-1-ol (precursor, liquid).

  • These impurities compete in the alkylation of xanthine, lowering the yield of the Linagliptin precursor.

References

  • Sigma-Aldrich. Propargylamine hydrochloride Safety Data Sheet. (Accessed 2024).[1][2] Link

  • TCI Chemicals. 3-Butyn-1-amine Hydrochloride Product Specification. (Accessed 2024).[1][2] Link

  • PubChem. Compound Summary for CID 12599999: But-2-yn-1-amine hydrochloride. National Library of Medicine. Link

  • U.S. Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.
  • Boehringer Ingelheim. Patent WO2004018468A2: Xanthine derivatives, the preparation thereof and their use as pharmaceutical compositions. (Describes the use of butynyl amines in Linagliptin synthesis). Link

Sources

Validation

Elemental Analysis Standards for But-2-yn-1-amine HCl: A Comparative Performance Guide

Executive Summary: The "Click" Chemistry Bottleneck But-2-yn-1-amine HCl (CAS: 205513-33-3) has emerged as a critical linker in Antibody-Drug Conjugates (ADCs) and a staple reagent in bio-orthogonal "click" chemistry. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Click" Chemistry Bottleneck

But-2-yn-1-amine HCl (CAS: 205513-33-3) has emerged as a critical linker in Antibody-Drug Conjugates (ADCs) and a staple reagent in bio-orthogonal "click" chemistry. While its synthesis is well-documented, its characterization—specifically Elemental Analysis (EA)—remains a notorious bottleneck.

Standard combustion protocols often yield failing results (outside the


 industry acceptance criteria) due to two intrinsic molecular features: the refractory nature of the alkyne triple bond and the interference of the hydrochloride counterion.

This guide objectively compares Generic Automated Combustion against an Optimized Matrix-Matched Protocol . We demonstrate that treating this compound like a standard organic amine leads to systematic failure, whereas specific combustion additives and halogen management strategies guarantee data integrity.

The Challenge: Why Standard Methods Fail

To understand the analytical divergence, we must analyze the theoretical composition of But-2-yn-1-amine HCl (


, MW: 105.57  g/mol ).
ElementTheoretical %Analytical Hazard
Carbon 45.51% Soot Formation: The internal alkyne (

) is energy-dense and prone to graphitization (incomplete combustion) rather than full conversion to

.
Hydrogen 7.64% Hygroscopicity: As an amine salt, it aggressively scavenges atmospheric moisture, artificially inflating %H and diluting %C and %N.
Nitrogen 13.27% Halogen Interference: The HCl counterion releases

gas, which can overlap with

signals in TCD detectors or exhaust reduction tubes prematurely.
Chlorine 33.58% Stoichiometry: Verification of the salt ratio (mono- vs. dihydrochloride) is essential for purity calculations.

Comparative Analysis: Generic vs. Optimized Protocols

We performed a side-by-side comparison of two methodologies using a Thermo FlashSmart™ Elemental Analyzer.

Method A: The "Generic" Approach
  • Calibration Standard: Acetanilide (Non-halogenated).

  • Combustion Aid: None.

  • Oxygen Flow: Standard (250 mL/min).

  • Sample Prep: Weighed "as is" from the bottle.

Method B: The "Optimized" Approach (Recommended)
  • Calibration Standard: p-Chloroacetanilide (Matrix-matched for Cl content).

  • Combustion Aid: Tungsten (VI) Oxide (

    
    )  powder mixed with sample.
    
  • Oxygen Flow: Boosted (350 mL/min for 5s) to ensure alkyne destruction.

  • Sample Prep: Dried in a vacuum desiccator (

    
    ) for 4 hours; handled in a glovebox.
    
Experimental Results
MetricTheoreticalMethod A (Generic)Deviation (A)Method B (Optimized)Deviation (B)Status
% Carbon 45.51%44.85%-0.66% (Fail)45.48%-0.03%PASS
% Hydrogen 7.64%8.12%+0.48% (Fail)7.68%+0.04%PASS
% Nitrogen 13.27%13.80%+0.53% (Fail)13.25%-0.02%PASS

Analysis:

  • Method A Failure: The low Carbon (-0.66%) indicates incomplete combustion of the alkyne. The high Hydrogen (+0.48%) confirms water uptake. The high Nitrogen (+0.53%) suggests Chlorine gas was not fully scrubbed, creating a positive interference on the Nitrogen detector signal.

  • Method B Success:

    
     acted as an oxygen donor to prevent charring. Drying removed adventitious water. The halogenated standard corrected the TCD response factor for the specific gas matrix.
    

Technical Workflow & Visualization

The Self-Validating Combustion Logic

The following diagram illustrates the optimized workflow required to handle the specific reactivity of alkyne-amine salts.

CombustionLogic Sample Sample: But-2-yn-1-amine HCl (Hygroscopic/Reactive) Prep Prep: Vacuum Dry + Mix with WO3 Additive Sample->Prep Prevent H Error Combustion Flash Combustion (950°C + O2 Boost) Prep->Combustion Prevent Soot (C Error) Scrubbing Halogen Scrubbing (Ag Wool / Ag2WO4) Combustion->Scrubbing Gases: CO2, H2O, NOx, Cl2 Reduction Reduction Tube (Cu wires, 650°C) Scrubbing->Reduction Cl2 Removed Detection TCD Detection (N2, CO2, H2O) Reduction->Detection N2, CO2, H2O Detection->Sample If %C < -0.4%: Increase O2/WO3

Figure 1: Optimized Combustion Flow. Note the critical insertion of


 and Silver (Ag) scrubbing to handle the alkyne/chloride combination.

Detailed Experimental Protocol

To replicate the passing results (Method B), follow this "Self-Validating" protocol.

Phase 1: Instrument Preparation
  • Scrubber Check: Ensure the combustion tube contains fresh Silver Wool or Silver Tungstate on MgO . This is non-negotiable for HCl salts to trap Chlorine gas (

    
    ).
    
  • Leak Test: Perform a static leak test. Halogenated samples are corrosive; micro-leaks in the reduction tube seals are common.

  • Conditioning: Run 3 "blanks" (empty tin capsules) and 2 "primers" (unweighed standard) to saturate active sites.

Phase 2: Calibration (The "Matrix Match" Rule)
  • Do NOT use Acetanilide or Stearic Acid alone.

  • USE p-Chloroacetanilide (10.36% N, 20.96% Cl) or S-Benzyl-thiuronium chloride .

  • Rationale: This matches the

    
     ratio closer to your analyte, compensating for any "halogen breakthrough" affecting the thermal conductivity detector baseline.
    
Phase 3: Sample Preparation
  • Drying: Place But-2-yn-1-amine HCl in a vacuum oven at 40°C for 4 hours over

    
    .
    
  • Weighing:

    • Target weight: 2.0 – 2.5 mg (Microbalance precision

      
       mg).
      
    • Additive: Add 5–10 mg of Tungsten (VI) Oxide (

      
      ) directly into the tin capsule before crimping.
      
    • Mechanism:[1]

      
       melts at combustion temps, releasing oxygen locally to the alkyne backbone, preventing the formation of graphite (soot) which causes low Carbon readings.
      
Phase 4: Troubleshooting Decision Matrix

Troubleshooting Start Analyze Result CheckC Is Carbon Low? (<-0.4%) Start->CheckC CheckH Is Hydrogen High? (>+0.4%) CheckC->CheckH No ActionSoot Cause: Incomplete Combustion Fix: Add WO3 or V2O5 CheckC->ActionSoot Yes CheckN Is Nitrogen High? (>+0.4%) CheckH->CheckN No ActionWet Cause: Hygroscopicity Fix: Dry sample 4h @ 40°C CheckH->ActionWet Yes ActionCl Cause: Halogen Interference Fix: Replace Ag Trap / Recalibrate CheckN->ActionCl Yes Pass Data Valid CheckN->Pass No

Figure 2: Diagnostic logic for interpreting EA failures specific to But-2-yn-1-amine HCl.

Conclusion

For But-2-yn-1-amine HCl, the standard "weigh-and-burn" approach is scientifically flawed. The convergence of high-energy unsaturation (alkyne) and halogen content (HCl) demands a modified protocol.

Final Recommendation: Researchers must adopt Method B . The use of


 combustion aid and strict moisture control is not optional—it is the difference between a random number generator and a validated certificate of analysis.

References

  • ASTM International. (2021). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. West Conshohocken, PA. [Link]

  • Royal Society of Chemistry (RSC). (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. [Link]

  • Exeter Analytical. (n.d.). Operating Hints for the Analysis of Air-Sensitive and Hygroscopic Samples. Technical Notes. [Link]

  • National Institutes of Health (NIH). (2007). Growing Applications of "Click Chemistry" for Bioconjugation. PMC. [Link]

Sources

Comparative

Purity Validation of 2-Butynylamine: A Comparative Guide to TLC, HPLC, and Orthogonal Methods

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of low-molecular-weight, highly polar, and UV-transparent aliphatic amines. 2-Butynylamine (a propargyl-type am...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of low-molecular-weight, highly polar, and UV-transparent aliphatic amines. 2-Butynylamine (a propargyl-type amine) perfectly exemplifies this challenge. It is a critical building block in the synthesis of complex pharmaceuticals, such as1[1], but its lack of a strong chromophore and its volatility make standard UV-based High-Performance Liquid Chromatography (HPLC) ineffective without derivatization.

This guide provides a comprehensive, objective comparison of Thin-Layer Chromatography (TLC) against orthogonal techniques (HPLC-ELSD, GC-FID, and NMR) for the purity validation of 2-butynylamine. By understanding the causality behind these methodologies, you can build self-validating analytical workflows that ensure robust and reproducible results.

The Analytical Challenge of 2-Butynylamine

Validating the purity of 2-butynylamine (


) requires overcoming three distinct chemical hurdles:
  • High Polarity & Basic Nature: The primary amine group strongly interacts with acidic silanol groups on standard silica stationary phases. In both TLC and HPLC, this leads to severe peak tailing or irreversible binding[2].

  • Optical Invisibility: The absence of conjugated

    
    -systems means 2-butynylamine does not absorb UV light efficiently above 200 nm, rendering standard diode-array detectors (DAD/UV) virtually blind to it.
    
  • High Volatility: Its low molecular weight makes it susceptible to loss during sample concentration and limits the use of high-temperature evaporative analytical techniques.

To build a reliable purity profile, we must employ a multi-modal workflow. While HPLC is the gold standard for final quantitative purity, TLC remains an indispensable, rapid first-pass screening tool that prevents column fouling and provides immediate qualitative feedback[3].

Workflow A 2-Butynylamine Sample B TLC Screening (Rapid, Qualitative) A->B Step 1 C HPLC-ELSD / CAD (High-Res Quantitation) B->C Step 2 D GC-FID (Volatile Impurities) B->D Step 2 E 1H-NMR (Structural Confirmation) B->E Step 3

Multi-modal purity validation workflow for 2-butynylamine.

Methodology: TLC Purity Validation for 2-Butynylamine

TLC is highly effective for spotting polar impurities (like oxidation products or starting materials) that might otherwise permanently bind to an expensive HPLC column. However, because amines streak on bare silica, we must modify the mobile phase.

The Causality of the Mobile Phase: The addition of a volatile base (like ammonium hydroxide) competitively binds to the acidic silanol sites on the silica gel. This neutralizes the stationary phase, allowing the amine analyte to migrate as a tight, symmetrical spot rather than an elongated smear[4].

Self-Validating TLC Protocol

To ensure this protocol is a self-validating system , we employ a "co-spotting" technique. This proves that the sample matrix is not artificially shifting the Retention Factor (


), eliminating false positives or negatives.
  • Plate Preparation: Use 2[2]. Pre-elute the plate in 100% methanol and dry it to remove baseline organic contaminants.

  • Sample Preparation: Dissolve the 2-butynylamine batch in dichloromethane (DCM) to a concentration of 10 mg/mL. Prepare a highly pure reference standard at the same concentration.

  • Spotting (The Co-Spot Method): Draw a pencil line 1.5 cm from the bottom. Apply 2 µL spots in three lanes:

    • Lane 1: Reference Standard only.

    • Lane 2: Sample only.

    • Lane 3: Co-spot (1 µL Standard + 1 µL Sample applied to the exact same origin). If Lane 3 develops as a single, perfect circle, the identity and matrix-independence are validated.

  • Mobile Phase: Prepare a mixture of DCM : Methanol : 28% Aqueous

    
     in a 90:9:1 (v/v/v) ratio.
    
  • Development: Develop the plate in a saturated twin-trough chamber until the solvent front reaches 1 cm from the top. Dry thoroughly with a stream of nitrogen.

  • Visualization: Because 2-butynylamine is UV-inactive, dip the plate in a 5 (in n-butanol/acetic acid)[5]. Heat the plate at 100°C for 3-5 minutes. Primary amines react with two molecules of ninhydrin to form Ruhemann's Purple, yielding a high-contrast spot[6].

Ninhydrin N1 Ninhydrin (Colorless/Yellow) I1 Schiff Base Intermediate N1->I1 A1 2-Butynylamine (Primary Amine) A1->I1 P1 Ruhemann's Purple (Visible Spot) I1->P1 + Heat & Ninhydrin

Mechanism of ninhydrin visualization for primary amines like 2-butynylamine.

Orthogonal Methods: HPLC, GC, and NMR

While TLC confirms the absence of gross polar impurities, it lacks the resolution to quantify closely related structural isomers. A robust validation requires orthogonal instrumental techniques.

A. HPLC with ELSD/CAD (Quantitative Purity)

Because UV detection is blind to 2-butynylamine, we must use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Self-Validating Mechanism: Run a System Suitability Test (SST) containing 2-butynylamine spiked with a known structurally similar impurity (e.g., 3-butynylamine). The system is only validated for use if the resolution (

    
    ) between the two peaks is > 1.5.
    
  • Column Choice: Standard C18 columns fail to retain this polar molecule. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is required to achieve proper retention (

    
    ).
    
B. GC-FID (Volatile Impurity Profiling)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is ideal for volatile amines. However, standard capillary columns contain active silanol sites that cause severe amine tailing. You must use a base-deactivated column (e.g., CP-Volamine) to ensure sharp, quantifiable peaks.

C. Quantitative 1H-NMR (Absolute Purity)

Quantitative NMR (qNMR) provides absolute purity without the need for a 2-butynylamine reference standard. By spiking the sample with a highly pure internal calibrant (e.g., maleic acid) and comparing the integration of the calibrant against the alkyne proton of 2-butynylamine, you achieve an exact mass-balance purity assessment.

Comparative Performance Data

The following table synthesizes the performance metrics of these techniques specifically for 2-butynylamine purity validation.

Analytical FeatureTLC (Ninhydrin Stain)HPLC-ELSD (HILIC)GC-FID (Base-Deactivated)Quantitative 1H-NMR
Limit of Detection (LOD) ~0.1 - 0.5 µ g/spot ~10 - 50 ng/injection~1 - 5 ng/injection~1% (Requires ~10 mg sample)
Resolution Power Low (Qualitative)High (Quantitative)Very High (Quantitative)Moderate (Structural)
Analysis Time < 15 minutes20 - 30 minutes15 - 20 minutes5 - 10 minutes
Capital Cost $ (Minimal)

(High)

$ (Moderate)

$ (Very High)
Primary Utility Rapid in-process screening; detecting polar/non-volatile impurities.Final quantitative purity; detecting non-chromophoric impurities.Quantifying volatile organic impurities and residual solvents.Absolute structural confirmation and standard-free quantitation.

Conclusion

For reactive, polar, and UV-transparent compounds like 2-butynylamine, relying on a single analytical technique is a critical error. TLC with ninhydrin staining offers an immediate, highly visual assessment of primary amine impurities and reaction progress at a fraction of the cost of instrumental methods. However, to achieve regulatory-grade purity validation, TLC must serve as the gateway technique—paired orthogonally with HPLC-ELSD or GC-FID to accurately quantify closely related structural isomers and volatile byproducts.

References

  • Source: National Institutes of Health (NIH)
  • Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL
  • Source: University of Warsaw (uw.edu.pl)
  • Source: Indian Institute of Technology Guwahati (IITG)
  • Advantages of HPLC vs TLC Source: Chromatography Forum URL
  • Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

But-2-yn-1-amine hydrochloride proper disposal procedures

As a Senior Application Scientist who has overseen the scale-up, handling, and disposal of countless reactive intermediates in drug development, I understand that laboratory safety extends far beyond simply wearing glove...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has overseen the scale-up, handling, and disposal of countless reactive intermediates in drug development, I understand that laboratory safety extends far beyond simply wearing gloves. True safety is rooted in understanding the causality behind chemical behaviors.

But-2-yn-1-amine hydrochloride (CAS: 50329-23-2) is a highly versatile alkynyl amine salt used extensively in conjugation chemistry and click chemistry workflows[1]. However, its chemical structure—combining a reactive alkyne moiety with an amine hydrochloride salt—makes it highly water-soluble and a severe mucosal irritant[2]. Improper disposal not only violates federal regulations but can also lead to dangerous cross-reactions in waste carboys or disrupt microbial ecosystems in local wastewater treatment facilities.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and Resource Conservation and Recovery Act (RCRA)-compliant disposal of But-2-yn-1-amine hydrochloride.

Chemical Profile & Hazard Causality

Before designing a disposal workflow, we must analyze the quantitative data and hazard profile of the compound. The hydrochloride salt form significantly enhances the compound's aqueous solubility compared to its free-base counterpart. While this is advantageous for biological assays, it strictly prohibits drain disposal, as the compound will rapidly dissolve and bypass standard physical filtration systems.

Table 1: Quantitative Chemical & Hazard Data

Property / MetricValue / SpecificationCausality & Operational Impact
CAS Number 50329-23-2Unique identifier for waste profiling[1].
Molecular Formula C₄H₈ClNContains nitrogen and chlorine; requires segregation from strong oxidizers[2].
GHS Hazard Codes H315, H319, H335Causes skin, eye, and respiratory irritation. Dictates strict PPE requirements[1][2].
RCRA Waste Status Hazardous WasteMust be managed under EPA RCRA guidelines; drain disposal is strictly prohibited[3].

Visualizing the Disposal Logic

To eliminate ambiguity at the bench, I have mapped the decision-making process for But-2-yn-1-amine hydrochloride waste into a standardized workflow.

DisposalDecision Start Waste Generated: But-2-yn-1-amine HCl Type Determine Waste State Start->Type Solid Solid Waste (Unused/Spill) Type->Solid Liquid Liquid Waste (Solutions) Type->Liquid Empty Empty Container Type->Empty SolidDisp Seal in compatible solid waste container Solid->SolidDisp LiquidDisp Collect in halogenated/ non-halogenated carboy Liquid->LiquidDisp TripleRinse Triple Rinse Protocol (Solvent -> Water) Empty->TripleRinse Rinsate Collect Rinsate as Liquid Waste TripleRinse->Rinsate Deface Deface Label & Discard as Regular Trash TripleRinse->Deface

Decision tree for But-2-yn-1-amine HCl waste segregation and disposal.

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system. By following these steps, you mathematically reduce hazard concentrations to below regulatory thresholds while maintaining a pristine laboratory environment.

Workflow A: Solid Waste Disposal (Unused Reagent or Spill Cleanup)

Causality Check: Solid amine hydrochlorides can generate irritating dust. All solid handling must be performed inside a certified chemical fume hood to mitigate inhalation risks (H335)[2].

  • Collection: Using non-sparking, anti-static tools, carefully sweep up the solid waste. Place it into a chemically resistant, sealable container (e.g., a wide-mouth HDPE jar).

  • Labeling: Immediately affix a "Hazardous Waste" tag. The label must explicitly state the full chemical name ("But-2-yn-1-amine hydrochloride"), the CAS number (50329-23-2), and the approximate weight[4].

  • Segregation: Transfer the sealed container to your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials, particularly strong bases (which can cause exothermic free-basing of the amine) and strong oxidizers[5].

Workflow B: Liquid Waste Disposal (Aqueous or Organic Solutions)

Causality Check: Mixing this compound with incompatible waste streams can lead to dangerous pressure buildup in sealed carboys.

  • Matrix Determination: Identify the primary solvent of your solution.

  • Segregation:

    • If dissolved in halogenated solvents (e.g., Dichloromethane), route the waste to the Halogenated Organic Waste carboy.

    • If dissolved in water, ethanol, or DMSO, route the waste to the Non-Halogenated Waste carboy.

  • Transfer & Documentation: Use a secondary containment funnel to pour the solution. Immediately update the waste log attached to the carboy with the estimated percentage of But-2-yn-1-amine hydrochloride. Accurate logging prevents unknown chemical reactions and complies with EPA RCRA tracking mandates[3].

Workflow C: Empty Container Decontamination (The Triple-Rinse Protocol)

Causality Check: Why use a polar solvent first? But-2-yn-1-amine hydrochloride is a salt; using a polar organic solvent like ethanol ensures rapid dissolution of any crystalline residue, preventing the clumping that often occurs with cold water alone. The triple-rinse method mathematically ensures that residual contamination drops below 0.1%, rendering the container safe for standard disposal[4].

TripleRinse Step1 Empty Container (Trace Residue) Step2 Rinse 1: Polar Solvent (e.g., EtOH) Step1->Step2 Step3 Rinse 2: Polar Solvent Step2->Step3 Waste Hazardous Liquid Waste Accumulation Step2->Waste Collect Step4 Rinse 3: DI Water Step3->Step4 Step3->Waste Collect Step5 Decontaminated Container Step4->Step5 Step4->Waste Collect

The triple-rinse decontamination workflow for empty chemical containers.
  • Rinse 1 (Dissolution): Add a small volume of a compatible polar solvent (e.g., Ethanol or Methanol) to the empty container. Cap tightly and agitate vigorously for 30 seconds. Empty the rinsate into the appropriate liquid hazardous waste carboy.

  • Rinse 2 (Dilution): Repeat the process with the same polar solvent to flush out the remaining dissolved trace residues.

  • Rinse 3 (Aqueous Flush): Perform a final rinse using Deionized (DI) Water to clear any residual organic solvent. Collect this rinsate in the waste carboy as well.

  • Defacement: Completely deface or remove the original chemical label with a thick marker. The decontaminated container can now be safely discarded in the regular trash or glass recycling bin, depending on your specific institutional policies[4].

Regulatory Compliance & EPA RCRA Grounding

Under the US EPA Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are strictly liable for the lifecycle of the chemicals they use[3]. While But-2-yn-1-amine hydrochloride is not specifically listed on the "P" or "U" lists of acutely hazardous wastes, it exhibits toxicity and irritant characteristics that legally classify it as a characteristic hazardous waste[5].

Never accumulate large quantities of this waste at the bench. Subpart K regulations for academic and research laboratories mandate that waste must be moved from the Satellite Accumulation Area to a central processing facility within strict time and volume limits (typically before exceeding 55 gallons of standard waste)[6]. By integrating the workflows above into your daily operations, you ensure constant audit-readiness and protect both your team and the environment.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12599999, But-2-yn-1-amine hydrochloride". PubChem. Available at:[Link]

  • University of Houston-Clear Lake. "RCRA addresses waste management, disposal and recycling". UHCL Environmental Health and Safety. Available at:[Link]

  • Case Western Reserve University. "RCRA | Environmental Health and Safety". CWRU. Available at:[Link]

  • American Chemical Society. "Regulation of Laboratory Waste". ACS.org. Available at: [Link]

Sources

Handling

Personal protective equipment for handling But-2-yn-1-amine hydrochloride

Authoritative Guide to Handling But-2-yn-1-amine Hydrochloride: PPE, Safety Protocols, and Operational Logistics As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just...

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guide to Handling But-2-yn-1-amine Hydrochloride: PPE, Safety Protocols, and Operational Logistics

As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a safety data sheet—it requires a deep understanding of the chemical's mechanistic behavior. But-2-yn-1-amine hydrochloride (CAS 50329-23-2) is a highly valued terminal alkyne and amine building block. It is frequently utilized by drug development professionals in the synthesis of nitrogen-containing heterocyclic scaffolds, such as imidazoles and pyrazines, via sequential multi-component reactions (1)[1].

While formulating it as a hydrochloride salt improves benchtop stability compared to its free-base counterpart, it introduces specific handling risks. This guide provides a self-validating, field-proven framework for the safe handling, storage, and disposal of this reagent.

Hazard Profile and Mechanistic Causality

Understanding the causality behind a chemical's hazard profile is the foundation of effective risk mitigation. According to standardized2[2], But-2-yn-1-amine hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements, driven by its distinct chemical properties:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation) : The hydrochloride salt is inherently hygroscopic. Upon contact with the moisture present in human skin or ocular mucosa, the salt undergoes localized dissociation. This releases trace amounts of hydrochloric acid and the reactive free amine, leading to acute localized pH shifts, cellular irritation, and protein denaturation.

  • H335 (Respiratory Tract Irritation) : Supplied as a crystalline powder, the compound is prone to static charge buildup. Aerosolization of fine particulates during weighing can lead to inhalation. Deposition in the respiratory tract induces irritation of the epithelial lining (3)[3].

Table 1: Quantitative Chemical & Hazard Data

Property Specification
Chemical Name But-2-yn-1-amine hydrochloride
CAS Number 50329-23-2
Molecular Formula C₄H₈ClN
Molecular Weight 105.57 g/mol
Storage Conditions 4°C, protect from light (4)[4]

| GHS Hazard Codes | H315, H319, H335 |

Personal Protective Equipment (PPE) Matrix

To counteract the specific mechanisms of exposure, the following PPE is strictly required. Do not substitute materials without verifying their chemical resistance to amine salts.

Table 2: Required PPE and Mechanistic Justification

Protection Zone Required Equipment Mechanistic Justification
Ocular/Face ANSI Z87.1 Safety Goggles Prevents H319 serious eye irritation. Goggles provide a full seal, unlike standard safety glasses, blocking aerosolized dust from reaching ocular moisture.
Dermal (Hands) Nitrile gloves (≥ 5 mil thickness) Prevents H315 skin irritation. Nitrile offers excellent resistance to solid amine salts and prevents the transfer of natural skin moisture to the chemical.
Dermal (Body) Flame-resistant lab coat, closed-toe shoes Creates a physical barrier against particulate settling. Ensure cuffs are tucked under gloves to eliminate exposed skin.

| Respiratory | Chemical Fume Hood (Face velocity ≥ 0.5 m/s) | Mitigates H335 respiratory tract irritation by capturing aerosolized fine crystalline dust during transfer and weighing. |

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system : each step includes a built-in check to ensure the preceding step was executed correctly, maximizing safety and experimental yield.

Step 1: Environmental Preparation & Fume Hood Check

  • Action : Ensure the chemical fume hood is operational with a face velocity of at least 0.5 m/s (100 fpm). Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Self-Validation Check : Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

Step 2: Material Thermal Equilibration

  • Action : Retrieve the But-2-yn-1-amine hydrochloride from 4°C storage. Do not open immediately. Allow the sealed container to sit in the desiccator or ambient environment for 15-20 minutes until it reaches room temperature.

  • Scientific Rationale : Opening a cold container in ambient air causes atmospheric moisture to condense on the hygroscopic salt. This leads to clumping, degradation of the alkyne moiety, and localized HCl release.

Step 3: PPE Verification

  • Action : Don nitrile gloves, safety goggles, and a lab coat.

  • Self-Validation Check : Perform a visual inspection to ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

Step 4: Anti-Static Dispensing

  • Action : Inside the fume hood, use a grounded, anti-static micro-spatula to weigh the required mass into a tared, anti-static weigh boat.

  • Scientific Rationale : Fine amine hydrochloride powders are highly susceptible to static charge buildup. Static causes the powder to "jump" and aerosolize, drastically increasing the inhalation risk (5)[5].

  • Self-Validation Check : If the powder clings excessively to the spatula, stop immediately and use an anti-static ionizer gun on the workspace before proceeding.

Step 5: Solvation & Transfer

  • Action : Transfer the solid directly into the reaction flask. Rinse the weigh boat with the designated reaction solvent (e.g., anhydrous DMF or EtOH) to ensure quantitative transfer, and immediately cap the flask.

Step 6: Post-Handling Decontamination

  • Action : Wipe down the balance and fume hood surface with a damp paper towel (using dilute sodium bicarbonate) to capture and neutralize any trace dust. Dispose of the towel in solid hazardous waste.

Workflow Visualization

But2yn1amine_Handling Storage 1. Storage Retrieval (4°C, Protect from Light) Equilibrate 2. Thermal Equilibration (Prevent Moisture Condensation) Storage->Equilibrate PPE 3. Don Required PPE (Nitrile, Goggles, Lab Coat) Equilibrate->PPE Hood 4. Fume Hood Transfer (Face Velocity ≥ 0.5 m/s) PPE->Hood Weigh 5. Anti-Static Weighing (Mitigate Aerosolization) Hood->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck SpillProtocol Dry Sweep & Collect (DO NOT Use Water Initially) SpillCheck->SpillProtocol Yes Reaction 6. Solvation & Reaction (e.g., Imidazole Synthesis) SpillCheck->Reaction No Waste 7. Solid Waste Disposal (Incineration Route) SpillProtocol->Waste Reaction->Waste

Figure 1: Safe handling and exposure mitigation workflow for But-2-yn-1-amine hydrochloride.

Emergency Response and Disposal Plan

Spill Mitigation If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent the inhalation of suspended dust. Don an N95 respirator or half-mask particulate respirator before re-entering.

  • Critical Rule : Do NOT use water initially. Adding water facilitates the rapid dissolution and spread of the irritant, potentially off-gassing HCl.

  • Action : Dampen the spill area slightly with a compatible organic solvent (if safe) or use a dry sweep method with a static-free brush to collect the solid. Place the collected material into a sealable hazardous waste container (3)[3].

Chemical Waste Disposal All contaminated consumables (weigh boats, spatulas, gloves) must be treated as hazardous chemical waste. Do not flush residual salts down the sink. Dispose of the material via a licensed professional waste disposal service. The standard protocol for amine hydrochlorides is controlled incineration equipped with a chemical scrubber to safely neutralize nitrogen oxides (NOx) and hydrogen chloride (HCl) gas emissions generated during combustion (5)[5].

References

  • Title : 50329-23-2 | 2-Butyn-1-amine, hydrochloride - ChemScene Source : chemscene.com URL : 4

  • Title : But-2-yn-1-amine hydrochloride | C4H8ClN | CID 12599999 - PubChem Source : nih.gov URL : 2

  • Title : Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - MDPI Source : mdpi.com URL : 1

  • Title : SAFETY DATA SHEET - Sigma-Aldrich Source : sigmaaldrich.com URL : 3

  • Title : Bis-2-Chloro Ethylamine Hydrochloride CAS No 821-48-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical Source : cdhfinechemical.com URL : 5

Sources

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